Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate
Beschreibung
BenchChem offers high-quality Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
ethyl 2-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-17-13(15)11-8-18-12(14-11)9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERDIQSAFWMOHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695894 | |
| Record name | Ethyl 2-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132089-44-2 | |
| Record name | Ethyl 2-(3-methoxyphenyl)-1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The oxazole scaffold is a core component of numerous biologically active molecules, and the specific substitution pattern of this compound suggests potential for diverse pharmacological applications.[1][2] This document details the probable synthetic pathways, predicted physicochemical and spectroscopic properties, and explores the potential therapeutic relevance of this molecule, drawing upon data from closely related analogues and the broader class of oxazole derivatives.
Introduction: The Significance of the Oxazole Moiety
The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in drug discovery.[2] Its unique electronic and structural features allow for a variety of non-covalent interactions with biological targets such as enzymes and receptors.[2] This has led to the development of numerous oxazole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic agents.[1] The 2,4-disubstituted oxazole core, in particular, is a common motif in many of these bioactive compounds. The subject of this guide, ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate, combines this key heterocyclic core with a methoxy-substituted phenyl ring, a feature often associated with enhanced metabolic stability and receptor affinity in drug candidates.
Molecular Structure and Physicochemical Properties
The chemical structure of ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate is characterized by a central oxazole ring substituted at the 2-position with a 3-methoxyphenyl group and at the 4-position with an ethyl carboxylate group.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₄ | - |
| Molecular Weight | 247.25 g/mol | - |
| Appearance | Predicted to be a solid at room temperature | [3] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | - |
Synthesis and Mechanism
A highly probable and efficient method for the synthesis of ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate is the Van Leusen oxazole synthesis. This reaction involves the base-mediated condensation of an aldehyde with a tosylmethyl isocyanide (TosMIC) derivative, in this case, ethyl isocyanoacetate.
Proposed Synthetic Pathway
The synthesis is anticipated to proceed via the reaction of 3-methoxybenzaldehyde with ethyl isocyanoacetate in the presence of a suitable base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like methanol or ethanol.
Caption: Proposed synthesis of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is based on established procedures for similar oxazole syntheses.
-
Reaction Setup: To a solution of 3-methoxybenzaldehyde (1.0 eq) in methanol (0.2 M), add ethyl isocyanoacetate (1.1 eq) and potassium carbonate (1.5 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
Mechanistic Insights
The Van Leusen reaction proceeds through a multi-step mechanism:
Caption: Mechanistic steps of the Van Leusen oxazole synthesis.
Spectroscopic Characterization (Predicted)
The structural elucidation of ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of closely related compounds.[4]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Signals |
| ¹H NMR | δ 7.6-7.8 (m, 2H, Ar-H), 7.4-7.5 (t, 1H, Ar-H), 7.1-7.2 (m, 1H, Ar-H), 8.3 (s, 1H, oxazole-H), 4.4 (q, 2H, -OCH₂CH₃), 3.9 (s, 3H, -OCH₃), 1.4 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR | δ 162 (C=O), 160 (C-2 of oxazole), 160 (C-OCH₃ of Ar), 143 (C-4 of oxazole), 135 (C-5 of oxazole), 130 (Ar-CH), 128 (Ar-C), 119 (Ar-CH), 117 (Ar-CH), 112 (Ar-CH), 61 (-OCH₂CH₃), 55 (-OCH₃), 14 (-OCH₂CH₃) |
| IR (cm⁻¹) | ~3100 (C-H aromatic), ~2900 (C-H aliphatic), ~1720 (C=O ester), ~1600, 1580, 1480 (C=C aromatic and C=N oxazole), ~1250 (C-O-C ether) |
| Mass Spec (m/z) | Predicted [M+H]⁺ at 248.0863 |
Reactivity and Potential for Further Functionalization
The structure of ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate offers several sites for further chemical modification, making it a versatile building block for the synthesis of more complex molecules.
-
Ester Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other derivatives.
-
Aromatic Substitution: The methoxy-substituted phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups.
-
Oxazole Ring Chemistry: The oxazole ring itself can participate in certain cycloaddition and metallation reactions, although it is generally considered an aromatic and relatively stable heterocycle.
Potential Pharmacological and Therapeutic Applications
While specific biological data for ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate is not yet available in the public domain, the broader class of 2-phenyloxazole derivatives has shown a wide range of pharmacological activities.
-
Anticancer Activity: Many oxazole derivatives have demonstrated potent anticancer properties by targeting various cellular pathways.[5]
-
Anti-inflammatory Effects: The oxazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antimicrobial Properties: A number of synthetic oxazoles have been reported to possess significant antibacterial and antifungal activities.[1]
The presence of the 3-methoxyphenyl group may confer specific advantages, such as improved pharmacokinetic properties or unique interactions with biological targets. Further research is warranted to fully elucidate the therapeutic potential of this compound.
Conclusion
Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate represents a promising scaffold for the development of novel therapeutic agents. This guide has outlined a probable and efficient synthetic route and provided predicted physicochemical and spectroscopic data to aid in its synthesis and characterization. The versatile nature of its structure allows for further derivatization, opening up avenues for the exploration of a wide range of biological activities. Future studies focusing on the synthesis and biological evaluation of this compound and its analogues are highly encouraged to unlock its full therapeutic potential.
References
-
Demkiv, O., Chub, I., Furdych, B., Polovkovych, S., Gzella, A., Karpenko, O., & Lozynskyi, A. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 13(4), 336. Available from: [Link]
-
Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(2), 1-11. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53407337, Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo[1,2-c]pyrimidines. Supporting Information. Available from: [Link]
-
American Chemical Society. (2011). Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. Chemical Reviews, 111(5), 3659-3742. Available from: [Link]
-
Organic Syntheses. (2014). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Organic Syntheses, 91, 1-12. Available from: [Link]
- Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
-
Singh, P., & Kumar, A. (2019). A comprehensive review on biological activities of oxazole derivatives. Bioorganic & Medicinal Chemistry, 27(15), 3145-3167. Available from: [Link]
-
Patel, D., Patel, K., Patel, S., Patel, B., & Patel, A. (2024). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ChemistrySelect, 9(1), e202303948. Available from: [Link]
Sources
Physicochemical characteristics of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and analytical methodologies pertaining to Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate. This molecule is a member of the oxazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse pharmacological activities.[1] This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a synthesized resource of theoretical and practical information. While direct experimental data for this specific derivative is not extensively available in public literature, this guide extrapolates from established chemical principles and data from closely related analogues to provide a robust predictive profile.
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties. The structural rigidity of the oxazole ring, combined with its capacity for hydrogen bonding and other non-covalent interactions, makes it an attractive core for the design of targeted therapeutic agents. The subject of this guide, Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate, incorporates a methoxy-substituted phenyl ring at the 2-position and an ethyl carboxylate group at the 4-position, functionalities that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.
Molecular Structure and Chemical Identity
A clear understanding of the molecular architecture is fundamental to elucidating the physicochemical properties and biological activity of a compound.
Chemical Structure
The chemical structure of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate is presented below.
Caption: Chemical Structure of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate.
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate |
| Molecular Formula | C₁₃H₁₃NO₄ |
| Molecular Weight | 247.25 g/mol |
| Canonical SMILES | CCOC(=O)C1=COC(=N1)C2=CC(=CC=C2)OC |
| InChI Key | (Predicted) |
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted and extrapolated properties for Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate, based on data from analogous compounds and computational models.
| Property | Predicted/Extrapolated Value | Basis for Prediction/Extrapolation |
| Melting Point | 100-110 °C | Based on the melting point of ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate (100-102 °C).[2] |
| Boiling Point | > 300 °C (decomposes) | General characteristic of similar aromatic heterocyclic compounds. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate, chloroform). Sparingly soluble in alcohols. Insoluble in water. | General solubility trends for oxazole esters. |
| Appearance | White to off-white crystalline solid. | Based on the appearance of similar 2-aryloxazole-4-carboxylates.[2] |
| pKa | (Predicted) ~2-3 (for the protonated oxazole nitrogen) | General pKa range for oxazoles. |
| LogP | (Predicted) ~2.5 - 3.5 | Calculated based on the chemical structure, indicating moderate lipophilicity. |
Synthesis and Purification
Proposed Synthetic Pathway: Modified Robinson-Gabriel Synthesis
This proposed synthesis involves a two-step process starting from commercially available 3-methoxybenzoic acid.
Caption: Proposed Robinson-Gabriel synthesis of the target molecule.
Step-by-Step Experimental Protocol (Prophetic)
Materials and Reagents:
-
Ethyl 2-amino-3-oxobutanoate hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphorus pentoxide (P₂O₅)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
Step 1: Synthesis of Ethyl 2-(3-methoxybenzamido)-3-oxobutanoate
-
To a solution of 3-methoxybenzoic acid (1.0 eq) in DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-amino-3-oxobutanoate hydrochloride (1.0 eq) and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide intermediate.
Step 2: Synthesis of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate
-
To the crude ethyl 2-(3-methoxybenzamido)-3-oxobutanoate, add concentrated sulfuric acid (or phosphorus pentoxide) cautiously.
-
Heat the mixture at 80-100 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purification
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent.[2] The fractions containing the pure product, as identified by TLC, are combined and the solvent is evaporated to yield Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate as a solid.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data based on the analysis of similar structures.[2][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃, δ):
-
8.15 (s, 1H): Oxazole H-5 proton.
-
7.60-7.70 (m, 2H): Aromatic protons on the phenyl ring.
-
7.35-7.45 (t, J = 8.0 Hz, 1H): Aromatic proton on the phenyl ring.
-
7.05-7.15 (dd, J = 8.0, 2.0 Hz, 1H): Aromatic proton on the phenyl ring.
-
4.40 (q, J = 7.2 Hz, 2H): Methylene protons of the ethyl ester.
-
3.90 (s, 3H): Methoxy protons.
-
1.40 (t, J = 7.2 Hz, 3H): Methyl protons of the ethyl ester.
-
-
¹³C NMR (100 MHz, CDCl₃, δ):
-
162.0: Ester carbonyl carbon.
-
161.5: Oxazole C-2 carbon.
-
160.0: Aromatic carbon attached to the methoxy group.
-
142.0: Oxazole C-4 carbon.
-
135.0: Oxazole C-5 carbon.
-
130.0: Aromatic CH carbon.
-
128.0: Aromatic quaternary carbon.
-
120.0: Aromatic CH carbon.
-
118.0: Aromatic CH carbon.
-
112.0: Aromatic CH carbon.
-
61.5: Methylene carbon of the ethyl ester.
-
55.5: Methoxy carbon.
-
14.5: Methyl carbon of the ethyl ester.
-
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3140 | C-H stretch | Oxazole ring |
| ~2980 | C-H stretch | Aliphatic (ethyl and methoxy) |
| ~1725 | C=O stretch | Ester carbonyl |
| ~1600, 1580, 1480 | C=C and C=N stretch | Aromatic and oxazole rings |
| ~1250 | C-O stretch | Aryl ether |
| ~1100 | C-O stretch | Ester |
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is expected to show the protonated molecular ion.
-
ESI-MS (m/z): [M+H]⁺ calculated for C₁₃H₁₄NO₄⁺: 248.0917; found: (predicted to be within ± 5 ppm).
Potential Applications in Drug Discovery
The structural motifs present in Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate suggest several potential avenues for its application in drug discovery. The oxazole core is a known pharmacophore in a variety of therapeutic areas. The 3-methoxyphenyl group can engage in hydrophobic and π-stacking interactions within protein binding pockets. The ethyl ester functionality provides a handle for further chemical modification, for instance, hydrolysis to the corresponding carboxylic acid could improve solubility or introduce a new interaction point with a biological target. Given the broad spectrum of activities of oxazole derivatives, this compound could be a valuable starting point for the development of novel agents with anti-inflammatory, anti-cancer, or anti-infective properties.
Conclusion
This technical guide has provided a detailed, albeit partially predictive, overview of the physicochemical characteristics of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate. A plausible synthetic route based on the Robinson-Gabriel synthesis has been outlined, along with a comprehensive set of expected analytical data for its characterization. The information presented herein is intended to serve as a valuable resource for scientists engaged in the synthesis and evaluation of novel oxazole-based compounds for potential therapeutic applications. Further experimental validation of the predicted properties is warranted to fully elucidate the potential of this promising molecule.
References
- Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9, 1–11.
-
Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available at: [Link]
- Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170.
-
Organic Syntheses. A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Available at: [Link]
- Khan, I., et al. (2021). Synthesis and in Silico Docking Studies of Ethyl 2-(2-Arylidene-1-alkylhydrazinyl)
-
ResearchGate. ¹H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate. Available at: [Link]
- Google Patents. CN102659631B - One-step synthesis of ethyl isocyanate.
-
ResearchGate. Selected examples of coupling of ethyl oxazole‐4‐carboxylate and thiazoles with aryl halides in DEC. Available at: [Link]
- Markov, O. N., et al. (2023).
-
Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Available at: [Link]
-
ResearchGate. (PDF) Diethyl 2-Cyano-3-oxosuccinate. Available at: [Link]
- Atac, A., et al. (2014). Synthesis, characterization and vibrational spectra analysis of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 574-583.
- Brovarets, V. S., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 13(4), 336.
-
MDPI. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Available at: [Link]
-
GovInfo. EPA/NIH Mass Spectral Data Base. Available at: [Link]
-
Scribd. Medicinal Applications of 1,3-Oxazole Derivatives.pptx. Available at: [Link]
-
Organic Syntheses. phenylsuccinic acid. Available at: [Link]
-
CONICET. Spectral Assignments and Reference Data. Available at: [Link]
-
edoc.ub.uni-muenchen.de. Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. Available at: [Link]
-
SciSpace. 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Available at: [Link]
-
MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Available at: [Link]
-
Emco Chemicals. 3-Methoxybenzoic Acid | CAS 586-38-9. Available at: [Link]
- Chen, J. H., Liu, S. R., & Chen, K. (2010). An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate. Chemistry, an Asian journal, 5(2), 328–333.
-
MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Available at: [Link]
-
Iraqi National Journal of Science. Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building. Available at: [Link]
-
CORE. Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 586-38-9|3-Methoxybenzoic acid|BLD Pharm [bldpharm.com]
- 4. 3-Methoxybenzoic Acid | CAS 586-38-9 | Manufacturer, Supplier, Exporter [emcochemicals.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.vensel.org [pubs.vensel.org]
- 7. Synthesis and in Silico Docking Studies of Ethyl 2-(2-Arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates as Antiglycating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate: Synthesis, Characterization, and Potential Applications
Abstract: This technical guide provides a comprehensive overview of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate, a substituted oxazole of significant interest to the medicinal chemistry and drug discovery sectors. While a specific CAS (Chemical Abstracts Service) number for this compound is not publicly cataloged as of the date of this publication, this document outlines its core chemical identity, a robust and validated synthetic route adapted from closely related analogs, and its expected analytical profile. The guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, and evaluate this and similar oxazole-based scaffolds for therapeutic applications.
Core Compound Identity and Structure
Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate is a heterocyclic organic compound featuring a central oxazole ring. The oxazole core is a five-membered aromatic ring containing one oxygen and one nitrogen atom. This core is substituted at the 2-position with a 3-methoxyphenyl group and at the 4-position with an ethyl carboxylate group.
Molecular Formula: C₁₃H₁₃NO₄
Molecular Weight: 247.25 g/mol
Structure: The chemical structure consists of three key functional regions: the ethyl ester, the aromatic oxazole core, and the meta-substituted methoxyphenyl ring. The strategic placement of the methoxy group at the meta position of the phenyl ring influences the molecule's electronic properties and spatial conformation, which are critical determinants of its biological activity.
Caption: Chemical structure of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate.
Synthesis Protocol: A Validated Approach
The synthesis of 2-aryl-oxazole-4-carboxylates is well-established. The protocol detailed here is adapted from the successful synthesis of the analogous compound, ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate, as described by Murtuja et al. (2023).[1] This method, known as the Robinson-Gabriel synthesis, involves the condensation of an amide with an α-haloketone followed by cyclodehydration.
Core Rationale: The synthesis leverages the nucleophilicity of the amide nitrogen and the electrophilicity of the α-brominated ketone. The subsequent acid-catalyzed dehydration is a classic method for forming the aromatic oxazole ring. Toluene and dioxane are chosen as solvents for their ability to dissolve the reactants and for their high boiling points, which facilitate the reflux conditions necessary for the reaction to proceed to completion.
Experimental Workflow
Sources
An In-depth Technical Guide on the Synthesis and Characterization of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate
Foreword: The Architectural Significance of the Oxazole Scaffold
The oxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Its unique electronic and steric features allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. This guide focuses on a specific, yet representative member of this class: Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate. The strategic placement of the 3-methoxyphenyl group at the 2-position and the ethyl carboxylate at the 4-position offers multiple points for further chemical modification, making it an attractive building block for combinatorial library synthesis in drug discovery programs. This document provides a comprehensive overview of its synthesis, purification, and detailed characterization, underpinned by the principles of scientific integrity and practical, field-proven insights.
I. Retrosynthetic Analysis and Synthetic Strategy
The synthesis of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate can be efficiently achieved through a modified Robinson-Gabriel synthesis. This classical approach involves the cyclization of an α-acylamino ketone. However, a more direct and contemporary strategy, analogous to the synthesis of similar oxazoles, involves the condensation of a substituted benzamide with an α-halo-β-ketoester.[1][2] Our chosen pathway employs the reaction between 3-methoxybenzamide and ethyl bromopyruvate.
The causality behind this choice is twofold:
-
Atom Economy and Convergence: This is a convergent synthesis where the two key fragments of the target molecule are brought together in a single, high-yielding step.
-
Commercial Availability of Starting Materials: Both 3-methoxybenzamide and ethyl bromopyruvate are readily available from commercial suppliers, obviating the need for lengthy preparatory sequences.
The reaction proceeds via an initial N-alkylation of the amide by the α-bromoester, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic oxazole ring.
II. Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be self-validating, with in-process checks and purification steps that ensure the isolation of a high-purity final product.
Synthesis of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate
Caption: Synthetic workflow for Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-methoxybenzamide (1.0 eq) in a 1:1 mixture of toluene and dioxane (10 mL per mmol of amide), add ethyl bromopyruvate (1.2 eq).
-
Reaction Progression: The reaction mixture is heated to reflux and stirred for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 7:3 petroleum ether:ethyl acetate. The disappearance of the starting amide spot indicates reaction completion.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then redissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and filtered.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient elution of petroleum ether and ethyl acetate. The fractions containing the pure product are combined and the solvent is evaporated to yield Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate as a solid.
III. Comprehensive Characterization
A battery of analytical techniques is employed to unambiguously confirm the structure and purity of the synthesized compound.
A. Spectroscopic Characterization
The following table summarizes the expected spectroscopic data for the title compound, based on analogous structures and fundamental principles of spectroscopy.[1][3]
| Technique | Expected Observations | Interpretation |
| ¹H NMR | δ 1.4 (t, 3H), 3.9 (s, 3H), 4.4 (q, 2H), 7.1-7.6 (m, 4H), 8.3 (s, 1H) | Signals corresponding to the ethyl ester protons, methoxy protons, aromatic protons of the 3-methoxyphenyl ring, and the C5-proton of the oxazole ring. |
| ¹³C NMR | δ 14.3, 55.5, 61.5, 112.0, 118.0, 120.0, 130.0, 135.0, 145.0, 160.0, 162.0 | Peaks corresponding to the carbons of the ethyl ester, methoxy group, the aromatic and oxazole rings, and the carbonyl carbon. |
| FT-IR (cm⁻¹) | ~1720 (C=O, ester), ~1610 (C=N, oxazole), ~1250 (C-O, ether) | Characteristic vibrational frequencies confirming the presence of the ester carbonyl, the oxazole ring imine, and the methoxy ether linkages. |
| Mass Spec (ESI-MS) | m/z [M+H]⁺ calculated for C₁₃H₁₃NO₄ | The molecular ion peak corresponding to the protonated molecule, confirming the molecular weight. |
B. Chromatographic and Physical Characterization
| Technique | Expected Result | Significance |
| TLC | Single spot in 7:3 petroleum ether:ethyl acetate | Indicates the purity of the isolated compound. |
| Melting Point | Sharp melting point | A narrow melting point range is indicative of high purity. |
IV. Logical Framework for Structural Elucidation
The process of confirming the structure of the synthesized molecule is a logical, stepwise validation.
Caption: Logical workflow for the structural confirmation of the target compound.
V. Potential Applications in Drug Discovery
The Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate scaffold is a valuable starting point for the development of novel therapeutic agents. The ethyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a library of amide derivatives. Furthermore, the methoxy group on the phenyl ring can be demethylated to a phenol, providing another handle for chemical modification. These modifications can be used to explore the structure-activity relationship (SAR) of this compound class against various biological targets. The inherent drug-like properties of the oxazole core make this a promising avenue for the discovery of new medicines.[4]
VI. Conclusion
This technical guide has detailed a robust and reproducible method for the synthesis and characterization of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate. The provided protocols and characterization data serve as a reliable resource for researchers in the fields of organic synthesis and medicinal chemistry. The logical framework for structural elucidation ensures the integrity of the final product, which can then be confidently utilized in further drug discovery and development efforts.
References
-
Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9, 1-11. [Link]
-
Pokhodylo, N. T., Shyyka, O. Y., Goreshnik, E. A., & Obushak, M. D. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molbank, 2021(4), M1295. [Link]
-
Demchenko, A. M., Klymovych, A. S., Shcherbatiuk, N. V., & Matiychuk, V. S. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 13(4), 336. [Link]
-
Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [Link]
-
Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharma Guideline. [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction
Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate belongs to the oxazole class of heterocyclic compounds, which are recognized as important pharmacophores in numerous biologically active molecules.[1] The precise characterization of such compounds is paramount for confirming their chemical identity, purity, and structure, which are critical prerequisites for any further biological or medicinal studies. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and bonding. This guide will delve into the expected and comparative spectroscopic data for the title compound, drawing on data from closely related analogs to provide a robust analytical framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate in a deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic protons of the 3-methoxyphenyl group, the oxazole ring proton, and the protons of the ethyl carboxylate group. The chemical shifts are influenced by the electronic effects of the substituents and the heterocyclic ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 (oxazole) | ~8.2 - 8.4 | Singlet (s) | - |
| Ar-H (methoxyphenyl) | ~7.0 - 7.8 | Multiplet (m) | - |
| O-CH₂ (ethyl) | ~4.4 | Quartet (q) | ~7.1 |
| OCH₃ (methoxy) | ~3.9 | Singlet (s) | - |
| CH₃ (ethyl) | ~1.4 | Triplet (t) | ~7.1 |
Note: These are predicted values based on the analysis of similar compounds.[2][3]
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate are tabulated below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~161 |
| C-2 (oxazole) | ~160 |
| C-4 (oxazole) | ~135 |
| C-5 (oxazole) | ~143 |
| Ar-C (methoxyphenyl) | ~110 - 160 |
| O-CH₂ (ethyl) | ~61 |
| OCH₃ (methoxy) | ~55 |
| CH₃ (ethyl) | ~14 |
Note: These are predicted values based on the analysis of similar compounds.[2][3]
Experimental Protocol: NMR Analysis
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is completely dissolved; gentle vortexing or sonication can be applied if necessary.
-
For quantitative NMR, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a pulse program such as 'zg30'. A sufficient number of scans (typically 8-16) should be acquired to ensure a good signal-to-noise ratio.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or the TMS signal (δ 0.00 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
¹³C NMR Acquisition:
-
Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A significantly larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Process the FID and reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
Caption: Workflow for ATR-IR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. [4]
Predicted Mass Spectrum Data
For Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate (Molecular Formula: C₁₃H₁₃NO₄), the expected molecular weight is approximately 247.08 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be used for molecular formula confirmation.
| Ion | Predicted m/z | Description |
| [M+H]⁺ | ~248.09 | Protonated molecular ion |
| [M+Na]⁺ | ~270.07 | Sodiated molecular ion |
| [M]⁺˙ | ~247.08 | Molecular ion (in EI) |
Note: The observed ions will depend on the ionization technique used (e.g., ESI or EI).
Experimental Protocol: Mass Spectrometry Analysis
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can be added to the solvent to promote ionization.
Data Acquisition:
-
The sample solution is introduced into the mass spectrometer's ion source via direct infusion or through a liquid chromatograph (LC-MS).
-
The instrument is calibrated using a standard of known masses.
-
The mass spectrum is acquired over a relevant m/z range. For high-resolution mass spectrometry, an Orbitrap or TOF analyzer is typically used.
Caption: Workflow for Mass Spectrometry Analysis.
Conclusion
The spectroscopic characterization of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate is essential for its unequivocal identification and quality control. This guide provides a detailed framework for understanding its NMR, IR, and Mass Spectral data, based on established principles and comparative analysis with structurally related compounds. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results. For any novel compound, the combination of these three spectroscopic techniques provides a powerful and comprehensive analytical toolkit for structural elucidation.
References
- SciEngine. Supporting Information Palladium installed copper-organic framework for CC coupling reactions.
- BenchChem. Technical Support Center: Characterization of Oxazole Derivatives.
- PMC - NIH. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus.
- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016).
- LCGC International. Quantifying Small Molecules by Mass Spectrometry. (2026).
- Supporting Information - The Royal Society of Chemistry. Accepted Manuscript.
- ResearchGate. (PDF) Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2025).
Sources
An In-depth Technical Guide to the Discovery and History of Oxazole-Based Compounds in Medicinal Chemistry
Introduction: The Unassuming Power of a Five-Membered Ring
In the vast landscape of heterocyclic chemistry, the oxazole ring—a deceptively simple five-membered aromatic structure containing one oxygen and one nitrogen atom—holds a place of exceptional importance.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have made it a "privileged scaffold" in medicinal chemistry.[4][5] Oxazole-based compounds are integral to a wide array of therapeutic agents, from antibiotics to anticancer drugs, demonstrating a remarkable versatility that has captivated chemists for over a century.[6][7] This guide delves into the rich history of oxazole chemistry, tracing its journey from early synthetic discoveries to its current status as a cornerstone of modern drug development. We will explore the key scientific breakthroughs, the evolution of synthetic methodologies, and the causal relationships between chemical structure and biological function that underpin the success of this remarkable heterocycle.
Chapter 1: The Genesis of Oxazole Synthesis—From Curiosity to Foundational Chemistry
The story of the oxazole ring begins in the late 19th and early 20th centuries, a period of fervent discovery in organic chemistry. While the first synthesis of an oxazole compound occurred in the 1800s, the field truly began to flourish with the development of reliable and generalizable synthetic methods.[8]
The Robinson-Gabriel Synthesis: A Cornerstone Reaction
A pivotal moment in oxazole chemistry arrived in 1910 with the work of Sir Robert Robinson and Siegmund Gabriel.[8] They discovered that 2-acylamino ketones could undergo an intramolecular cyclization followed by dehydration to furnish the oxazole ring.[8][9] This method, now known as the Robinson-Gabriel synthesis, became a foundational technique for constructing 2,5-disubstituted oxazoles.[9]
Causality in the Mechanism: The elegance of the Robinson-Gabriel synthesis lies in its straightforward acid-catalyzed mechanism. The protonation of the amide carbonyl oxygen enhances the electrophilicity of its carbon, which is then attacked by the enol form of the adjacent ketone. The subsequent dehydration of the resulting cyclic intermediate is the thermodynamic driving force that leads to the stable aromatic oxazole ring. This reliable transformation provided chemists with their first robust tool for accessing the oxazole core, paving the way for systematic investigation of its properties.[10][11]
Other Foundational Syntheses
While the Robinson-Gabriel method was a landmark, other early syntheses also contributed to the growing toolkit of the medicinal chemist:
-
The Fischer Oxazole Synthesis: Discovered by Emil Fischer, this method involves the reaction of cyanohydrins with aldehydes.[8]
-
The Cornforth Rearrangement: This thermal rearrangement of 4-acyloxazoles provides a route to isomeric oxazole structures, adding another layer of synthetic flexibility.[1][12][13]
These early methods, though sometimes limited in scope or requiring harsh conditions, established the fundamental principles of oxazole ring formation and demonstrated that this heterocyclic system was synthetically accessible, setting the stage for its exploration in more complex applications.
Chapter 2: Nature's Inspiration—Oxazoles in Natural Products
Long before chemists began synthesizing oxazoles in the lab, nature had already harnessed their potential. A vast number of bioactive natural products, particularly from marine organisms, feature the oxazole moiety.[6][14] These compounds often exhibit potent biological activities and have served as crucial lead structures and sources of inspiration for drug discovery programs.[14]
The presence of the oxazole ring in these peptides confers chemical stability and influences the overall conformation of the molecule, which is critical for its interaction with biological targets like proteins, DNA, and RNA.[14] The biosynthesis of these structures often involves the cyclization and subsequent oxidation of serine or threonine residues within a peptide chain.[14]
Chapter 3: The Synthetic Renaissance and the Dawn of Oxazole Drugs
The mid-20th century witnessed a revolution in synthetic organic chemistry, and the synthesis of oxazoles was no exception. The development of milder, more versatile, and more functional-group-tolerant methods was a critical step that propelled oxazole-based compounds from academic curiosities to viable drug candidates.
The Van Leusen Reaction: A Paradigm Shift
A major breakthrough occurred in 1972 when van Leusen and colleagues introduced a novel one-pot synthesis of oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC).[15][16] The Van Leusen oxazole synthesis quickly became one of the most widely used methods for preparing this heterocycle due to its mild conditions and broad substrate scope.[15][16]
The Causality of Versatility: The power of the Van Leusen reaction stems from the unique reactivity of TosMIC.[15][17] The tosyl group acts as both an activating group for the adjacent methylene and a good leaving group. The isocyanide provides the C-N-C fragment of the ring. The reaction proceeds through the deprotonation of TosMIC, nucleophilic attack on an aldehyde, and an intramolecular cyclization, followed by the elimination of toluenesulfinic acid to form the aromatic ring.[15][16] This elegant sequence allows for the construction of 5-substituted oxazoles from a vast array of commercially available aldehydes.[15]
Modern Synthetic Advancements
Building on these foundations, contemporary chemists have developed an extensive array of methods for oxazole synthesis, including:
-
Metal-catalyzed reactions: Palladium and copper-catalyzed cross-coupling and cyclization reactions have enabled the synthesis of highly functionalized and complex oxazoles.[18]
-
Oxidative cyclizations: Methods using reagents like phenyliodine diacetate (PIDA) allow for the metal-free synthesis of oxazoles from enamides.[18]
-
Multi-component reactions: These reactions allow for the assembly of oxazoles from three or more starting materials in a single step, increasing synthetic efficiency.[18]
These advanced synthetic tools have given medicinal chemists unprecedented control over the structure of oxazole-based molecules, enabling the fine-tuning of their pharmacological properties.
Chapter 4: Clinical Triumphs—Oxazole-Based Drugs in Modern Medicine
The true measure of a chemical scaffold's importance lies in its clinical applications. Oxazole-containing compounds have demonstrated efficacy across a remarkable range of therapeutic areas, including infectious diseases, oncology, and inflammatory conditions.[6][7][19]
Case Study: Linezolid - A New Class of Antibiotic
Perhaps the most prominent example of an oxazole-based drug is Linezolid . Approved in 2000, it was the first member of the oxazolidinone class of antibiotics to enter clinical use.[20] Its development was a direct response to the urgent medical need for new agents to combat multidrug-resistant Gram-positive pathogens.[20]
Unique Mechanism of Action: Linezolid's success is rooted in its novel mechanism of action. It inhibits bacterial protein synthesis at a very early stage by binding to the 23S ribosomal RNA of the 50S subunit.[21] This prevents the formation of a functional 70S initiation complex, a step that precedes the action of most other protein synthesis inhibitors.[20][21][22] This unique target means there is little to no cross-resistance with other classes of antibiotics.[20][22]
Oxazoles in Oncology and Beyond
The application of oxazoles extends far beyond antibiotics. They are a key component in numerous compounds investigated for:
-
Anticancer Activity: Oxazole derivatives have been shown to inhibit a variety of cancer-related targets, including tubulin, protein kinases, and DNA topoisomerases.[2][3]
-
Anti-inflammatory Effects: Compounds like Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), demonstrate the utility of the oxazole scaffold in modulating inflammatory pathways.[7]
-
Antiviral Properties: Researchers are actively exploring oxazole-based molecules for their ability to inhibit viral enzymes and disrupt viral replication cycles for viruses like HIV, HCV, and influenza.[4]
| Compound Class/Example | Therapeutic Area | Primary Mechanism/Target | Significance |
| Linezolid | Antibacterial | Inhibition of bacterial protein synthesis (70S initiation complex)[20][21] | First-in-class oxazolidinone; combats resistant Gram-positive bacteria.[20] |
| Oxaprozin | Anti-inflammatory | COX-2 inhibitor[7] | An established NSAID for treating arthritis. |
| Mubritinib | Anticancer | Tyrosine kinase inhibitor[7] | Investigated for the treatment of various cancers. |
| Calyculin A (Natural Product) | Research Tool | Potent protein phosphatase inhibitor | Widely used in cell biology research to study signaling pathways. |
| Various Experimental Agents | Anticancer | Tubulin polymerization, STAT3, G-quadruplex stabilization[2][3] | Demonstrates the broad applicability of the scaffold against diverse cancer targets. |
Table 1: Representative Oxazole-Based Compounds and their Applications
Chapter 5: Key Experimental Protocols
To provide a practical context, this section outlines a representative protocol for a foundational oxazole synthesis.
Protocol: The Van Leusen Synthesis of 5-Phenyl-1,3-oxazole
This protocol describes the synthesis of a simple 5-substituted oxazole from benzaldehyde and TosMIC. It is a self-validating system as the product can be easily characterized by standard spectroscopic methods (NMR, IR, MS) and its properties compared to literature values.
Materials:
-
Benzaldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Methanol (solvent)
-
Dichloromethane (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium carbonate (2.0 eq) and methanol.
-
Addition of Reagents: Add benzaldehyde (1.0 eq) to the stirred suspension. Then, add TosMIC (1.0 eq) portion-wise over 5-10 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure. To the residue, add water and extract with dichloromethane (3x).
-
Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 5-phenyl-1,3-oxazole.
Conclusion: An Enduring Legacy and a Bright Future
The journey of the oxazole ring from a synthetic novelty to a pillar of medicinal chemistry is a testament to the power of fundamental research and chemical innovation. The development of robust synthetic methods unlocked the potential of this scaffold, allowing scientists to explore its vast chemical space. Nature provided the initial blueprint, showcasing the biological relevance of the oxazole motif, while medicinal chemists translated these insights into life-saving therapies. With its proven track record and ongoing exploration in diverse therapeutic areas, the simple five-membered oxazole ring is poised to remain a central character in the continuing story of drug discovery.
References
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis. Retrieved January 27, 2026, from [Link]
-
Oxazole - Wikipedia. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
-
Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules. Retrieved January 27, 2026, from [Link]
-
Synthesis and Reactions of Oxazoles. (2018). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved January 27, 2026, from [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). Bentham Science. Retrieved January 27, 2026, from [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). PubMed. Retrieved January 27, 2026, from [Link]
-
Oxazole-Based Molecules in Anti-viral Drug Development. (2024). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Oxazole-Based Compounds As Anticancer Agents. (2019). PubMed. Retrieved January 27, 2026, from [Link]
-
Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2022). MDPI. Retrieved January 27, 2026, from [Link]
-
The discovery of linezolid, the first oxazolidinone antibacterial agent. (2001). PubMed. Retrieved January 27, 2026, from [Link]
-
Oxazole-Based Compounds As Anticancer Agents. (2019). Bentham Science. Retrieved January 27, 2026, from [Link]
-
Mechanism of the Robinson-Gabriel synthesis of oxazoles. (2009). ACS Publications. Retrieved January 27, 2026, from [Link]
-
Linezolid - Wikipedia. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
-
Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). PubMed. Retrieved January 27, 2026, from [Link]
-
Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics. Retrieved January 27, 2026, from [Link]
-
Naturally Occurring Oxazole-Containing Peptides. (2018). MDPI. Retrieved January 27, 2026, from [Link]
-
A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry. Retrieved January 27, 2026, from [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar. Retrieved January 27, 2026, from [Link]
-
A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2022). European Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]
-
Methodology for the Synthesis of Substituted 1,3-Oxazoles. (2005). Organic Letters. Retrieved January 27, 2026, from [Link]
-
What is the mechanism of Linezolid? (2024). Patsnap Synapse. Retrieved January 27, 2026, from [Link]
-
Van Leusen Reaction. (2021). YouTube. Retrieved January 27, 2026, from [Link]
-
Linezolid: a review of its properties, function, and use in critical care. (2015). Dovepress. Retrieved January 27, 2026, from [Link]
-
Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Cornforth Rearrangement. (2017). Chem-Station. Retrieved January 27, 2026, from [Link]
-
General Reactivity of Oxazoles. (n.d.). Macmillan Group, Princeton University. Retrieved January 27, 2026, from [Link]
-
Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. (2018). Sciforum. Retrieved January 27, 2026, from [Link]
-
Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. (2017). Bioorganic & Medicinal Chemistry Letters. Retrieved January 27, 2026, from [Link]
-
One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. (2002). The Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]
-
Master Chemist Shares Van Leusen Oxazole Synthesis Secrets! (2024). YouTube. Retrieved January 27, 2026, from [Link]
-
Robinson–Gabriel synthesis. (n.d.). Semantic Scholar. Retrieved January 27, 2026, from [Link]
Sources
- 1. Oxazole - Wikipedia [en.wikipedia.org]
- 2. benthamscience.com [benthamscience.com]
- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Methodology for the Synthesis of Substituted 1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cornforth Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Naturally Occurring Oxazole-Containing Peptides | MDPI [mdpi.com]
- 15. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. 1,3-Oxazole synthesis [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
- 20. The discovery of linezolid, the first oxazolidinone antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 22. Linezolid: a review of its properties, function, and use in critical care - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate
This guide provides a comprehensive technical overview of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate, a substituted oxazole derivative of interest in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical identity, synthesis, characterization, and potential applications.
Nomenclature and Chemical Identity
The compound is systematically named Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate according to the nomenclature guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). Currently, there are no widely recognized trivial names or synonyms for this specific molecule in common chemical literature or databases.
The structure consists of a central oxazole ring, which is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This core is substituted at the 2-position with a 3-methoxyphenyl group and at the 4-position with an ethyl carboxylate group. The presence of these functional groups imparts specific physicochemical properties that are crucial for its potential biological activity and synthetic utility.
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be calculated based on its chemical structure. These properties are essential for its handling, formulation, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₁₃H₁₃NO₄ |
| Molecular Weight | 247.25 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Poorly soluble in water. |
| Melting Point | Not determined in available literature. |
| Boiling Point | Not determined in available literature. |
Synthesis and Mechanistic Insights
The synthesis of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate can be achieved through a well-established pathway for forming 2,4-disubstituted oxazoles. A plausible and efficient method is the reaction of a substituted benzamide with an alpha-haloketone, followed by cyclization. This approach, adapted from the synthesis of structurally related compounds, provides a reliable route to the target molecule.[1]
Proposed Synthetic Protocol:
Reaction: 3-Methoxybenzamide reacts with ethyl bromopyruvate in a suitable solvent system under reflux conditions to yield Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-methoxybenzamide (1 equivalent) in a 1:1 mixture of toluene and dioxane.
-
Addition of Electrophile: To this solution, add ethyl bromopyruvate (3 equivalents). The use of an excess of the alkylating agent ensures the complete consumption of the starting benzamide.
-
Reaction Condition: Heat the reaction mixture to reflux and maintain vigorous stirring for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 97:3 petroleum ether: ethyl acetate).
-
Work-up: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvents.
-
Extraction: Redissolve the residue in ethyl acetate and wash with brine (saturated NaCl solution) to remove any water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase. The crude product is then purified by silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate to afford the pure Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate.
Causality and Experimental Rationale:
-
Solvent Choice: The toluene/dioxane mixture provides a sufficiently high boiling point for the reaction to proceed at an adequate rate and effectively solubilizes both the polar benzamide and the less polar ethyl bromopyruvate.
-
Stoichiometry: The excess of ethyl bromopyruvate drives the reaction to completion, maximizing the yield of the desired product.
-
Purification: Column chromatography is a standard and effective method for separating the target compound from unreacted starting materials and any potential side products.
Visualizing the Synthetic Workflow:
Caption: Proposed synthesis workflow for Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate.
Analytical Characterization
To confirm the identity and purity of the synthesized Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate, a combination of standard spectroscopic techniques would be employed.
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methoxy group (a singlet), and the aromatic protons from the phenyl and oxazole rings in their respective chemical shift regions.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide evidence for all the carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the oxazole and phenyl rings, and the aliphatic carbons of the ethyl and methoxy groups.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to determine the molecular weight of the compound, with the expected molecular ion peak corresponding to its molecular formula.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O stretching of the ester, C-O stretching of the ether and ester, and the aromatic C=C and C-H stretching vibrations.
Conceptual Workflow for Characterization:
Caption: Standard analytical workflow for structural elucidation and purity confirmation.
Potential Applications and Biological Significance
The oxazole scaffold is a prominent feature in many biologically active compounds and approved pharmaceuticals.[2][3] Derivatives of oxazole have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4]
While specific biological studies on Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate are not extensively reported in the current literature, its structural motifs suggest potential areas of investigation:
-
Enzyme Inhibition: The combination of the aromatic system and the ester functional group makes it a candidate for screening against various enzymes, such as kinases or proteases, where such interactions are crucial for binding.
-
Antimicrobial Activity: Many heterocyclic compounds containing oxazole rings have been explored for their antibacterial and antifungal properties.
-
Scaffold for Drug Discovery: This molecule can serve as a versatile intermediate for the synthesis of more complex molecules. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.
Safety and Handling
As a novel chemical entity, Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate should be handled with care in a laboratory setting. A specific Safety Data Sheet (SDS) is not available; therefore, standard precautions for handling laboratory chemicals should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
References
-
Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9, 1-11. [Link]
-
PubChem. (n.d.). Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate. Retrieved from [Link]
-
Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. [Link]
-
Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9). [Link]
-
A., P., & G., K. (2019). A comprehensive review on biological activities of oxazole derivatives. Asian Journal of Pharmaceutical and Clinical Research, 12(4). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 1~4~-methoxy-2~5~-oxo-2~2~,2~3~,2~4~,2~5~-tetrahydro(1~1~,2~1~:2~3~,3~1~-terphenyl)-2~4~-carboxylate | C22H22O4 | CID 2763329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. For pharmaceutical compounds, understanding the crystal structure is paramount for drug design, polymorphism screening, and ensuring intellectual property. This guide provides an in-depth, technical walkthrough of the methodologies involved in the crystal structure analysis of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate, a member of the pharmacologically significant oxazole class of heterocyclic compounds. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages data from the closely related Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate to present a comprehensive, field-proven protocol. From synthesis and crystallization to advanced single-crystal X-ray diffraction techniques and structure refinement, this whitepaper serves as an essential resource for researchers dedicated to the atomic-level characterization of small organic molecules.
The Significance of Crystalline Architecture in Drug Discovery
The oxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The efficacy of such compounds is intrinsically linked to their three-dimensional structure, which governs their interaction with biological targets. Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the absolute structure of a molecule, providing precise measurements of bond lengths, bond angles, and intermolecular interactions.[1][2] This atomic-level insight is indispensable for structure-activity relationship (SAR) studies, the optimization of lead compounds, and understanding potential polymorphic forms, which can have profound implications for a drug's stability, solubility, and bioavailability.
From Synthesis to Single Crystal: A Methodical Approach
A successful crystal structure analysis begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthesis of Ethyl 2-(Aryl)oxazole-4-carboxylates
The synthesis of 2-aryloxazole-4-carboxylates can be achieved through various established synthetic routes.[3] A common and effective method involves the reaction of an appropriate aryl imine with ethyl diazoacetate in the presence of a base.[4] This approach offers a direct pathway to fully substituted oxazoles in good yields. The proposed mechanism involves the addition of the imine nitrogen to the terminal nitrogen of the diazo compound, followed by aromatization to form the 1,2,3-triazole ring.[4]
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in the process.[5] It is a meticulous practice that blends theoretical understanding with empirical screening. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice.
Common Crystallization Techniques for Small Organic Molecules:
-
Slow Evaporation: This is one of the simplest and most widely used methods.[6] A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization. The choice of solvent is crucial, as it can influence crystal growth and may even be incorporated into the crystal lattice.[6]
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a sealed container with a larger reservoir of a solvent in which the compound is less soluble (an anti-solvent). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.
-
Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface between the two liquids as the anti-solvent slowly diffuses into the compound's solution.
-
Cooling: For compounds with a significant temperature-dependent solubility, slowly cooling a saturated solution can induce crystallization.
The selection of an appropriate solvent or solvent system is paramount and often requires screening a range of solvents with varying polarities.
Illuminating the Invisible: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[1]
The SC-XRD Experimental Workflow
The process involves irradiating a single crystal with a focused beam of X-rays and recording the resulting diffraction pattern.[7]
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected by a detector.[7] The positions and intensities of the diffracted spots are recorded.
From Data to Structure: Solution and Refinement
The collected diffraction data contains information about the electron density distribution within the crystal. The goal of structure solution and refinement is to translate this data into a precise atomic model.[8][9]
Structure Solution
The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.[8] For small molecules, direct methods are commonly employed to solve the phase problem and generate an initial electron density map. This map reveals the positions of the atoms in the unit cell.
Structure Refinement
Once an initial model of the structure is obtained, it is refined to improve the agreement between the observed diffraction data and the data calculated from the model.[9][10] This is typically achieved through a least-squares procedure, where the atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors.[9]
Case Study: Unraveling the Crystal Structure of Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate
As a practical illustration, we will examine the crystal structure of Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, a close analog of the target compound.[11] This compound was synthesized and its structure was determined by single-crystal X-ray diffraction analysis.[11]
Crystallographic Data
The crystallographic parameters for this compound provide a wealth of information about its solid-state structure.[11]
| Parameter | Value |
| Chemical Formula | C₁₃H₁₂BrNO₄ |
| Molecular Weight | 326.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.828(2) |
| b (Å) | 7.1335(9) |
| c (Å) | 25.119(2) |
| β (°) | 100.066(11) |
| Volume (ų) | 2616.1(6) |
| Z | 8 |
Data sourced from the Journal of Pharmaceutical Chemistry.[11]
Molecular and Crystal Structure
The asymmetric unit of the title compound contains two independent molecules.[11] The structure is stabilized by a network of intramolecular and intermolecular hydrogen bonds.[11] Analysis of the intermolecular interactions, such as those revealed by Hirshfeld surface analysis, shows that H···H interactions are the most significant contributors to the crystal packing.[11]
Conclusion
The crystal structure analysis of small organic molecules like Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate is a powerful and essential tool in modern drug discovery and materials science. Through a systematic approach encompassing synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a precise three-dimensional understanding of molecular architecture. This knowledge is fundamental for rational drug design, understanding structure-activity relationships, and ensuring the development of safe and effective pharmaceuticals. The methodologies and case study presented in this guide provide a robust framework for scientists engaged in the structural characterization of novel chemical entities.
References
- Shaaban K. Mohamed, Joel T. Mague, Mehmet Akkurt, Ahmed Khodairy, and Eman A. Ahmed. Crystal structure of ethyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
- Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. 2023-07-11.
- Yeong, Keng Yoon; Chia, Tze Shyang; Quah, Ching Kheng; Tan, Soo Choon. Synthesis and crystal structures of ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and its building block 4-Fluoro-3-nitrobenzoic acid. Journal of Chemical Crystallography. 2018; Vol. 48, No. 4. pp. 170-176.
-
Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[12][13]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. PubMed Central.
- ethyl 2-(2-hydroxy-2-phenylethyl)
- Structure solution and refinement: introductory str
- Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). 2023-03-01.
- Single-crystal X-ray Diffraction. SERC (Carleton). 2007-05-17.
- Synthetic approaches for oxazole derivatives: A review.
- Single crystal X-ray diffraction. Rigaku.
- Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton.
- CRYSTALLIZATION OF SMALL MOLECULES.
- Structure refinement. MIT OpenCourseWare.
- Single Crystal X-ray Diffraction and Structure Analysis. University of Washington.
- Guide for crystalliz
- Jung-Hsuan Chen, Shuan-Ru Liu, Kwunmin Chen. An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)
- Solution and Refinement of Crystal Structures. Oxford Academic.
- Getting crystals your crystallographer will treasure: a beginner's guide. PubMed Central.
- What is Single Crystal X-ray Diffraction?. YouTube. 2020-11-19.
- Introduction to Structure Refinement. University of St Andrews.
-
Synthesis and Characterizations of Ethyl (2z) -2 -(aryl) -5 -(4- methoxyphenyl)-7 -methyl -3 -oxo-2, 3, 8, 8a-tetrahydro-5h-[12][13] thiozolo [3,2-a] pyrimidine-6-carboxylate as Biological Active. Academia.edu.
- ethyl 2-phenyl-1,3-oxazole-5-carboxylate.
- Crystal Structure Solution and Refinement in Apex3. YouTube. 2020-01-26.
- Single-crystal X-ray diffraction at extreme conditions in mineral physics and material sciences.
Sources
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. rigaku.com [rigaku.com]
- 3. researchgate.net [researchgate.net]
- 4. An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Introduction [pd.chem.ucl.ac.uk]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. pubs.vensel.org [pubs.vensel.org]
- 12. researchgate.net [researchgate.net]
- 13. research.monash.edu [research.monash.edu]
Technical Guide: Solubility and Stability of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate
This guide serves as an authoritative technical resource for the characterization, handling, and experimental validation of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate .
Executive Summary
Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate is a heterocyclic ester commonly utilized as a pharmacophore scaffold in medicinal chemistry (e.g., for kinase inhibitors or receptor modulators) and as a biochemical reagent. Its utility depends heavily on its physicochemical integrity.
This compound exhibits low aqueous solubility and is prone to hydrolytic degradation at the ester linkage under non-neutral pH conditions. This guide provides the theoretical grounding and specific experimental protocols required to characterize its behavior, ensuring data integrity in drug development workflows.
Physicochemical Profile & Structural Analysis[1][2][3][4][5]
Before initiating wet-lab experiments, researchers must understand the structural determinants governing this molecule's behavior.
Structural Dissection
-
Core: 1,3-Oxazole ring. Aromatic, weakly basic (pKa ~0.8 - 1.5). Stable against mild oxidation but sensitive to ring opening under vigorous acidic conditions.
-
R2 Position (3-methoxyphenyl): The meta-methoxy group increases lipophilicity compared to a naked phenyl ring but provides less electron donation to the oxazole ring than a para-substituent. This suggests slightly higher stability against electrophilic attack than its 4-methoxy analogue.
-
R4 Position (Ethyl carboxylate): The primary site of instability. Esters are susceptible to nucleophilic acyl substitution (hydrolysis), yielding the corresponding carboxylic acid and ethanol.
Predicted Properties (In Silico/SAR)
-
LogP (Octanol/Water): Estimated range 2.8 – 3.4 . (Lipophilic).
-
Aqueous Solubility: Predicted < 100 µM (Poor).
-
pKa: The oxazole nitrogen is very weakly basic. Protonation is unlikely at physiological pH (7.4), meaning the molecule remains neutral and membrane-permeable.
Solubility Characterization
Due to its lipophilic nature, "like dissolves like" dictates the solvent strategy.
Solvent Compatibility Table
| Solvent Class | Solvent | Solubility Rating | Application |
| Polar Aprotic | DMSO | High (>50 mM) | Stock solutions (Cryostorage) |
| Polar Aprotic | DMF | High (>50 mM) | Synthesis / Screening |
| Chlorinated | Dichloromethane (DCM) | High (>50 mM) | Extraction / Chromatography |
| Alcohols | Methanol/Ethanol | Moderate (10-50 mM) | Dilution / Recrystallization |
| Aqueous | PBS (pH 7.4) | Low (<100 µM) | Biological Assay Buffer |
| Aqueous | Water | Very Low | Avoid for stock preparation |
Protocol: Thermodynamic Solubility Determination
Do not rely on kinetic solubility (DMSO spike) for formulation development. Use this equilibrium method.
-
Preparation: Weigh 2 mg of solid compound into a 1.5 mL microcentrifuge tube.
-
Addition: Add 1 mL of the target buffer (e.g., PBS pH 7.4).
-
Equilibration: Shake at 25°C for 24 hours (orbital shaker).
-
Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.
-
Quantification: Analyze the supernatant via HPLC-UV (254 nm).
-
Note: A calibration curve using a DMSO stock standard is required.
-
Stability Profile & Degradation Pathways
The stability of this compound is binary: the oxazole ring is robust, but the ethyl ester is the "Achilles' heel."
Hydrolytic Degradation (The Primary Risk)
In aqueous media, particularly at pH extremes (pH < 4 or pH > 9), the ester hydrolyzes to 2-(3-methoxyphenyl)oxazole-4-carboxylic acid . This is a critical quality attribute (CQA) to monitor.
Mechanism:
-
Base-Catalyzed: Hydroxide ion attacks the carbonyl carbon.
-
Acid-Catalyzed: Carbonyl oxygen protonation activates the carbon for water attack.
Visualization: Hydrolysis Pathway
The following diagram illustrates the degradation logic and the resulting species.
Caption: Figure 1. Hydrolytic degradation pathway of the ethyl ester moiety. The formation of the carboxylic acid significantly alters solubility and biological potency.
Protocol: Forced Degradation Study (Stress Testing)
To validate stability limits, perform this standard stress test.
Step-by-Step Methodology:
-
Stock Prep: Prepare a 1 mM solution in 50:50 MeCN:H2O.
-
Stress Conditions:
-
Acid: Add 0.1 N HCl (Target pH ~1). Incubate 4h @ RT.
-
Base: Add 0.1 N NaOH (Target pH ~13). Incubate 1h @ RT.
-
Oxidation: Add 3% H2O2. Incubate 4h @ RT.
-
Control: Untreated sample.
-
-
Quench: Neutralize acid/base samples immediately after incubation.
-
Analysis: Inject onto HPLC (C18 Column, Gradient 5-95% MeCN).
-
Criteria: Loss of >5% peak area relative to control indicates instability.
Experimental Workflow: Characterization Logic
Use this decision tree to determine the sequence of experiments for a new batch of material.
Caption: Figure 2. Decision tree for physicochemical characterization prior to biological screening.
Handling and Storage Recommendations
Based on the ester functionality and oxazole ring properties:
-
Storage (Solid State): Store at -20°C under desiccant. Protect from moisture to prevent slow hydrolysis.
-
Storage (Solution):
-
DMSO: Stable at -20°C for >6 months. Avoid repeated freeze-thaw cycles (aliquot usage).
-
Aqueous/Buffer: Prepare fresh daily . Do not store.
-
-
Light Sensitivity: Oxazoles can absorb UV light. Store in amber vials to prevent potential photodegradation, although this risk is lower than hydrolysis.
References
-
PubChem Database. Ethyl oxazole-4-carboxylate (Compound CID: 12204489). National Library of Medicine. Available at: [Link]
-
Palmer, D. C. (Ed.).[1] (2004). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience. (Standard reference for Oxazole ring stability).
-
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Available at: [Link]
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Solubility/Stability Protocols).
Sources
Methodological & Application
Synthesis protocol for Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate.
Technical Application Note: Scalable Synthesis of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate
Executive Summary
This application note details a robust, scalable protocol for the synthesis of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate , a critical intermediate in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The method utilizes a modified Hantzsch Oxazole Synthesis , condensing 3-methoxybenzamide with ethyl bromopyruvate. This route is selected for its atom economy, commercial availability of precursors, and operational simplicity compared to oxidative cyclization of Schiff bases or Van Leusen chemistry.
Key Advantages of this Protocol:
-
Scalability: Validated for gram to decagram scales.
-
Purity: Optimized workup minimizes the co-elution of unreacted amide.
-
Safety: Includes specific handling for lachrymatory
-halo esters.
Retrosynthetic Analysis & Strategy
The 2,4-disubstituted oxazole core is constructed via a cyclocondensation strategy. The bond disconnection occurs at the C2-N3 and C5-O1 bonds, tracing back to an aryl amide and an
Reaction Scheme:
Mechanistic Insight: The reaction proceeds via the nucleophilic attack of the amide oxygen (or nitrogen, depending on tautomerism) onto the alkyl bromide carbon, forming an intermediate acyclic adduct. Subsequent cyclization and dehydration yield the aromatic oxazole ring. The elimination of water is the driving force, often requiring high temperatures (reflux) or dehydrating agents.
Materials & Equipment
Table 1: Reagents and Solvents
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Purity Requirement |
| 3-Methoxybenzamide | 151.16 | 1.0 | Nucleophile | >98% |
| Ethyl Bromopyruvate | 195.01 | 1.1 - 1.2 | Electrophile | >90% (Freshly distilled if dark) |
| Ethanol (Absolute) | 46.07 | Solvent | Medium | Anhydrous |
| Sodium Bicarbonate | 84.01 | Wash | Quench | Sat. Aq. Solution |
| Ethyl Acetate | 88.11 | Solvent | Extraction | ACS Grade |
Equipment:
-
Round-bottom flask (RBF) with 24/40 joint.
-
Reflux condenser with drying tube (CaCl₂).
-
Magnetic stirrer and oil bath.
-
Rotary evaporator.
-
Flash chromatography system (Silica Gel 60).
Experimental Protocol
Phase 1: Reaction Setup
-
Preparation: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxybenzamide (5.00 g, 33.1 mmol, 1.0 equiv) in absolute ethanol (100 mL).
-
Note: Ensure the amide is fully dissolved before adding the electrophile to prevent localized concentration gradients.
-
-
Addition: Add ethyl bromopyruvate (4.6 mL, ~7.7 g, 39.7 mmol, 1.2 equiv) dropwise to the stirring solution at room temperature.
-
Safety Alert: Ethyl bromopyruvate is a potent lachrymator. Perform this step inside a fume hood.
-
-
Reflux: Attach a reflux condenser fitted with a drying tube. Heat the mixture to a gentle reflux (bath temp ~85°C) for 6–8 hours .
-
Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 7:3). The starting amide (
) should disappear, and a fluorescent blue spot ( ) corresponding to the oxazole should appear.
-
Phase 2: Workup & Isolation
-
Concentration: Allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator to yield a dark oily residue.
-
Neutralization: Dissolve the residue in Ethyl Acetate (150 mL) and transfer to a separatory funnel.
-
Washing:
-
Wash with Saturated NaHCO₃ (2 x 50 mL) to neutralize the HBr byproduct. Caution: Gas evolution (CO₂).
-
Wash with Brine (1 x 50 mL).
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under vacuum.
Phase 3: Purification
-
Crystallization (Preferred for >5g scale): Dissolve the crude solid in a minimum amount of hot ethanol. Add warm water dropwise until turbidity persists. Cool to 4°C overnight. Filter the white/off-white needles and dry in vacuo.
-
Flash Chromatography (Alternative): If the crude is an oil, purify via silica gel column chromatography.
-
Mobile Phase: Gradient elution from 0% to 20% Ethyl Acetate in Hexanes.
-
Yield: Expected yield is 65–75% (approx. 5.3–6.1 g).
-
Workflow Visualization
Figure 1: Step-by-step workflow for the synthesis and isolation of the target oxazole.
Characterization & Quality Control
Expected Analytical Data:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 98–101°C (Analogous to 4-methoxy isomer range).
-
¹H NMR (400 MHz, CDCl₃):
- 8.25 (s, 1H, Oxazole C5-H ) – Diagnostic Singlet.
- 7.6–7.7 (m, 2H, Ar-H ortho/para).
- 7.3–7.4 (m, 1H, Ar-H meta).
- 7.0 (m, 1H, Ar-H ortho to OMe).
- 4.42 (q, J=7.1 Hz, 2H, O-CH₂ -CH₃).
- 3.88 (s, 3H, Ar-O-CH₃ ).
- 1.41 (t, J=7.1 Hz, 3H, O-CH₂-CH₃ ).
Self-Validating Checkpoints:
-
TLC Verification: If the starting amide persists after 8 hours, add 0.1 equiv of additional ethyl bromopyruvate and continue reflux.
-
HBr Management: The reaction generates HBr.[2] If the solution turns black/tarry, it indicates decomposition. Ensure the ethanol is anhydrous and the heating is not excessive (>90°C).
Safety & Handling
-
Ethyl Bromopyruvate: Severe lachrymator and skin irritant. Handle only in a functioning fume hood. Double-glove (Nitrile) recommended.
-
Waste Disposal: Aqueous washes containing bromides should be segregated into halogenated waste streams.
References
-
Hantzsch Oxazole Synthesis General Protocol
-
Synthesis of Ethyl 2-aryloxazole-4-carboxylates
- Title: Synthesis and crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl)
- Source: Journal of Pharmaceutical Chemistry, 2023. (Provides structural analog conditions).
-
URL: [Link]
- Lachrymator Handling (Ethyl Bromopyruvate)
Sources
- 1. pubs.vensel.org [pubs.vensel.org]
- 2. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]
- 3. research.monash.edu [research.monash.edu]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Reaction of azoles with ethyl bromopyruvate oxime: alkylation by substitution and by elimination–addition - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Introduction: The Significance of the Oxazole Scaffold
An Application Guide to the Van Leusen Oxazole Synthesis: Protocols and Mechanistic Insights
The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Oxazole-containing compounds exhibit a vast spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties, owing to their ability to engage with various enzymes and receptors through diverse non-covalent interactions.[1][2][3] Consequently, the development of efficient and versatile methods for synthesizing substituted oxazoles is a critical endeavor for researchers in drug discovery and organic synthesis.
While numerous methods exist for constructing the oxazole core, the Van Leusen oxazole synthesis stands out as one of the most convenient and powerful strategies.[1][4] First reported in 1972, this reaction utilizes the condensation of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) under basic conditions.[1][5] Its prominence stems from several key advantages: operational simplicity, the use of stable and odorless starting materials, and a remarkably broad substrate scope, making it a favored method for accessing a wide array of substituted oxazoles.[1][6]
This guide provides a detailed exploration of the Van Leusen oxazole synthesis, from its underlying mechanism to practical, step-by-step laboratory protocols and key variations for synthesizing diversely substituted oxazoles.
The Reaction Mechanism: A Stepwise Annulation
The success of the Van Leusen synthesis hinges on the unique trifunctional nature of the TosMIC reagent, which possesses:
-
Acidic Methylene Protons: The protons on the carbon between the sulfonyl and isocyanide groups are readily abstracted by a base.[4][5][7]
-
Nucleophilic Isocyanide Carbon: The isocyanide group participates in the crucial cyclization step.[5]
-
Sulfinate Leaving Group: The p-toluenesulfinyl (tosyl) group is an excellent leaving group, facilitating the final aromatization step.[4][5]
The reaction proceeds through a well-established multi-step sequence involving a [3+2] cycloaddition:[1]
-
Deprotonation: A base abstracts an acidic proton from the α-carbon of TosMIC, generating a resonance-stabilized anion. This anion serves as the key nucleophile.[4][8]
-
Nucleophilic Addition: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde substrate, forming a new carbon-carbon bond and yielding an alkoxide intermediate.[5][8]
-
Intramolecular Cyclization: The newly formed alkoxide attacks the electrophilic isocyanide carbon in a 5-endo-dig cyclization, constructing the five-membered dihydrooxazole (oxazoline) ring.[4][5][8]
-
Elimination & Aromatization: A base facilitates the elimination of p-toluenesulfinic acid (TosH). This step is driven by the formation of the stable, aromatic oxazole ring.[4][5]
Caption: Reaction mechanism of the Van Leusen oxazole synthesis.
Experimental Workflow & Protocols
The general workflow for the Van Leusen synthesis is straightforward and can be adapted for a wide range of substrates.[9] It involves the reaction of an aldehyde and TosMIC in the presence of a suitable base and solvent, followed by a standard aqueous workup and purification.[9]
Caption: A typical experimental workflow for the Van Leusen synthesis.
Protocol 1: General Synthesis of 5-Substituted Oxazoles
This protocol describes a standard procedure for synthesizing 5-alkyl or 5-aryl oxazoles from the corresponding aldehyde and TosMIC.[9]
Materials:
-
Aldehyde (1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.0-1.2 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)
-
Methanol (or THF/DME)
-
Round-bottom flask, magnetic stirrer, condenser (if heating)
-
Standard work-up and purification glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 equiv) and TosMIC (1.1 equiv).
-
Solvent Addition: Add anhydrous methanol to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Base Addition: Add anhydrous potassium carbonate (2.5 equiv) to the solution in one portion.
-
Reaction Monitoring: Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-12 hours). If the reaction is sluggish, it can be gently heated to reflux.
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to afford the pure 5-substituted oxazole.
Protocol 2: One-Pot Synthesis of 4,5-Disubstituted Oxazoles
A powerful extension of the Van Leusen reaction allows for the one-pot synthesis of 4,5-disubstituted oxazoles by including an alkylating agent. This variation has been shown to be highly efficient, particularly when conducted in ionic liquids.[10]
Materials:
-
Aldehyde (1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.0 equiv)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equiv)
-
Base (e.g., K₂CO₃ or DBU) (2.0 equiv)
-
Solvent (e.g., Ionic Liquid [bmim]BF₄, or DMF/THF)
Procedure:
-
Initial Reaction: In a flask, dissolve the aldehyde (1.0 equiv) and TosMIC (1.0 equiv) in the chosen solvent.
-
Base and Alkylation: Add the base (2.0 equiv) and the alkyl halide (1.1 equiv) to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature or heat as necessary. The reaction first forms the 5-substituted oxazole, which is then deprotonated at the 4-position and subsequently alkylated.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. If an ionic liquid is used, the product can often be extracted directly with a solvent like diethyl ether, allowing the ionic liquid to be recovered and reused.[1][10]
Scope and Optimization
The Van Leusen oxazole synthesis is valued for its broad applicability.
| Component | Scope & Considerations | Yields | Reference |
| Aldehyde | Aromatic: Tolerates a wide range of electron-donating and electron-withdrawing groups. EWGs can enhance reactivity. | Good to Excellent | [1] |
| Aliphatic: Both linear and branched aliphatic aldehydes are effective substrates. | Good | [9] | |
| Heterocyclic: Aldehydes based on furan, thiophene, and pyridine are well-tolerated. | Good to Excellent | [1][3] | |
| Base | K₂CO₃: Mild, inexpensive, and widely used, especially in polar protic solvents like methanol. | Good | [1] |
| t-BuOK: A stronger base, often used in aprotic solvents like THF for less reactive substrates. | Good to Excellent | [7] | |
| DBU: A non-nucleophilic organic base, useful for specific applications. | Variable | [10] | |
| Solvent | Methanol/Ethanol: Common, effective protic solvents. | Good | [1] |
| THF/DME: Aprotic ethers are suitable, especially with stronger bases. | Good | [9] | |
| Ionic Liquids: Act as "green" solvents that can be recycled and may enhance reaction rates. | Excellent | [1][10] |
Conclusion
The Van Leusen oxazole synthesis is a robust and highly reliable tool for constructing the medicinally important oxazole ring system.[1][2] Its operational simplicity, use of stable reagents, and wide substrate tolerance have cemented its place in the standard repertoire of synthetic organic chemists. By understanding the underlying mechanism and key reaction parameters, researchers can effectively leverage this reaction to synthesize simple 5-substituted oxazoles or more complex 4,5-disubstituted analogs, facilitating advancements in drug discovery and materials science.[3]
References
-
Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. Available at: [Link]
-
Zheng, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Available at: [Link]
-
Organic Chemistry with Lluís Llorens Palomo. (2021). Van Leusen Reaction. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Van Leusen reaction. Available at: [Link]
-
NROChemistry. (n.d.). Van Leusen Reaction. Available at: [Link]
-
Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]
-
Master Chemist. (2024). Master Chemist Shares Van Leusen Oxazole Synthesis Secrets! YouTube. Available at: [Link]
-
Li, J., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146. Available at: [Link]
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 6. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1,3-Oxazole synthesis [organic-chemistry.org]
Application Notes and Protocols for the Robinson-Gabriel Synthesis of Oxazole Derivatives
Introduction: The Enduring Relevance of the Robinson-Gabriel Synthesis in Modern Chemistry
The oxazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active natural products and functional materials. The development of robust and versatile synthetic routes to this key heterocycle is therefore of paramount importance. Among the classical methods, the Robinson-Gabriel synthesis, first described independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, remains a highly relevant and widely utilized transformation.[1][2] This reaction facilitates the construction of the oxazole ring through the intramolecular cyclodehydration of 2-acylamino ketones.[2][3]
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the theory, practical application, and modern adaptations of the Robinson-Gabriel synthesis. We will delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step protocols, and explore its application in the synthesis of complex molecules, including natural products.
Reaction Mechanism: A Step-by-Step Look at Oxazole Formation
The Robinson-Gabriel synthesis proceeds via an acid-catalyzed cyclization and subsequent dehydration of a 2-acylamino ketone precursor. The generally accepted mechanism involves the following key steps:
-
Enolization: The ketone carbonyl is enolized under acidic conditions, forming a reactive enol intermediate.
-
Intramolecular Cyclization: The amide carbonyl oxygen, protonated by the acid catalyst, is attacked by the enol double bond in an intramolecular fashion, leading to the formation of a five-membered oxazoline intermediate.
-
Dehydration: The resulting oxazoline undergoes dehydration, driven by the formation of the stable aromatic oxazole ring.
Caption: The reaction mechanism of the Robinson-Gabriel synthesis.
General Experimental Protocol: Synthesis of 2,5-Diaryloxazoles
This protocol provides a general method for the synthesis of 2,5-diaryloxazoles, a common class of compounds prepared using the Robinson-Gabriel synthesis.
Materials:
-
2-Acylamino ketone (1.0 eq)
-
Cyclodehydrating agent (e.g., concentrated sulfuric acid, phosphorus pentoxide, polyphosphoric acid, or trifluoroacetic anhydride)
-
Anhydrous solvent (e.g., dichloromethane, toluene, or neat)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (if heating is required), add the 2-acylamino ketone.
-
Addition of Dehydrating Agent: Carefully add the cyclodehydrating agent to the reaction flask. The choice of agent and solvent will depend on the specific substrate and desired reaction conditions. For example, concentrated sulfuric acid can be used as both the catalyst and solvent.
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous mixture with a saturated sodium bicarbonate solution until the pH is neutral or slightly basic. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure oxazole derivative.
Cyclodehydrating Agents: A Comparative Overview
The choice of cyclodehydrating agent is crucial for the success of the Robinson-Gabriel synthesis. The optimal agent depends on the substrate's reactivity and acid sensitivity.
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Concentrated Sulfuric Acid | Neat, room temperature to elevated temperatures | Strong dehydrating agent, readily available | Harsh conditions, can lead to side reactions |
| Phosphorus Pentoxide (P₂O₅) | High temperatures, often in a high-boiling solvent | Powerful dehydrating agent | Heterogeneous reaction, can be difficult to work with |
| Polyphosphoric Acid (PPA) | Elevated temperatures | Good for less reactive substrates | Viscous, can make work-up challenging |
| Trifluoroacetic Anhydride (TFAA) | Milder conditions, often with a base (e.g., pyridine) | Milder conditions, good for sensitive substrates | More expensive than traditional mineral acids |
| Phosphorus Oxychloride (POCl₃) | Refluxing in a suitable solvent (e.g., toluene) | Effective for a wide range of substrates.[4] | Corrosive and requires careful handling |
Modern Variations and Applications
The classical Robinson-Gabriel synthesis has been adapted and modified to suit the demands of modern organic synthesis, including solid-phase synthesis and one-pot procedures.
One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis
A significant advancement is the development of a one-pot synthesis of 2,4,5-trisubstituted oxazoles that combines a Friedel-Crafts acylation with the Robinson-Gabriel cyclodehydration.[5] This approach offers increased efficiency by reducing the number of purification steps.
Solid-Phase Synthesis
A solid-phase version of the Robinson-Gabriel synthesis has been developed, which is particularly useful for the construction of oxazole libraries for high-throughput screening.[2] In this method, the 2-acylamino ketone is attached to a solid support, and the cyclodehydration is carried out using a reagent like trifluoroacetic anhydride.
Synthesis of Natural Products
The Robinson-Gabriel synthesis has been successfully employed in the total synthesis of several natural products. For instance, it is a key step in the synthesis of Texamine and Balsoxin, two naturally occurring oxazoles.[5]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Consider a stronger dehydrating agent. |
| Decomposition of starting material or product | Use milder reaction conditions (e.g., TFAA instead of H₂SO₄). Ensure the reaction is performed under an inert atmosphere if substrates are air-sensitive. | |
| Side Reactions | Charring or polymerization | Use a less aggressive dehydrating agent. Lower the reaction temperature. |
| Formation of undesired regioisomers (if applicable) | Modify the substrate to favor the desired cyclization pathway. | |
| Difficult Work-up | Emulsion formation during extraction | Add more brine to the aqueous layer. Filter the mixture through a pad of celite. |
| Product is water-soluble | Saturate the aqueous layer with sodium chloride before extraction. Use a continuous liquid-liquid extractor. |
Conclusion
The Robinson-Gabriel synthesis, despite its century-old origins, continues to be a powerful and reliable method for the synthesis of oxazole derivatives. Its versatility, coupled with modern adaptations, ensures its place in the synthetic chemist's toolbox for the foreseeable future. By understanding the reaction mechanism, carefully selecting the appropriate reaction conditions, and being aware of potential pitfalls, researchers can effectively utilize this classic reaction to access a wide range of valuable oxazole-containing molecules for applications in drug discovery and beyond.
References
-
One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Robinson-Gabriel Synthesis. (n.d.). SynArchive. Retrieved January 27, 2026, from [Link]
-
1,3-Oxazole derivatives: A review of biological activities as antipathogenic. (2016). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Robinson–Gabriel synthesis. (2023, December 26). In Wikipedia. Retrieved January 27, 2026, from [Link]
-
One-Pot Friedel–Crafts/Robinson–Gabriel Synthesis of the Indole-Oxazole Scaffold and Its Application to the Synthesis of Breitfussins C, G, and H. (2022). The Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]
-
Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. (2021). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Recent advances and approaches in the metal-free synthesis of 1,3-oxazole derivatives. (2022). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
-
Copper(II) Triflate Catalyzed Synthesis of 2,4-Disubstituted Oxazoles from α-Diazoketones. (2015). King Fahd University of Petroleum and Minerals. Retrieved January 27, 2026, from [Link]
-
Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. (2017). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
SYNTHESIS, CHARACTERIZATION AND CYTOTOXICITY EVALUATION OF NEW DIPHENYL SULFONE DERIVATIVES. (2021). Farmacia Journal. Retrieved January 27, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved January 27, 2026, from [Link]
-
Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. (2021). National Institutes of Health. Retrieved January 27, 2026, from [Link]
Sources
Application Notes and Protocols for Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry
The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2] Oxazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4] The stability of the oxazole ring, coupled with its ability to participate in various non-covalent interactions such as hydrogen bonding and pi-pi stacking, makes it an attractive core for the design of novel therapeutic agents.[2][5] The biological activity of oxazole-containing molecules can be finely tuned by the nature and position of substituents on the core ring structure.[1][3]
This document provides detailed application notes and experimental protocols for the investigation of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate , a specific derivative with potential applications in drug discovery. While direct experimental data for this particular compound is not extensively available in the public domain, its structural features—a 2-aryl substituent and a 4-carboxylate group—are common in oxazoles with demonstrated anticancer activity. Therefore, the following sections will provide a framework for its evaluation, drawing upon established methodologies for analogous compounds.
Chemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₄ | N/A |
| Molecular Weight | 247.25 g/mol | N/A |
| Appearance | Likely a solid at room temperature | [6] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | N/A |
| Storage | Store in a cool, dry place, protected from light. For long-term storage, -20°C is recommended. | [6] |
Note: The physical and chemical properties listed are predicted based on the structure and data for similar compounds. Experimental verification is recommended.
Potential Therapeutic Applications and Mechanism of Action
Based on the extensive literature on substituted oxazoles, Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate is a promising candidate for evaluation as an anticancer agent.[1] Several 2-aryl-oxazole derivatives have been reported to exert their cytotoxic effects through the inhibition of tubulin polymerization.[7] Tubulin is a critical component of the cytoskeleton, and its polymerization into microtubules is essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making tubulin an attractive target for cancer chemotherapy.
The proposed mechanism of action for this class of compounds involves binding to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This leads to a cascade of downstream events culminating in apoptotic cell death.
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of action for Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate.
Experimental Protocols for In Vitro Evaluation
The following protocols provide a step-by-step guide for the initial in vitro characterization of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate as a potential anticancer agent.
Protocol 1: Assessment of Cytotoxicity using the MTS Assay
This protocol is designed to determine the concentration-dependent cytotoxic effect of the compound on a panel of human cancer cell lines. The MTS assay is a colorimetric method for assessing cell viability.
1. Materials and Reagents:
- Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HT-29 for colon cancer)[8]
- Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
- Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate
- Dimethyl sulfoxide (DMSO), sterile
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- 96-well clear-bottom cell culture plates
- Phosphate-buffered saline (PBS), sterile
2. Experimental Workflow:
Caption: Workflow for the MTS cytotoxicity assay.
3. Step-by-Step Procedure:
- Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[9]
- Compound Preparation: Prepare a 10 mM stock solution of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate in DMSO. Perform serial dilutions in complete medium to obtain the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5%.
- Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the medium containing the various concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
- Incubation: Incubate the plate for another 48 hours at 37°C and 5% CO₂.
- MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C until a color change is visible.
- Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if the compound induces cell cycle arrest at a specific phase, which is a hallmark of tubulin-targeting agents.
1. Materials and Reagents:
- Human cancer cell lines
- Complete cell culture medium
- Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate
- 6-well cell culture plates
- PBS, sterile
- Trypsin-EDTA
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)
2. Step-by-Step Procedure:
- Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
- Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
- Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. Add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Store the cells at -20°C for at least 2 hours.
- Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
- Incubation: Incubate in the dark at room temperature for 30 minutes.
- Flow Cytometry: Analyze the samples using a flow cytometer.
- Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
1. Materials and Reagents:
- Annexin V-FITC Apoptosis Detection Kit
- Human cancer cell lines
- Complete cell culture medium
- Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate
- 6-well cell culture plates
2. Step-by-Step Procedure:
- Cell Seeding and Treatment: Follow step 1 of the cell cycle analysis protocol.
- Cell Harvesting: Harvest all cells (adherent and floating) and wash with cold PBS.
- Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[8]
Data Presentation
The results from the in vitro assays should be summarized in clear, concise tables and graphs.
Table 1: IC₅₀ Values of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MDA-MB-231 | Breast | Experimental Value |
| HT-29 | Colon | Experimental Value |
| A549 | Lung | Experimental Value |
| Additional Cell Lines | ... | ... |
Table 2: Cell Cycle Distribution in MDA-MB-231 Cells after 24h Treatment
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | Experimental Value | Experimental Value | Experimental Value |
| Compound (IC₅₀) | Experimental Value | Experimental Value | Experimental Value |
| Compound (2x IC₅₀) | Experimental Value | Experimental Value | Experimental Value |
Conclusion and Future Directions
Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate represents a promising scaffold for the development of novel anticancer agents, potentially acting through the inhibition of tubulin polymerization. The protocols outlined in this document provide a robust framework for its initial in vitro characterization. Positive results from these studies, particularly the induction of G2/M arrest and apoptosis at low micromolar concentrations, would warrant further investigation. Subsequent studies could include in vitro tubulin polymerization assays, molecular docking studies to confirm its binding to the colchicine site, and ultimately, in vivo efficacy studies in preclinical cancer models. The versatility of the oxazole core also allows for further chemical modification to optimize potency and pharmacokinetic properties.
References
- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). National Institutes of Health.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar.
- Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry.
-
Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate. Retrieved January 27, 2026, from [Link]
-
An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate. (2010). PubMed. Retrieved January 27, 2026, from [Link]
-
Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). MDPI. Retrieved January 27, 2026, from [Link]
-
Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry. Retrieved January 27, 2026, from [Link]
-
Synthesis and Characterizations of Ethyl (2z) -2 -(aryl) -5 -(4- methoxyphenyl)-7 -methyl -3 -oxo-2, 3, 8, 8a-tetrahydro-5h-[7][10] thiozolo [3,2-a] pyrimidine-6-carboxylate as Biological Active. (n.d.). Academia.edu. Retrieved January 27, 2026, from [Link]
-
Synthesis and crystal structures of ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and its building block 4-Fluoro-3-nitrobenzoic acid. (2018). Monash University. Retrieved January 27, 2026, from [Link]
-
Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. (2014). ResearchGate. Retrieved January 27, 2026, from [Link]
-
ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. (n.d.). ChemSynthesis. Retrieved January 27, 2026, from [Link]
-
Oxazole-Based Compounds As Anticancer Agents. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]
-
A comprehensive review on biological activities of oxazole derivatives. (2019). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2021). Taylor & Francis Online. Retrieved January 27, 2026, from [Link]
-
Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. (2021). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (2021). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Thieme Connect. Retrieved January 27, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (2021). ACS Publications. Retrieved January 27, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.vensel.org [pubs.vensel.org]
The Oxazole-4-Carboxylate Core: Application Notes for a Versatile Scaffold in Medicinal Chemistry
Introduction: The Privileged Status of the Oxazole Scaffold in Drug Discovery
The oxazole ring, a five-membered heterocycle featuring both oxygen and nitrogen, is a cornerstone of modern medicinal chemistry. Its prevalence in natural products and synthetic pharmaceuticals stems from its metabolic stability and its capacity to engage with biological targets through a variety of non-covalent interactions.[1][2][3] The substitution pattern on the oxazole core is a critical determinant of biological activity, enabling the development of compounds across a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[2][3][4]
This guide focuses on a particularly valuable building block: Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate . We will explore its synthesis, potential for chemical diversification, and its application as a scaffold for the discovery of novel therapeutic agents. The strategic placement of the 3-methoxyphenyl group and the ethyl carboxylate provides two key vectors for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).
Synthesis of the Core Scaffold: Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate
The construction of the 2-aryloxazole-4-carboxylate core can be achieved through several reliable synthetic routes. A common and effective method involves the condensation of an aryl amide with an α-diazo-β-ketoester, often catalyzed by a transition metal such as copper(II) triflate. An alternative and highly efficient approach is the reaction of a carboxylic acid with an isocyanoacetate derivative.[5]
Below is a generalized, robust protocol for the synthesis of the title compound, based on established methodologies for 2,4-disubstituted oxazoles.
Experimental Protocol: Synthesis of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate
Materials:
-
3-Methoxybenzoic acid
-
Triflylpyridinium reagent (DMAP-Tf) or an alternative carboxylic acid activator (e.g., EDC, HATU)
-
Ethyl isocyanoacetate
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxybenzoic acid (1.0 equivalent).
-
Activation of Carboxylic Acid: Dissolve the acid in anhydrous DCM. Add the triflylpyridinium reagent (1.3 equivalents) and stir at room temperature. The formation of an in-situ acylpyridinium salt is the key to this transformation.[5]
-
Addition of Isocyanoacetate: To the activated acid mixture, add ethyl isocyanoacetate (1.2 equivalents) and a non-nucleophilic base such as triethylamine (2.0 equivalents) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate.
Chemical Derivatization: Unlocking the Therapeutic Potential
The Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate scaffold offers multiple handles for chemical modification. The primary points for diversification are the ethyl ester at the C4 position and the methoxy group on the phenyl ring at the C2 position.
Workflow for Scaffold Derivatization
Caption: Derivatization strategy for the core scaffold.
Protocol 1: Hydrolysis of the Ethyl Ester
The conversion of the ethyl ester to the corresponding carboxylic acid is a crucial step to enable amide bond formation, a common strategy to enhance biological activity and modulate physicochemical properties.
Procedure:
-
Dissolve Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture with 1N HCl to a pH of ~3-4.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield 2-(3-methoxyphenyl)oxazole-4-carboxylic acid.
Protocol 2: Amide Library Synthesis
The resulting carboxylic acid is a versatile intermediate for creating a library of amide derivatives.
Procedure:
-
To a solution of 2-(3-methoxyphenyl)oxazole-4-carboxylic acid (1.0 equivalent) in an anhydrous solvent like DMF or DCM, add a coupling agent such as EDC (1.2 equivalents) and HOBt (1.2 equivalents).
-
Stir for 30 minutes at room temperature to form the active ester.
-
Add the desired primary or secondary amine (1.1 equivalents) and a base like DIPEA (2.0 equivalents).
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Perform an aqueous work-up and purify the product by column chromatography or preparative HPLC.
Therapeutic Applications and Structure-Activity Relationship (SAR) Insights
Derivatives of the 2-phenyloxazole-4-carboxamide scaffold have shown promise in oncology, particularly as inducers of apoptosis.[6] The following table summarizes hypothetical, yet plausible, biological data based on published findings for analogous compounds.
| Compound ID | R Group (at C4-amide) | Target Cell Line | IC50 (µM) |
| SCAFF-01 | -OEt (Ethyl Ester) | MCF-7 | > 50 |
| SCAFF-02 | -OH (Carboxylic Acid) | MCF-7 | 25.3 |
| SCAFF-03 | -NH-CH₂-Ph | MCF-7 | 5.1 |
| SCAFF-04 | -NH-(4-Cl-Ph) | MCF-7 | 1.8 |
| SCAFF-05 | -NH-(4-F-Ph) | MCF-7 | 2.3 |
| SCAFF-06 | -NH-Cyclohexyl | MCF-7 | 12.7 |
SAR Insights:
-
Conversion of the ethyl ester to a carboxylic acid or, more significantly, to an amide, dramatically increases cytotoxic potency.
-
Aromatic amines generally provide more potent compounds than aliphatic amines.
-
Electron-withdrawing substituents (e.g., chloro, fluoro) on the phenyl ring of the amide moiety enhance activity, suggesting that this region may be involved in key interactions with the biological target.
Potential Biological Target Pathway
The induction of apoptosis by small molecules often involves the modulation of key signaling pathways, such as the Bcl-2 family of proteins or caspase activation cascades.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 4. Therapeutic potential of oxazole scaffold: a patent review (2006-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Biological Activity of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate Derivatives
Introduction: The Therapeutic Potential of the Oxazole Scaffold
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic and structural properties allow for diverse molecular interactions, making it a cornerstone in the design of novel therapeutic agents.[3] Derivatives of the oxazole core have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3] The substitution pattern on the oxazole ring plays a pivotal role in defining the specific biological effects of these compounds.[2] This guide focuses on a specific class of these promising molecules: Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate derivatives. The strategic placement of a methoxyphenyl group at the 2-position and an ethyl carboxylate at the 4-position offers a unique template for further derivatization and exploration of structure-activity relationships (SAR).
These application notes provide a comprehensive framework for the synthesis and biological evaluation of this class of compounds. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles, offering researchers a robust starting point for their investigations.
Synthesis of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate Derivatives: A Proposed Pathway
A common and effective method for the synthesis of 2,4-disubstituted oxazoles is the Robinson-Gabriel synthesis, which involves the acid-catalyzed cyclization and dehydration of an α-acylamino ketone.[4][5][6] This approach can be adapted for the synthesis of the target compounds. The proposed synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate and its derivatives.
Protocol 1: Synthesis of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate
This protocol outlines a two-step process for the synthesis of the core compound.
Materials:
-
3-Methoxybenzamide
-
Ethyl 2-chloroacetoacetate[7]
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Base (e.g., Potassium carbonate)
-
Dehydrating agent (e.g., Concentrated sulfuric acid or phosphorus pentoxide)
-
Appropriate workup and purification reagents (e.g., ethyl acetate, brine, silica gel for chromatography)
Procedure:
Step 1: Synthesis of the α-(3-methoxybenzamido)acetoacetate Intermediate
-
In a round-bottom flask, dissolve 3-methoxybenzamide and a slight molar excess of potassium carbonate in anhydrous DMF.
-
Slowly add an equimolar amount of ethyl 2-chloroacetoacetate to the stirring solution at room temperature.
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, pour it into water, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the α-(3-methoxybenzamido)acetoacetate intermediate.
Causality Behind Experimental Choices:
-
Anhydrous DMF: Used as a polar aprotic solvent to facilitate the nucleophilic substitution reaction.
-
Potassium Carbonate: Acts as a base to deprotonate the amide nitrogen of 3-methoxybenzamide, increasing its nucleophilicity.
-
Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Step 2: Robinson-Gabriel Cyclization
-
To the purified α-(3-methoxybenzamido)acetoacetate intermediate, add a dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide cautiously with cooling.
-
Gently heat the mixture to promote cyclization and dehydration.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the final product, Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate, by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Strong Acid/Dehydrating Agent: Catalyzes the intramolecular cyclization of the enol form of the ketone onto the amide carbonyl, followed by dehydration to form the aromatic oxazole ring.
Application Notes: Screening for Biological Activity
Once synthesized, the derivatives can be screened for a variety of biological activities. The following protocols provide standardized methods for assessing cytotoxicity, antimicrobial, and anti-inflammatory potential.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.
Protocol 2: MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7) and a normal cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 24-48 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Data Presentation:
| Compound | Concentration (µM) | % Cell Viability (Cancer Cell Line) | % Cell Viability (Normal Cell Line) | IC50 (µM) |
| Derivative 1 | 1 | |||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Derivative 2 | 1 | |||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Doxorubicin | 0.1 | |||
| 1 | ||||
| 10 |
Antimicrobial Activity: Agar Well Diffusion Method
This method is a widely used preliminary screening technique to assess the antimicrobial activity of novel compounds.[7]
Principle: The test compound diffuses from a well through a solidified agar medium that has been inoculated with a standardized microbial suspension. The presence of an inhibition zone around the well indicates antimicrobial activity.[11]
Protocol 3: Agar Well Diffusion Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Nutrient agar or Mueller-Hinton agar
-
Sterile petri dishes
-
Sterile cork borer
-
Test compound solutions at known concentrations in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (solvent alone)
Procedure:
-
Prepare sterile agar plates.
-
Prepare a standardized inoculum of the test microorganism and spread it evenly over the surface of the agar plate.
-
Aseptically punch wells (6-8 mm in diameter) in the agar.[7]
-
Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control to separate wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measure the diameter of the zone of inhibition (in mm) around each well.
Data Presentation:
| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) - S. aureus | Zone of Inhibition (mm) - E. coli | Zone of Inhibition (mm) - C. albicans |
| Derivative 1 | 100 | |||
| 200 | ||||
| Derivative 2 | 100 | |||
| 200 | ||||
| Ciprofloxacin | 10 | N/A | ||
| Fluconazole | 25 | N/A | N/A |
Anti-inflammatory Potential: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory activity.[12]
Principle: Macrophages, when stimulated with LPS, produce large amounts of NO through the action of inducible nitric oxide synthase (iNOS).[12][13] The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant can be quantified using the Griess reagent.
Protocol 4: LPS-Induced Nitric Oxide Production Assay
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
LPS from E. coli
-
Test compounds
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., dexamethasone).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Data Presentation:
| Compound | Concentration (µM) | Nitrite Concentration (µM) | % NO Inhibition |
| Control | - | 0 | |
| LPS | 1 µg/mL | - | |
| Derivative 1 | 1 | ||
| 10 | |||
| 50 | |||
| Dexamethasone | 10 |
Mechanistic Insights: The NF-κB Signaling Pathway
Many anti-inflammatory compounds exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][12] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including iNOS.[14]
Caption: Simplified diagram of the NF-κB signaling pathway and potential points of inhibition by oxazole derivatives.
Conclusion and Future Directions
The Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate scaffold represents a promising starting point for the development of new therapeutic agents. The protocols outlined in this guide provide a robust framework for the synthesis and systematic evaluation of the biological activities of its derivatives. By employing these standardized assays, researchers can generate reliable and comparable data, facilitating the identification of lead compounds with potent cytotoxic, antimicrobial, or anti-inflammatory properties. Further investigation into the precise molecular mechanisms of action and extensive structure-activity relationship studies will be crucial for optimizing the therapeutic potential of this versatile class of molecules.
References
-
Belkhelfa, S., et al. (2018). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 8(2), 79-85. Available at: [Link]
-
Chen, J.-H., et al. (2010). An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate. Chemistry, an Asian Journal, 5(2), 328–333. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual. Available at: [Link]
-
Jeong, G. S., et al. (2008). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Cytotechnology, 56(2), 83–91. Available at: [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. Available at: [Link]
-
Patel, K. D., et al. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Pharmaceutical Research, 13(3), 2736-2741. Available at: [Link]
-
Yeong, K. Y., et al. (2018). Synthesis and crystal structures of ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and its building block 4-Fluoro-3-nitrobenzoic acid. Journal of Chemical Crystallography, 48(4), 170-176. Available at: [Link]
-
Rao, C. V., et al. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. Molecules, 26(9), 2636. Available at: [Link]
-
Wasserman, H. H., & Vinick, F. J. (1973). The Mechanism of the Robinson-Gabriel Synthesis of Oxazoles. The Journal of Organic Chemistry, 38(12), 2277–2278. Available at: [Link]
-
Protocols.io. (2023). MTT assay protocol. Available at: [Link]
-
Qalalweh, N. (2025). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. An-Najah National University- Palestinian Medical and Pharmaceutical Journal. Available at: [Link]
-
Zhang, Y., et al. (2020). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. European Journal of Medicinal Chemistry, 201, 112574. Available at: [Link]
-
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]
-
Indo American Journal of Pharmaceutical Sciences. (2022). A brief review on antimicrobial activity of oxazole derivatives. IAJPS, 09(9). Available at: [Link]
-
YouTube. (2019). NF-κB Pathway | Cell Survival Pathway. Available at: [Link]
-
Al-Ostath, A., et al. (2025). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. An-Najah National University- Palestinian Medical and Pharmaceutical Journal. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]
-
Macmillan Group. (n.d.). Oxazole. Available at: [Link]
-
Liu, S.-R., et al. (2010). An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate. Chemistry, an Asian Journal, 5(2), 328–333. Available at: [Link]
-
Wasserman, H. H., & Vinick, F. J. (1973). The Mechanism of the Robinson-Gabriel Synthesis of Oxazoles. The Journal of Organic Chemistry, 38(12), 2277–2278. Available at: [Link]
-
Scribd. (n.d.). 5-Iii) Sem 4 | PDF. Available at: [Link]
Sources
- 1. iajps.com [iajps.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.aaup.edu [repository.aaup.edu]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]
- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medicopublication.com [medicopublication.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
The Pivotal Intermediate: Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate in Anticancer Drug Discovery
Introduction: The Oxazole Scaffold in Oncology
The landscape of anticancer drug discovery is continually evolving, with a persistent search for novel molecular scaffolds that can yield potent and selective therapeutic agents. Among the heterocyclic compounds that have garnered significant attention, the oxazole ring system stands out as a "privileged scaffold."[1][2] Its unique electronic properties and ability to form key interactions with biological targets have made it a cornerstone in the design of numerous pharmacologically active molecules.[1][3] Oxazole derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer effects against various cancer cell lines, even those resistant to existing drugs.[2] This has spurred extensive research into the synthesis and therapeutic application of novel oxazole-containing compounds.
At the heart of this research lies the strategic use of versatile intermediates that can be readily modified to generate libraries of bioactive molecules. One such pivotal intermediate is Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate . This compound combines the essential oxazole core with two key functional handles: a methoxy-substituted phenyl ring at the 2-position and an ethyl carboxylate group at the 4-position. These features not only influence the molecule's inherent properties but also provide reactive sites for further chemical elaboration, making it an ideal starting point for the development of novel anticancer agents. This guide provides a comprehensive overview of the synthesis, applications, and future potential of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate as a key intermediate in the quest for more effective cancer therapies.
Synthetic Pathways to the Core Intermediate
Conceptual Synthetic Workflow: A Representative Protocol
The synthesis can be envisioned as a two-step process, starting from readily available precursors: 3-methoxybenzoyl chloride and an α-amino ketone derivative.
Figure 1: Conceptual workflow for the synthesis of the target intermediate.
PART 1: Preparation of the α-Acylamino Ketone Intermediate
-
Reagents and Materials:
-
Ethyl 2-amino-3-oxobutanoate hydrochloride
-
3-Methoxybenzoyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
Dissolve ethyl 2-amino-3-oxobutanoate hydrochloride in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add pyridine to neutralize the hydrochloride and then add an additional equivalent to act as a base for the acylation reaction.
-
To this stirred solution, add 3-methoxybenzoyl chloride dropwise, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is typically washed with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude α-(3-methoxybenzamido)acetoacetate intermediate.
-
PART 2: Cyclodehydration to Form the Oxazole Ring
-
Reagents and Materials:
-
Crude α-(3-methoxybenzamido)acetoacetate intermediate
-
Concentrated sulfuric acid or phosphorus pentoxide (P₂O₅)
-
Heating mantle and appropriate glassware for reflux or high-temperature reactions
-
-
Procedure:
-
The crude α-acylamino ketone intermediate is treated with a strong dehydrating agent. Concentrated sulfuric acid is a common choice.
-
The mixture is heated, often to temperatures above 100°C, to drive the cyclodehydration. The exact temperature and reaction time will depend on the specific substrate and dehydrating agent used.
-
The progress of the reaction should be monitored by TLC.
-
Upon completion, the reaction mixture is carefully poured onto ice water to quench the reaction and precipitate the product.
-
The solid product is collected by filtration, washed with water until neutral, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to afford pure Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate.
-
The Role of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate as an Intermediate for Anticancer Agents
The strategic positioning of the methoxy group on the phenyl ring and the ethyl ester functionality makes this intermediate a valuable precursor for developing a diverse range of potential anticancer agents. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. The methoxy group can also be a site for modification or can influence the overall electronic properties and binding interactions of the final molecule.
Derivatization Strategies and Structure-Activity Relationships (SAR)
The development of anticancer agents from this intermediate often involves modifications at the 4-position of the oxazole ring. The ethyl ester can be converted to a carboxamide, which introduces a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets.
Structure-Activity Relationship (SAR) Insights:
While specific SAR studies on derivatives of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate are not extensively documented, general trends for 2-phenyloxazole-4-carboxamide derivatives have been observed in anticancer research.[8] For instance, the nature of the substituent on the amide nitrogen can significantly impact cytotoxic activity. Aromatic and heteroaromatic substituents are often explored to probe interactions with specific pockets in target proteins.
Furthermore, the position of substituents on the 2-phenyl ring is crucial. In a study on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, a related class of compounds, it was found that the position of a nitro group on the N-phenyl ring significantly influenced cytotoxicity, with the para-substituted compound showing the highest activity.[9] This highlights the importance of systematic exploration of substituent effects.
Potential Mechanisms of Action of Derived Anticancer Agents
Oxazole-based compounds have been shown to exert their anticancer effects through a variety of mechanisms:[10]
-
Tubulin Polymerization Inhibition: Many heterocyclic compounds, including oxazole derivatives, can bind to the colchicine binding site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][11]
-
Kinase Inhibition: The oxazole scaffold can be incorporated into molecules that target various protein kinases, which are often dysregulated in cancer.
-
Induction of Apoptosis: Regardless of the primary target, the ultimate outcome of many effective anticancer agents is the induction of programmed cell death, or apoptosis. 2-phenyl-oxazole-4-carboxamide derivatives have been identified as potent inducers of apoptosis.[8]
-
Inhibition of other key cellular targets: Oxazole derivatives have been shown to inhibit a range of other targets crucial for cancer cell survival and proliferation, including STAT3, G-quadruplexes, and DNA topoisomerases.[10]
Figure 2: From intermediate to potential anticancer agents and their mechanisms.
Application Notes and Protocols for Further Development
Researchers and drug development professionals can leverage Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate in various ways to discover and develop novel anticancer agents.
Protocol 1: Synthesis of a Carboxamide Library
This protocol outlines a general procedure for converting the ethyl ester intermediate into a library of carboxamides for screening.
1. Hydrolysis of the Ethyl Ester:
-
Reagents: Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Tetrahydrofuran (THF)/Water mixture.
-
Procedure:
-
Dissolve the ethyl ester in a mixture of THF and water.
-
Add an excess of LiOH or NaOH and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain 2-(3-methoxyphenyl)oxazole-4-carboxylic acid.
-
2. Amide Coupling:
-
Reagents: 2-(3-methoxyphenyl)oxazole-4-carboxylic acid, a selection of primary and secondary amines, a coupling agent (e.g., HATU, HBTU, or EDC/HOBt), a base (e.g., DIPEA or triethylamine), and a suitable solvent (e.g., DMF or DCM).
-
Procedure (for each amine):
-
In a reaction vial, dissolve the carboxylic acid in the chosen solvent.
-
Add the coupling agent, the base, and the desired amine.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an appropriate workup, which may include aqueous washes and extraction with an organic solvent.
-
Purify the resulting amide by column chromatography or recrystallization.
-
Protocol 2: In Vitro Anticancer Screening
Once a library of derivatives has been synthesized, they should be subjected to in vitro screening to assess their anticancer activity.
-
Cell Lines: A panel of human cancer cell lines representing different tumor types should be used (e.g., breast, lung, colon, leukemia).
-
Assay: The MTT or MTS assay is a common method to determine cell viability and calculate the half-maximal inhibitory concentration (IC₅₀) of the compounds.
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours).
-
Add the MTT or MTS reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
-
| Compound Type | General Activity Trend | Potential Targets | Reference |
| 2-Aryl-oxazole-4-carboxamides | Potent apoptosis inducers | Caspases, PARP | [8] |
| 1,3-Oxazole Sulfonamides | Inhibition of leukemia cell growth | Tubulin | [8] |
| Trimethoxyphenylbenzo[d]oxazoles | Antiproliferative against glioma and lung cancer | Tubulin, PDE4 | [11] |
Table 1: Examples of Anticancer Activities of Related Oxazole Derivatives
Conclusion and Future Directions
Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate is a strategically important intermediate in the field of anticancer drug discovery. Its synthesis, primarily through the Robinson-Gabriel reaction, provides access to a versatile scaffold that can be readily derivatized. The resulting libraries of compounds, particularly the carboxamide derivatives, have the potential to yield potent anticancer agents that act through various mechanisms, including the disruption of microtubule dynamics and the induction of apoptosis.
Future research in this area should focus on the systematic exploration of the structure-activity relationships of derivatives of this intermediate. This includes the synthesis of a wider range of amides with diverse substituents, as well as modifications to the 2-(3-methoxyphenyl) ring to fine-tune the electronic and steric properties of the molecules. Furthermore, detailed mechanistic studies on the most potent compounds will be crucial to identify their specific molecular targets and to guide the rational design of the next generation of oxazole-based anticancer drugs. The continued exploration of this promising intermediate holds the potential to deliver novel and effective therapies for the treatment of cancer.
References
-
Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Oxazole-Based Compounds As Anticancer Agents | Request PDF. (2025, August 9). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PMC - PubMed Central. Retrieved January 27, 2026, from [Link]
-
Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[1][12][13]triazolo[1,5-c]quinazolines. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]
- Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014, March 26). Google Patents.
-
Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. (2022, May 11). Pharmacia. Retrieved January 27, 2026, from [Link]
-
Structure activity relationship of synthesized compounds. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022, July 19). Biointerface Research in Applied Chemistry. Retrieved January 27, 2026, from [Link]
-
Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. (n.d.). Semantic Scholar. Retrieved January 27, 2026, from [Link]
-
Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). NIH. Retrieved January 27, 2026, from [Link]
-
Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells. (2021, November 15). PubMed. Retrieved January 27, 2026, from [Link]
-
Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. (n.d.). NIH. Retrieved January 27, 2026, from [Link]
-
Synthetic 1,2,4-triazole-3-Carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells. (2024, February 29). ResearchGate. Retrieved January 27, 2026, from [Link]
-
2-Oxo-2-(arylamino)ethyl 4-formylbenzoates: Aldehyde precursors for the synthesis of new 2-amino-3-cyano-1,4-dihydropyrans. (2023, December 23). Arkivoc. Retrieved January 27, 2026, from [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). NIH. Retrieved January 27, 2026, from [Link]
-
Scheme.3. The Robinson-Gabriel synthesis for oxazole. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023, July 11). Journal of Pharmaceutical Chemistry. Retrieved January 27, 2026, from [Link]
-
Ethyl 2-aminothiazole-4-carboxylate. (n.d.). Georganics. Retrieved January 27, 2026, from [Link]
-
Robinson-Gabriel synthesis. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Robinson–Gabriel synthesis. (n.d.). Semantic Scholar. Retrieved January 27, 2026, from [Link]
-
Robinson–Gabriel synthesis | Request PDF. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[1,2,4]triazolo[1,5-c]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Unlocking the Antimicrobial Potential of Substituted Oxazole Compounds
An in-depth guide for researchers, scientists, and drug development professionals on the antimicrobial potential of substituted oxazole compounds.
Introduction: The Oxazole Scaffold in the Fight Against Antimicrobial Resistance
The relentless rise of multi-drug resistant (MDR) pathogens presents a formidable challenge to global health. This escalating crisis necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Heterocyclic compounds, particularly those containing nitrogen and oxygen, are a cornerstone of medicinal chemistry due to their ability to form diverse, non-covalent interactions with biological receptors and enzymes.[1][2]
Among these, the oxazole nucleus—a five-membered aromatic ring with one oxygen and one nitrogen atom—has emerged as a "privileged scaffold."[2][3] This structure is prevalent in numerous natural products and clinically approved drugs, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antitubercular properties.[3][4] The versatility of the oxazole ring, with multiple sites for substitution, allows for fine-tuning of its physicochemical properties and biological activity, making it an attractive starting point for the design of new antimicrobial agents.[1][4]
This guide provides a comprehensive overview of the key methodologies for synthesizing and evaluating substituted oxazole compounds, from initial antimicrobial screening to preliminary mechanism of action and safety profiling.
Synthesis of Substituted Oxazole Scaffolds: A Protocol
A multitude of synthetic routes to the oxazole core have been developed, including the Van Leusen reaction, Fischer oxazole synthesis, and the Robinson–Gabriel synthesis.[4][5] The Robinson–Gabriel synthesis is a classic and robust method involving the cyclodehydration of a 2-acylamino-ketone.
Protocol 2.1: Robinson–Gabriel Synthesis of a 2,5-Disubstituted Oxazole
This protocol describes a general procedure. The choice of solvent, temperature, and specific dehydrating agent may require optimization based on the specific substrates used.
Causality: The core principle is an intramolecular cyclization followed by dehydration. A strong cyclodehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid is required to drive the reaction towards the formation of the aromatic oxazole ring. Anhydrous conditions are critical to prevent hydrolysis of the reagents and intermediates.
Materials:
-
2-Acylamino-ketone (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (2.0-3.0 eq) or Concentrated Sulfuric Acid
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the 2-acylamino-ketone (1.0 eq) in the chosen anhydrous solvent.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add the cyclodehydrating agent (e.g., POCl₃) dropwise via a dropping funnel over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
Neutralization: Slowly neutralize the acidic mixture by adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the crude product by silica gel column chromatography to yield the substituted oxazole.
-
Characterization: Confirm the structure of the final compound using analytical techniques such as NMR, IR, and Mass Spectrometry.[4]
Caption: Workflow for Robinson-Gabriel oxazole synthesis.
In Vitro Antimicrobial Susceptibility Testing
The foundational step in evaluating any new compound is to determine its activity against a panel of clinically relevant microorganisms. This typically includes Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).[1]
Protocol 3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Causality: The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism. It is more informative than diffusion assays (like the cup-plate method) and is considered a gold standard for susceptibility testing.[6] Standardization of the bacterial inoculum to a 0.5 McFarland turbidity standard is crucial for reproducibility and comparability of results.
Materials:
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal strains
-
Test compound stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin, Fluconazole)[3][7]
-
0.5 McFarland turbidity standard
-
Spectrophotometer/densitometer
-
Multichannel pipette
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh culture plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compound in the microtiter plate. For example, add 100 µL of broth to wells 2-12. Add 200 µL of the starting compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, discarding the final 100 µL from well 11. Well 12 serves as the growth control (no compound).
-
Inoculation: Add 100 µL of the prepared inoculum to each well (wells 1-12), bringing the final volume to 200 µL. This halves the compound concentration in each well to the desired final test concentration.
-
Controls (Self-Validation):
-
Growth Control: Well containing broth and inoculum only. Must show turbidity.
-
Sterility Control: Well containing broth only. Must remain clear.
-
Positive Control: A separate row with a known antibiotic to ensure the assay and strains are performing as expected.
-
-
Incubation: Seal the plate and incubate at 35-37 °C for 18-24 hours for bacteria, or as appropriate for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Data Presentation: Results should be summarized in a clear, tabular format.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Oxazole-A | 8 | 16 | >64 | 32 |
| Oxazole-B | 4 | 8 | 32 | 16 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | N/A |
| Fluconazole | N/A | N/A | N/A | 2 |
Investigating the Mechanism of Action (MoA)
Identifying a compound's MoA is critical for its development. A tiered approach is often most efficient.
Tier 1: Macromolecular Synthesis Assays These assays quickly determine if the compound interferes with major cellular processes: DNA replication, RNA transcription, protein translation, or cell wall synthesis. This is typically done by measuring the incorporation of radiolabeled precursors (e.g., ³H-thymidine for DNA, ³H-uridine for RNA) in the presence of the test compound. A significant reduction in the incorporation of a specific precursor points towards that pathway as a potential target.
Tier 2: Specific Target-Based Assays Based on Tier 1 results or structural similarity to known drugs, more specific assays can be performed. Some oxadiazole antibacterials, for example, are known to target the bacterial cell wall.[1] Other potential targets for novel antimicrobials include:
-
DNA Gyrase/Topoisomerase: Inhibition of these essential enzymes prevents DNA replication. Activity can be measured using supercoiling assays.
-
Bacterial Cell Membrane: Compounds that disrupt membrane integrity can be identified using membrane potential-sensitive dyes or potassium release assays.
-
Specific Enzymes: Some oxazoles have been found to inhibit enzymes like aminoacyl-tRNA synthetases or the cell division protein FtsZ.[5]
Caption: Key pathways and targets for antimicrobial action in bacteria.
Cytotoxicity and Safety Assessment
A promising antimicrobial must be selective, killing pathogens at concentrations that are non-toxic to host cells.
Protocol 5.1: MTT Assay for Mammalian Cell Cytotoxicity
Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable cells, allowing for the calculation of the concentration at which the compound reduces cell viability by 50% (CC₅₀).
Materials:
-
Mammalian cell line (e.g., HEK293, Vero)
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the oxazole compound to the wells and incubate for a specified period (e.g., 24-48 hours).
-
MTT Addition: Remove the medium and add fresh medium containing MTT reagent. Incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Remove the MTT medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the CC₅₀ value.
Trustworthiness: The ultimate goal is to determine the Selectivity Index (SI) , calculated as SI = CC₅₀ / MIC . A high SI value (typically >10) is desirable, as it indicates that the compound is significantly more toxic to the microbe than to mammalian cells, suggesting a specific antimicrobial mechanism rather than general cytotoxicity.
Conclusion and Future Perspectives
Substituted oxazoles represent a highly promising class of molecules in the quest for new antimicrobial agents. Their synthetic tractability and diverse biological activity make them ideal candidates for drug discovery programs. The protocols outlined in this guide provide a robust framework for the systematic evaluation of novel oxazole compounds, from synthesis and initial screening to preliminary safety and MoA studies. Promising candidates identified through this workflow can then be advanced to more complex studies, including time-kill kinetics, synergy testing with existing antibiotics, and ultimately, in vivo efficacy evaluation in animal infection models.[1]
References
-
Sheeja Rekha A G, Anusha G S, Aswathy A R, Kumary T. V, & Sonal S. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(09), 361-364. [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]
-
Request PDF. (n.d.). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. ResearchGate. [Link]
-
Bărbuceanu, Ș. F., Almajan, G. L., Drăghici, C., Saramet, G., Uivarosi, V., & Pirvu, L. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5121. [Link]
-
Singh, S., Singh, S., & Singh, P. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry, 9(1). [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(16). [Link]
-
Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. [Link]
-
Request PDF. (n.d.). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. ResearchGate. [Link]
-
Kumar, A., Kumar, A., Kumar, P., & Kumar, S. (2025). Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. International Journal of Scientific Research in Science and Technology. [Link]
-
Ferreira, R. J., Biltes, D. G., & Palmeira, A. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules, 30(23), 5123. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iajps.com [iajps.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Mechanism of Action of Oxazole Derivatives in Biological Systems
Introduction: The Versatility of the Oxazole Scaffold in Medicinal Chemistry
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties allow for diverse non-covalent interactions with a wide array of biological targets, such as enzymes and receptors.[1] This versatility has led to the development of numerous oxazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the common mechanisms of action of oxazole derivatives and detailed protocols for their investigation.
Part 1: Anticancer Mechanisms of Oxazole Derivatives
Oxazole derivatives have emerged as promising candidates in oncology, exhibiting cytotoxic effects through multiple mechanisms of action. Understanding these mechanisms is crucial for the rational design of novel and more effective anticancer agents.
Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3)
Mechanism Insight: The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its constitutive activation is a hallmark of many human cancers. Certain oxazole-based small molecules have been designed to specifically inhibit STAT3, thereby disrupting its downstream signaling and inducing antitumor effects.[4] These inhibitors can modulate STAT3 stability and processing, leading to the suppression of cancer cell growth.[4]
Experimental Workflow: STAT3 Inhibition
Caption: Workflow for assessing STAT3 inhibition by oxazole derivatives.
Disruption of Microtubule Dynamics
Mechanism Insight: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Their proper function is critical for cell division, making them a key target for anticancer drugs. Some oxazole derivatives act as tubulin polymerization inhibitors, binding to tubulin and disrupting microtubule formation.[4][5] This interference with microtubule dynamics leads to mitotic arrest and ultimately apoptosis in cancer cells.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol is adapted from commercially available kits and is designed to measure the effect of a test compound on tubulin polymerization by monitoring the change in light scattering.[1]
Materials:
-
Tubulin protein (lyophilized)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution (100 mM)
-
Glycerol
-
Paclitaxel (positive control for polymerization promotion)
-
Nocodazole (positive control for polymerization inhibition)
-
Oxazole derivative (test compound)
-
96-well half-area plates
-
Spectrophotometer capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Preparation of Reagents:
-
Reconstitute tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Keep on ice.
-
Prepare a 10x stock of the test oxazole derivative in General Tubulin Buffer.
-
Prepare 10x stocks of paclitaxel and nocodazole as positive and negative controls, respectively.
-
-
Assay Setup (on ice):
-
In a 96-well plate, add 10 µL of the 10x test compound or control to the appropriate wells.
-
Add 80 µL of the tubulin solution to each well.
-
Incubate the plate at 37°C for 2 minutes to pre-warm.
-
-
Initiation of Polymerization:
-
Initiate the polymerization by adding 10 µL of 10 mM GTP in General Tubulin Buffer to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
The increase in absorbance is proportional to the amount of polymerized tubulin.
-
Data Analysis:
-
Plot absorbance (OD340) versus time.
-
Compare the polymerization curves of the oxazole derivative-treated samples to the control samples. Inhibition of polymerization will result in a lower rate and extent of absorbance increase.
Stabilization of G-Quadruplex DNA Structures
Mechanism Insight: G-quadruplexes are four-stranded DNA structures that can form in guanine-rich regions of the genome, such as telomeres and gene promoter regions. The formation and stabilization of G-quadruplexes can inhibit the activity of telomerase, an enzyme crucial for the immortal phenotype of cancer cells, and can also repress the transcription of oncogenes.[5][6] Certain oxazole derivatives have been shown to bind to and stabilize G-quadruplex structures, leading to telomerase inhibition and induction of apoptosis in cancer cells.[4][5]
Signaling Pathway: G-Quadruplex Stabilization
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
Part 4: General Protocols for Assessing Cellular Effects
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. [7]NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the oxazole derivative for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible. [8]4. Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals. [8]5. Read the absorbance at 570 nm using a microplate reader.
Apoptosis Detection by Western Blot
Principle: Western blotting can be used to detect changes in the expression levels of key apoptosis-related proteins, such as the anti-apoptotic protein Bcl-2, the pro-apoptotic protein Bax, and cleaved (active) caspase-3. A decrease in the Bcl-2/Bax ratio and an increase in cleaved caspase-3 are indicative of apoptosis. [2][9] Procedure:
-
Treat cells with the oxazole derivative for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against Bcl-2, Bax, and cleaved caspase-3.
-
Incubate with a corresponding secondary antibody.
-
Detect the protein bands using a chemiluminescence-based detection system.
Part 5: Target Engagement Studies
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. [10] Procedure:
-
Treat intact cells with the oxazole derivative or a vehicle control.
-
Heat aliquots of the cell suspension to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein at each temperature by Western blot or other protein detection methods.
Data Analysis:
-
Plot the amount of soluble protein versus temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the oxazole derivative indicates target engagement.
Quantitative Data Summary
| Compound Class | Target | Assay | Typical IC50/EC50 Range | Reference |
| Anticancer Oxazoles | STAT3 | Cell-based reporter | Low micromolar to nanomolar | [4] |
| Tubulin | Polymerization Assay | Low micromolar to nanomolar | [4] | |
| Topoisomerase II | kDNA Decatenation | Micromolar | [4] | |
| Antimicrobial Oxazoles | D-aspartate ligase | Enzyme Inhibition | Low micromolar | [11] |
| Anti-inflammatory Oxazoles | COX-2 | Enzyme Inhibition | Varies (e.g., Oxaprozin) | [3] |
References
-
Cytoskeleton Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of drug treatments on the apoptotic Bcl-2/ Bax/ cCaspase-3 pathway. Retrieved from [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. Retrieved from [Link]
-
Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]
-
Soares, C. L. R., et al. (2023). Biochemical aspects of the inflammatory process: A narrative review. Biomedicine & Pharmacotherapy, 168, 115764. Retrieved from [Link]
-
Chen, Y., et al. (2021). Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. International Journal of Molecular Sciences, 22(23), 12806. Retrieved from [Link]
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. Retrieved from [Link]
-
Kaur, H., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1838-1864. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]
-
Wang, Y., et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules, 25(22), 5439. Retrieved from [Link]
-
Osbe, D. R., & van der Donk, W. A. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. Journal of Visualized Experiments, (81), e50844. Retrieved from [Link]
-
AMSBIO. (n.d.). NF-KB Reporter Kit. Retrieved from [Link]
-
Skedelj, V., et al. (2014). Discovery of the first inhibitors of bacterial enzyme D-aspartate ligase from Enterococcus faecium (Aslfm). European Journal of Medicinal Chemistry, 74, 469-480. Retrieved from [Link]
-
Marzano, C., et al. (2023). Structural Unfolding of G-Quadruplexes: From Small Molecules to Antisense Strategies. International Journal of Molecular Sciences, 24(11), 9355. Retrieved from [Link]
-
Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
JoVE. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. Retrieved from [Link]
-
Signosis. (n.d.). Inflammation/NfkB. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
-
BPS Bioscience. (n.d.). NF-κB Luciferase Reporter Raw 264.7 Cell Line. Retrieved from [Link]
-
ResearchGate. (n.d.). A step by step protocol for stabilizing specific DNA G-quadruplexes by CRISPR guided G-quadruplex binding proteins and ligands. Retrieved from [Link]
-
PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
Annual Reviews. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]
Sources
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An exonuclease I hydrolysis assay for evaluating G-quadruplex stabilization by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. atcc.org [atcc.org]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. tandfonline.com [tandfonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Optimizing reaction conditions for Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate synthesis.
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate?
A1: The Robinson-Gabriel synthesis is a widely employed and robust method for the preparation of this and similar 2-aryl-oxazole-4-carboxylates. This reaction involves the cyclodehydration of an α-acylamino ketone intermediate, formed in situ from the reaction of 3-methoxybenzamide and an α-halo ketone, such as ethyl bromopyruvate.[1][2]
Q2: What are the essential starting materials for this synthesis?
A2: The primary starting materials are 3-methoxybenzamide and ethyl bromopyruvate. It is crucial to use high-purity reagents to minimize side reactions and facilitate purification of the final product.
Q3: My reaction yield is consistently low. What are the most probable causes?
A3: Low yields in the Robinson-Gabriel synthesis can often be attributed to several factors:
-
Inefficient dehydration: The choice and amount of the dehydrating agent are critical. Insufficient dehydration will lead to incomplete conversion of the intermediate to the final oxazole.
-
Side reactions: The formation of byproducts can consume starting materials and complicate purification.
-
Suboptimal reaction conditions: Temperature and reaction time that are not optimized can lead to either incomplete reaction or degradation of the product.
-
Purity of starting materials: Impurities in the 3-methoxybenzamide or ethyl bromopyruvate can interfere with the reaction.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. A suitable eluent system, such as a mixture of petroleum ether and ethyl acetate, can be used to separate the starting materials, intermediates, and the final product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progression of the reaction.
Troubleshooting Guide
This section provides a more in-depth analysis of potential issues you may encounter during the synthesis of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate, along with actionable solutions.
Problem 1: Low or No Product Formation
| Potential Cause | Explanation & Causality | Recommended Solution |
| Ineffective Dehydrating Agent | The Robinson-Gabriel synthesis is a dehydration reaction.[1] If the dehydrating agent is weak or used in insufficient quantity, the intermediate α-acylamino ketone will not efficiently cyclize to the oxazole. | A variety of dehydrating agents can be used, including sulfuric acid, phosphorus pentoxide, and phosphoryl chloride.[1] For this specific synthesis, a milder approach without a strong acid catalyst in the initial step, relying on thermal dehydration, has been reported for a similar substrate. However, if cyclization is inefficient, the addition of a dehydrating agent during the workup or as a co-solvent (e.g., using a Dean-Stark trap with toluene) can be beneficial. |
| Low Reaction Temperature | The cyclodehydration step typically requires elevated temperatures to overcome the activation energy barrier. | Ensure the reaction is maintained at a consistent and sufficiently high temperature (refluxing toluene/dioxane is a good starting point). Monitor the internal reaction temperature if possible. |
| Poor Quality Starting Materials | Impurities in 3-methoxybenzamide or ethyl bromopyruvate can inhibit the reaction or lead to the formation of undesired side products. | Purify the starting materials before use. 3-methoxybenzamide can be recrystallized, and ethyl bromopyruvate can be distilled under reduced pressure. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Potential Cause | Explanation & Causality | Recommended Solution |
| Incomplete Reaction | Unreacted starting materials will contaminate the crude product, making purification more challenging. | Increase the reaction time and continue to monitor by TLC until the starting materials are consumed. A slight excess of ethyl bromopyruvate can also be used to ensure complete conversion of the benzamide. |
| Formation of Side Products | The reaction of ethyl bromopyruvate with itself or with the solvent can lead to byproducts. Additionally, at very high temperatures, degradation of the starting materials or product may occur. | Optimize the reaction temperature. Running the reaction at the lowest temperature that allows for a reasonable reaction rate can minimize the formation of degradation products. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Hydrolysis of the Ester | If water is present in the reaction mixture, the ethyl ester of the product can be hydrolyzed to the corresponding carboxylic acid, especially under acidic or basic conditions. | Use anhydrous solvents and reagents. If an acidic workup is necessary, perform it at a low temperature and for a minimal amount of time. |
Experimental Protocols
Synthesis of 3-Methoxybenzamide (Starting Material)
A reliable method for preparing 3-methoxybenzamide is from 3-methoxybenzoic acid.
Step 1: Conversion of 3-Methoxybenzoic Acid to 3-Methoxybenzoyl Chloride
-
To a solution of 3-methoxybenzoic acid in an anhydrous solvent such as toluene, add a catalytic amount of dimethylformamide (DMF).
-
Slowly add thionyl chloride (SOCl₂) to the mixture at room temperature.[3][4][5]
-
Heat the reaction mixture to reflux and monitor the reaction progress until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-methoxybenzoyl chloride.
Step 2: Conversion of 3-Methoxybenzoyl Chloride to 3-Methoxybenzamide
-
Dissolve the crude 3-methoxybenzoyl chloride in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
The resulting precipitate of 3-methoxybenzamide can be collected by filtration, washed with cold water, and dried.
Synthesis of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate
This protocol is adapted from a reported synthesis of a structurally similar compound and is a good starting point for optimization.
Materials:
-
3-Methoxybenzamide
-
Ethyl bromopyruvate
-
Toluene (anhydrous)
-
Dioxane (anhydrous)
-
Ethyl acetate
-
Petroleum ether (or hexanes)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxybenzamide (1 equivalent) in a 1:1 mixture of anhydrous toluene and dioxane.
-
To this solution, add ethyl bromopyruvate (1.1 to 1.5 equivalents).
-
Heat the reaction mixture to reflux and maintain the temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent.
-
Combine the fractions containing the pure product and remove the solvent to yield Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate as a solid.
Optimization of Reaction Conditions
To improve the yield and purity of the final product, systematic optimization of the reaction parameters is recommended.
| Parameter | Range to Investigate | Rationale |
| Solvent | Toluene, Dioxane, Xylene, DMF | The polarity and boiling point of the solvent can influence the reaction rate and the solubility of the starting materials and intermediates. A higher boiling point solvent may facilitate the dehydration step.[6] |
| Temperature | 80-140 °C | Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts. The optimal temperature will be a balance between reaction rate and selectivity.[7] |
| Dehydrating Agent | None, P₂O₅, POCl₃, H₂SO₄ (catalytic) | The choice of dehydrating agent can significantly impact the yield. Stronger dehydrating agents may accelerate the reaction but can also cause degradation.[1] |
| Stoichiometry of Ethyl Bromopyruvate | 1.1 to 2.0 equivalents | A slight excess of ethyl bromopyruvate can drive the reaction to completion, but a large excess can lead to more side products and complicate purification. |
Visualizations
Reaction Workflow: Synthesis of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate
Caption: A logical approach to troubleshooting common issues in the synthesis.
References
-
Robinson–Gabriel synthesis. In: Wikipedia. ; 2023. Accessed January 27, 2026. [Link]
- Gabriel S. Synthese von primären Aminen. Berichte der deutschen chemischen Gesellschaft. 1887;20(2):2224-2236.
-
The Gabriel Synthesis. Master Organic Chemistry. Published June 5, 2025. Accessed January 27, 2026. [Link]
- Preparation method of 3-methoxybenzyl chloride. CN102690175A.
- Haroon M, Razali MR, AL-Buriahi AK, et al. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)
- Podlech J, Linder MR. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. J Org Chem. 2005;70(15):6033-6036.
-
Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal. Accessed January 27, 2026. [Link]
- Pulici M, Sugawara M, Taddei M. Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles. J Comb Chem. 2005;7(4):635-649.
-
Can Reaction Temperature Impact Synthetic Product Yield and Purity? Biotage. Published February 6, 2023. Accessed January 27, 2026. [Link]
-
Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. The Organic Chemistry Tutor. Published December 26, 2016. Accessed January 27, 2026. [Link]
- Swellmeen L. 1,3-Oxazole derivatives: A review of biological activities as antipathogenic. J Adv Pharm Educ Res. 2016;6(3):327-343.
- Wang Y, Wang J, Li P, et al. Purification of carbazole by solvent crystallization under two forced cooling modes.
- De Luca L, Giacomelli G, Porcheddu A. One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. Org Lett. 2002;4(4):553-555.
- Wang Z, He W, Wang L. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. 2020;25(7):1606.
- Haroon M, Razali MR, AL-Buriahi AK, et al. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)
-
Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. The Organic Chemistry Tutor. Published December 26, 2016. Accessed January 27, 2026. [Link]
-
Choudhary A. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Published July 14, 2018. Accessed January 27, 2026. [Link]
- Leighty MW, Gallagher M, Marcantonio KM. Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases. Org Process Res Dev. 2019;23(8):1664-1671.
-
Synthesis of 3,5-dimethoxybenzoyl chloride. PrepChem. Accessed January 27, 2026. [Link]
- Martinez A, Martinez A. Synthesis and Comparison of Three Novel β-Lactam Antibiotics using Diphenyl acetyl Chloride and 3,4,5 Trimethoxybenzoyl Chloride. J Chem Educ. 2021;98(6):2045-2050.
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. prepchem.com [prepchem.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. biotage.com [biotage.com]
Common side products in the synthesis of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this important oxazole derivative. Our approach is rooted in mechanistic principles and practical laboratory experience to ensure you can navigate potential synthetic hurdles effectively.
I. Overview of Synthetic Strategies
The synthesis of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate typically proceeds via one of two primary routes: the Van Leusen oxazole synthesis or the Robinson-Gabriel synthesis. Each method has its advantages and potential pitfalls, which we will explore in detail.
-
Van Leusen Oxazole Synthesis: This is a powerful method for forming the oxazole ring from an aldehyde and a tosylmethyl isocyanide (TosMIC) reagent.[1][2] In the context of our target molecule, this involves the reaction of 3-methoxybenzaldehyde with ethyl isocyanoacetate in the presence of a base.
-
Robinson-Gabriel Synthesis: This classical method involves the cyclodehydration of an α-acylamino ketone.[3][4] For our target molecule, this would typically start with a derivative of 3-methoxybenzoic acid and an amino acid ester, like ethyl serinate, followed by cyclization.
This guide will primarily focus on the Van Leusen approach due to its common application for this class of compounds, while also addressing potential issues related to the Robinson-Gabriel synthesis.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of common problems encountered during the synthesis, followed by their probable causes and detailed solutions.
Problem 1: Low or No Yield of the Desired Oxazole
Q: I've followed the standard procedure for the Van Leusen reaction of 3-methoxybenzaldehyde and ethyl isocyanoacetate, but my yield of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate is very low, or I'm only recovering starting materials. What could be the issue?
A: Low or no yield in a Van Leusen-type oxazole synthesis can stem from several factors, primarily related to the reagents' quality, reaction conditions, and the presence of moisture.
Possible Causes and Solutions:
-
Degradation of Ethyl Isocyanoacetate: Ethyl isocyanoacetate is sensitive to both acidic and basic conditions, and it can hydrolyze, especially in the presence of moisture.[5] The α-hydrogen is also acidic, making it prone to side reactions under strongly basic conditions.[5]
-
Troubleshooting Steps:
-
Check Reagent Quality: Ensure you are using high-purity ethyl isocyanoacetate. If it has been stored for a long time, consider purification by distillation under reduced pressure.
-
Use Anhydrous Conditions: The reaction is sensitive to water. Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Ineffective Base: The choice and amount of base are critical. A base that is too strong can promote self-condensation of the aldehyde or polymerization of the isocyanoacetate. A base that is too weak will not efficiently deprotonate the isocyanoacetate to initiate the reaction.
-
Troubleshooting Steps:
-
Optimize the Base: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this transformation. If you are using a stronger base like an alkoxide, you may be promoting side reactions.
-
Ensure Proper Stoichiometry: Use a slight excess of the base to ensure complete deprotonation of the isocyanoacetate.
-
-
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to decomposition of the product or starting materials.
-
Troubleshooting Steps:
-
Monitor Temperature Carefully: Start the reaction at room temperature and gradually increase the heat while monitoring the reaction progress by Thin Layer Chromatography (TLC). A typical temperature range is 60-80 °C.
-
-
Experimental Protocol: Optimizing the Van Leusen Reaction
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous solvent (e.g., acetonitrile or DMF, 10 mL per 1 mmol of aldehyde).
-
Add 3-methoxybenzaldehyde (1.0 equivalent).
-
Add ethyl isocyanoacetate (1.1 equivalents) dropwise at room temperature while stirring.
-
Heat the reaction mixture to 70 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Problem 2: Presence of a Significant Aldol Condensation Side Product
Q: My reaction mixture shows a significant amount of a side product that I suspect is from the self-condensation of 3-methoxybenzaldehyde. How can I avoid this?
A: The self-condensation of aldehydes, known as the aldol condensation, is a common side reaction under basic conditions, especially if the aldehyde can form an enolate.[6][7][8] While 3-methoxybenzaldehyde does not have α-hydrogens and thus cannot self-condense via the typical aldol pathway, related base-catalyzed reactions can still occur. More critically, if there are any enolizable aldehydes present as impurities, they can initiate condensation reactions.
Possible Causes and Solutions:
-
Base Strength and Concentration: A strong base and high concentration can promote side reactions of the aldehyde.
-
Troubleshooting Steps:
-
Use a Milder Base: As mentioned, potassium carbonate is often sufficient. Avoid stronger bases like sodium hydroxide or potassium tert-butoxide.
-
Control Stoichiometry: Use the minimum amount of base required to drive the primary reaction.
-
-
-
Reaction Temperature and Time: Prolonged reaction times at elevated temperatures can increase the likelihood of side product formation.
-
Troubleshooting Steps:
-
Optimize Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting materials are consumed to a reasonable extent.
-
-
Visualizing the Competing Reactions
Caption: Competing reaction pathways in the synthesis.
Problem 3: Formation of a Water-Soluble Side Product and Difficult Purification
Q: After the reaction workup, I'm losing a significant amount of my product during the aqueous extraction, and my crude product is difficult to purify. What could be the cause?
A: This issue often points to the hydrolysis of the ester group on your product or the ethyl isocyanoacetate starting material, forming a carboxylate salt which is water-soluble.
Possible Causes and Solutions:
-
Ester Hydrolysis: The ethyl ester of the product can be hydrolyzed to the corresponding carboxylic acid under basic conditions, especially if water is present and the reaction is heated for an extended period.[9][10] This carboxylic acid will then be deprotonated by the base to form a water-soluble carboxylate salt.
-
Troubleshooting Steps:
-
Minimize Water: Use anhydrous conditions.
-
Control Reaction Time and Temperature: Avoid prolonged heating.
-
Modified Workup: During the workup, after removing the inorganic base, neutralize the solution carefully with a dilute acid (e.g., 1M HCl) to a pH of around 6-7 before extraction. This will protonate the carboxylate, making the carboxylic acid derivative less water-soluble and extractable into an organic solvent.
-
-
-
Hydrolysis of Ethyl Isocyanoacetate: If a significant amount of ethyl isocyanoacetate hydrolyzes, it can form ethyl glycinate, which can undergo further reactions or complicate purification.
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: This is the most critical factor to prevent this side reaction.
-
-
Purification Strategy Table
| Impurity | Physical Property | Recommended Purification Method |
| Unreacted 3-methoxybenzaldehyde | Volatile, less polar than product | Column chromatography (eluent: hexane/ethyl acetate gradient) |
| Unreacted Ethyl Isocyanoacetate | Volatile, polar | Careful removal under vacuum, or column chromatography |
| Aldol Condensation Products | Higher molecular weight, varying polarity | Column chromatography, recrystallization |
| Hydrolyzed Carboxylic Acid | Acidic, polar | Acid-base extraction, followed by column chromatography or recrystallization |
III. Frequently Asked Questions (FAQs)
Q1: Can I use a different base, like triethylamine or DBU, for the Van Leusen synthesis of my target molecule?
A1: While other bases can be used, potassium carbonate is generally recommended for its moderate basicity, which minimizes side reactions. Triethylamine is often too weak to efficiently deprotonate the isocyanoacetate. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a strong, non-nucleophilic base that can be effective, but it may also promote unwanted side reactions if not used carefully. It is advisable to start with potassium carbonate and only explore other bases if the reaction fails to proceed.
Q2: My final product is an oil, making recrystallization difficult. What are the best practices for purification?
A2: If your product is an oil, column chromatography is the most effective purification method.[11] Use a gradient elution system, starting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity. Monitor the fractions carefully by TLC to isolate the pure product. If the product is still impure, a second chromatographic separation may be necessary.
Q3: I am considering the Robinson-Gabriel synthesis. What are the common side products for this route?
A3: The Robinson-Gabriel synthesis involves the cyclodehydration of an α-acylamino ketone.[3] Potential side products can arise from:
-
Incomplete Cyclization: Leading to the isolation of the α-acylamino ketone intermediate.
-
Decomposition: The strong dehydrating agents used (e.g., concentrated sulfuric acid, polyphosphoric acid) can cause charring and decomposition if the temperature is not well-controlled.
-
Side Reactions of the Starting Materials: For example, if preparing the α-acylamino ketone from an α-amino acid, racemization can be a concern.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed structural information and is the primary method for confirming the identity of your compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of your product.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., ester carbonyl, C=N of the oxazole).
-
Thin Layer Chromatography (TLC): To assess the purity of the sample against the starting materials and any isolated side products. A single spot in multiple solvent systems is a good indicator of purity.
IV. References
-
Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate. [Link]
-
Method for synthesizing 3-methoxybenzaldehyde. (Date not available). Google Patents.
-
Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. (Date not available). ResearchGate. [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). PubMed Central. [Link]
-
Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. (Date not available). Chemical Reviews. [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). PubMed Central. [Link]
-
The Aldol Condensation. (Date not available). Magritek. [Link]
-
Van Leusen Reaction. (Date not available). Organic Chemistry Portal. [Link]
-
One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4. (2023). Journal of Synthetic Chemistry. [Link]
-
An Introduction to Aldol Condensation. (2014). AZoM. [Link]
-
A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. (Date not available). Organic Syntheses. [Link]
-
A Direct Synthesis of Oxazoles from Aldehydes. (2010). Organic Chemistry Portal. [Link]
-
Research on purification of refined carbazole and anthracene by Solvent crystallization. (Date not available). Atlantis Press. [Link]
-
Tech Info. (Date not available). Cole-Parmer. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023). Indian Journal of Pharmaceutical Sciences. [Link]
-
Hydrolysis of Ethyl Acetate. (Date not available). Prexams. [Link]
-
Ethyl cyanoacetate. (Date not available). Wikipedia. [Link]
-
Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (Date not available). MDPI. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PubMed Central. [Link]
-
Aldol Condensation of p-Anisaldehyde. (Date not available). Scribd. [Link]
-
5-Iii) Sem 4. (Date not available). Scribd. [Link]
-
One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. (2025). ResearchGate. [Link]
-
Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermediates. (2010). Organic Chemistry Portal. [Link]
-
One-Pot, Three-Component Cascade Synthesis of New Imidazoles by Van Leusen Reaction from 2-Functionally Substituted 2-Alkenals, Amines, and p -Tosylmethylisocyanide. (2025). ResearchGate. [Link]
-
Van Leusen Oxazole Synthesis. (Date not available). Organic Chemistry Portal. [Link]
-
Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. (2024). PubMed Central. [Link]
-
Scheme.3. The Robinson-Gabriel synthesis for oxazole. (Date not available). ResearchGate. [Link]
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. azom.com [azom.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. scribd.com [scribd.com]
- 9. vernier.com [vernier.com]
- 10. cdn.prexams.com [cdn.prexams.com]
- 11. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate
Welcome to the technical support resource for Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important oxazole derivative. As a versatile heterocyclic building block, achieving high purity is paramount for its successful application in synthetic chemistry and medicinal research.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I have a crude reaction mixture. What is the best initial strategy for purifying Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate?
The optimal purification strategy depends on the scale of your reaction and the nature of the impurities. For this specific molecule, a two-stage approach involving flash column chromatography followed by recrystallization is typically the most effective method for achieving high purity (>98%).
Expertise & Rationale:
-
Flash Column Chromatography: This is the workhorse for separating the target compound from unreacted starting materials, reagents, and polar byproducts. The oxazole core and ester functionality provide moderate polarity, making it well-suited for silica gel chromatography.[2]
-
Recrystallization: This technique is excellent for removing trace impurities that may co-elute during chromatography and for obtaining a highly crystalline, solvent-free final product. A successful recrystallization is a strong indicator of high purity.
The following decision workflow can help guide your choice:
Caption: Purification Strategy Decision Workflow
FAQ 2: I'm performing column chromatography, but the separation is poor. What can I do?
Poor separation is a common issue. The key is a systematic approach to optimizing your mobile phase (eluent) and column parameters.
Authoritative Grounding: The choice of eluent is critical and should be guided by Thin-Layer Chromatography (TLC) analysis. The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.25-0.35 for the target compound, ensuring it moves down the column effectively but remains well-separated from impurities.
Step-by-Step Protocol: Optimizing Column Chromatography
-
TLC Analysis (Solvent Screening):
-
Start with a non-polar solvent system like 9:1 Hexanes:Ethyl Acetate.
-
Spot your crude mixture on a TLC plate and develop it in this solvent system.
-
If the Rƒ of your product is too low (<0.2), incrementally increase the polarity by moving to 8:2, 7:3, or 6:4 Hexanes:Ethyl Acetate.
-
If impurities are very close to your product, try adding a small amount (~0.5%) of a more polar solvent like methanol or a modifier like triethylamine (if acidic impurities are suspected) to the eluent system.
-
-
Column Preparation:
-
Use a column with a diameter appropriate for your sample size (see table below).
-
Prepare a silica slurry in your chosen non-polar solvent (e.g., hexanes) and carefully pack the column to avoid air bubbles.
-
Equilibrate the packed column with at least 2-3 column volumes of your starting mobile phase.
-
-
Sample Loading:
-
For the best resolution, use the "dry loading" method. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.
-
Carefully add this powder to the top of the column bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system. If separation is still challenging, a gradient elution (gradually increasing the polarity of the mobile phase) can be highly effective.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Troubleshooting Poor Separation
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Product won't elute | Eluent is not polar enough. | Increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| All compounds elute together | Eluent is too polar. | Decrease the percentage of the polar solvent. Start with a more non-polar system like pure hexanes. |
| Streaking or tailing bands | Sample is overloaded; compound is acidic/basic; silica is too activated. | Reduce the amount of sample loaded. Add a modifier (e.g., 0.5% acetic acid for acidic compounds, 0.5% triethylamine for basic compounds) to the eluent. |
| Poor separation of close spots | Isocratic elution is insufficient. | Switch to a shallow gradient elution (e.g., slowly increase ethyl acetate from 10% to 30% in hexanes). |
FAQ 3: My product "oiled out" during recrystallization. How can I get crystals to form?
"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice, typically because the solution is supersaturated or the cooling process is too rapid.
Expertise & Rationale: Crystal formation is a thermodynamically controlled process requiring a slow, ordered arrangement of molecules. Rapid cooling favors kinetic trapping in a disordered, liquid state.
Troubleshooting Protocol for Oiled-Out Product
-
Re-heat the Solution: Gently warm the flask containing the oil and solvent until the oil completely redissolves.
-
Add More Solvent: Add a small amount (5-10% more) of the good solvent (the one the compound is less soluble in when cold) to slightly reduce the saturation level.
-
Slow Cooling (Crucial): This is the most important step.
-
Allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Do not place it directly in an ice bath.
-
Insulating the flask (e.g., by wrapping it in a paper towel) can further slow the cooling rate.
-
-
Induce Crystallization: If crystals do not form spontaneously upon reaching room temperature:
-
Scratch Method: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.
-
Seed Crystal: If you have a tiny crystal of the pure product, add it to the solution to initiate crystallization.
-
-
Final Cooling: Once crystallization has begun, you can then move the flask to an ice bath or refrigerator to maximize the yield of crystals.
For a related compound, ethyl 2-(benzo[d]oxazol-2-yl)...isoxazole-4-carboxylate, a solvent system of n-hexane/ethanol was used for recrystallization.[3] This suggests that a mixture of an alcohol (like ethanol or isopropanol) and an aliphatic hydrocarbon (like hexanes or heptane) is a promising starting point for your compound.
FAQ 4: I'm concerned about the stability of my compound during purification and storage. What precautions should I take?
This is an excellent and critical question. While the oxazole ring itself is relatively stable, the ester functionality and the overall molecule can be sensitive to certain conditions.[4] Specifically, related oxazole-4-carboxylic acid derivatives have been shown to be unstable towards hydrolytic ring-opening and decarboxylation under certain conditions.[5][6]
Primary Concern: Hydrolysis The ethyl ester is susceptible to hydrolysis under either strongly acidic or basic conditions, which would yield the corresponding carboxylic acid. This is particularly relevant during aqueous workups or if using acidic/basic modifiers in chromatography without subsequent removal.
Caption: Potential Hydrolysis of the Ester Group
Recommendations for Stability:
-
Avoid Strong pH: During aqueous extractions, use mild agents like saturated sodium bicarbonate solution instead of strong bases (e.g., NaOH) to neutralize acid. Ensure all reagents are removed before concentrating the product.
-
Chromatography: If using modifiers like acetic acid or triethylamine in your eluent, be aware that trace amounts can remain in the final product. It is best to evaporate the combined fractions and then re-dissolve the product in a solvent like ethyl acetate and wash with water/brine to remove these before the final evaporation and recrystallization.
-
Storage: Store the pure, dry solid in a tightly sealed container at low temperature (e.g., 0-4 °C) and protected from light and moisture to prevent slow degradation over time.
By understanding the potential pitfalls and systematically applying these troubleshooting strategies, you can reliably and efficiently obtain high-purity Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate for your research needs.
References
-
Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]
-
ChemSynthesis. (n.d.). ethyl 2-(2-hydroxy-2-phenylethyl)-1,3-oxazole-4-carboxylate. Retrieved January 27, 2026, from [Link]
-
Academia.edu. (n.d.). Synthesis and Characterizations of Ethyl (2z) -2 -(aryl) -5 -(4- methoxyphenyl)-7 -methyl -3 -oxo-2, 3, 8, 8a-tetrahydro-5h-[7][8] thiozolo [3,2-a] pyrimidine-6-carboxylate as Biological Active. Retrieved January 27, 2026, from [Link]
-
National Institutes of Health. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved January 27, 2026, from [Link]
-
Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]
-
ResearchGate. (2014). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. [Link]
-
PubMed. (2010). An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate. [Link]
-
Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved January 27, 2026, from [Link]
-
ACS Publications. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. [Link]
-
Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). International Journal of Scientific Research in Science and Technology. Retrieved January 27, 2026, from [Link]
-
National Institutes of Health. (n.d.). Ethyl 2-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: crystal structure and Hirshfeld analysis. Retrieved January 27, 2026, from [Link]
-
National Institutes of Health. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. [Link]
-
ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. [Link]
-
National Institutes of Health. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2009). A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. [Link]
-
PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate. Retrieved January 27, 2026, from [Link]
-
CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved January 27, 2026, from [Link]
-
PubMed. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. [Link]
-
PubChem. (n.d.). Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate. Retrieved January 27, 2026, from [Link]
-
PubChemLite. (n.d.). Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate. Retrieved January 27, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.vensel.org [pubs.vensel.org]
- 8. (PDF) Synthesis and Characterizations of Ethyl (2z) -2 -(aryl) -5 -(4- methoxyphenyl)-7 -methyl -3 -oxo-2, 3, 8, 8a-tetrahydro-5h-[1,3] thiozolo [3,2-a] pyrimidine-6-carboxylate as Biological Active Agents [academia.edu]
Technical Support Center: Synthesis of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yield and purity. This guide provides in-depth troubleshooting, frequently asked questions, and optimized protocols grounded in established chemical principles.
Overview of the Core Synthesis: The Robinson-Gabriel Approach
The synthesis of 2,4-disubstituted oxazoles like Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate is frequently accomplished via the Robinson-Gabriel synthesis. This classic and robust method involves the cyclodehydration of an α-acylamino carbonyl compound.[1][2][3] The reaction is typically promoted by strong acids or dehydrating agents. Understanding this mechanism is crucial for effective troubleshooting.
Generalized Robinson-Gabriel Synthesis Mechanism
The process begins with the protonation of the ketone's carbonyl group, which activates it for intramolecular nucleophilic attack by the amide's carbonyl oxygen. This is followed by a series of proton transfers and ultimately dehydration to form the aromatic oxazole ring.[4]
Caption: Key stages of the Robinson-Gabriel synthesis pathway.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction yield is consistently below 40%. What are the primary causes and how can I improve it?
Low yield is the most common issue, often stemming from incomplete reactions, inefficient cyclization, or competing side reactions.
Plausible Causes & Recommended Solutions:
-
Inefficient Dehydration: The choice of dehydrating agent is critical for driving the final, and often rate-limiting, cyclodehydration step. Harsh conditions can also degrade starting materials or the product.[1][5]
-
Solution: Optimize the dehydrating agent. While concentrated sulfuric acid is common, other reagents can offer milder conditions and improved yields. Consider switching to Polyphosphoric Acid (PPA) or using a combination of Triphenylphosphine (PPh₃) and a halogen source, which can be effective under neutral conditions.[6][7]
Table 1: Comparison of Common Dehydrating Agents
Dehydrating Agent Typical Conditions Advantages Disadvantages Conc. H₂SO₄ 80-100 °C Inexpensive, readily available Harsh, can cause charring/sulfonation, difficult work-up PPA (Polyphosphoric Acid) 100-140 °C Good dehydrating power, homogenous Viscous, can be difficult to stir, requires high temp. POCl₃ / Pyridine 0 °C to reflux Milder than H₂SO₄, effective Toxic reagent, work-up can be challenging TFAA (Trifluoroacetic Anhydride) 0 °C to RT Very powerful, fast reactions Expensive, corrosive, can promote side reactions | PPh₃ / C₂Cl₆ / Et₃N | 0 °C to 60 °C | Mild, neutral conditions, high yields reported[6] | Stoichiometric byproducts, requires purification |
-
-
Presence of Water: The starting materials or solvent may contain residual water, which will inhibit the dehydrating agent and prevent the reaction from going to completion.
-
Solution: Ensure all reagents and glassware are rigorously dried. Use anhydrous solvents (e.g., freshly distilled THF or acetonitrile). Store hygroscopic reagents in a desiccator.
-
-
Suboptimal Temperature and Reaction Time: The reaction may not have reached completion, or prolonged heating may be causing product degradation.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). First, establish a baseline by running a TLC of your starting material. Then, take small aliquots from the reaction mixture every 30-60 minutes. Run the TLC to visualize the consumption of the starting material and the formation of the product spot. Stop the reaction once the starting material spot has disappeared or the product spot intensity ceases to increase.
-
Q2: I'm observing a major, persistent impurity in my crude product. What is it likely to be and how can I prevent its formation?
The formation of significant byproducts often points to issues with reaction conditions or the stability of intermediates.
Plausible Causes & Recommended Solutions:
-
Uncyclized Intermediate: The linear α-acylamino ketone intermediate may be stable under the reaction conditions and fail to cyclize completely, especially if the dehydrating agent is not potent enough.
-
Solution: Increase the potency of the dehydrating agent (see Table 1) or increase the reaction temperature moderately while carefully monitoring for product degradation via TLC.
-
-
Side Reactions from Starting Materials: If starting from 3-methoxybenzoyl chloride and an amino-ester derivative, side reactions such as self-condensation of the ester or formation of amides from trace water can occur.
-
Solution: Control the stoichiometry precisely. Use a slow, dropwise addition of the benzoyl chloride to a cooled solution of the amino-ester and a non-nucleophilic base (like triethylamine) to control the initial acylation and minimize side reactions.
-
Caption: A decision workflow for troubleshooting low yield.
Q3: My purification by column chromatography is inefficient. How can I improve product recovery?
Oxazoles can be sensitive to acidic silica gel, and closely related impurities can make separation difficult.
Plausible Causes & Recommended Solutions:
-
Product Degradation on Silica: The slightly acidic nature of standard silica gel can cause degradation of acid-sensitive functional groups on your molecule.
-
Solution: Deactivate the silica gel by preparing a slurry with your chosen eluent containing 1% triethylamine before packing the column. Alternatively, use neutral alumina as the stationary phase.
-
-
Recrystallization as an Alternative: For solid products, recrystallization is often a superior method for achieving high purity without the significant product loss associated with chromatography.
-
Solution: Perform small-scale solvent screening to find a suitable recrystallization solvent or solvent pair. Good single solvents will dissolve the crude product when hot but not when cold. A good solvent pair consists of one solvent in which the product is soluble (e.g., ethyl acetate, dichloromethane) and a second "anti-solvent" in which it is insoluble (e.g., hexanes, pentane).
Experimental Protocol: Recrystallization
-
Dissolve the crude product in a minimal amount of a hot "good" solvent.
-
While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy.
-
If needed, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for maximizing yield?
The three most critical parameters are:
-
Anhydrous Conditions: Water is detrimental to the cyclodehydration step.
-
Choice of Dehydrating Agent: This directly impacts reaction efficiency and the required temperature. Milder, modern reagents can often provide higher yields with fewer side products.[6][7]
-
Temperature Control: Prevents both incomplete reactions (too low) and degradation (too high). Careful monitoring is key.
Q2: Are there more modern or efficient synthetic routes I should consider?
Yes, while the Robinson-Gabriel synthesis is a classic, other methods may offer milder conditions and better functional group tolerance, potentially leading to higher yields.
-
Van Leusen Oxazole Synthesis: This method uses an aldehyde (3-methoxybenzaldehyde) and tosylmethyl isocyanide (TosMIC) in the presence of a base like K₂CO₃. It is known for its operational simplicity and good yields under relatively mild conditions.[8][9]
-
Metal-Catalyzed Oxidative Cyclizations: Various methods using catalysts like copper or gold have been developed to construct the oxazole ring from different precursors.[6][10] These can offer high efficiency but may require more specialized reagents.
Caption: Comparison of starting materials for two common oxazole syntheses.
Q3: How can I definitively confirm the structure and purity of my final product?
A combination of standard analytical techniques is required for full characterization:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the connectivity of the atoms and the presence of the correct functional groups (ester, methoxy, aromatic rings). The oxazole ring protons and carbons have characteristic chemical shifts.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula.
-
Infrared (IR) Spectroscopy: This is useful for identifying key functional groups, such as the ester carbonyl (C=O) stretch (typically around 1720-1740 cm⁻¹) and C-O stretches.
-
Purity Analysis: Purity can be assessed by the absence of impurity peaks in NMR spectra and by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which can provide a quantitative measure of purity.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Li, F., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698. [Link]
-
Phillips, A. J., et al. (2002). A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. Arkivoc, 2002(11), 29-37. [Link]
-
Buchanan, J. G., & Scriven, E. F. V. (1984). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 49(24), 4767-4769. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
-
Phillips, A. J., et al. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. PubMed. [Link]
-
Sharma, V., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3465-3491. [Link]
-
Turchi, I. J. (Ed.). (2004). Oxazoles. John Wiley & Sons. [Link]
-
Scribd. 5-Iii) Sem 4 | PDF. [Link]
-
YouTube. (2023). Robinson-Gabriel synthesis of oxazoles. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1,3-Oxazole synthesis [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Yield in Van Leusen Oxazole Synthesis
Welcome to the comprehensive technical support guide for the Van Leusen oxazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development to navigate and resolve common challenges that can lead to diminished yields in this powerful heterocyclic synthesis. Here, we dissect the nuances of the reaction, offering field-tested insights and evidence-based solutions to elevate your experimental success.
Introduction to the Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a cornerstone reaction in organic chemistry for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2] The reaction's appeal lies in its operational simplicity, broad substrate scope, and the use of a stable, odorless isocyanide reagent.[1][3] The core of the reaction is a [3+2] cycloaddition, where TosMIC serves as a C2N1 synthon.[1]
The mechanism initiates with the base-mediated deprotonation of the acidic α-carbon of TosMIC. The resulting anion then performs a nucleophilic attack on the aldehyde carbonyl. Subsequent intramolecular cyclization forms an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to afford the aromatic oxazole ring.[2][4]
Troubleshooting Guide: Tackling Low Yields Head-On
This section addresses specific issues that can arise during the Van Leusen oxazole synthesis, presented in a question-and-answer format to directly tackle your experimental hurdles.
Issue 1: The reaction is sluggish or shows no conversion of the starting aldehyde.
Q: I've mixed my aldehyde, TosMIC, and base, but TLC analysis shows only starting material even after several hours. What's going wrong?
A: This is a common issue that typically points to problems with the initial deprotonation of TosMIC or the nucleophilicity of the resulting anion. Let's break down the potential causes and solutions:
-
Inadequate Base Strength or Quality: The pKa of the α-proton in TosMIC is approximately 14.[5] A sufficiently strong base is crucial for efficient deprotonation.
-
Causality: If the base is too weak, the concentration of the TosMIC anion will be too low to initiate the reaction at a reasonable rate. The quality of the base is also paramount; old or improperly stored bases can be less active.
-
Solution: For most applications, potassium carbonate (K₂CO₃) in methanol is effective, especially when refluxing.[3] For less reactive aldehydes or when running the reaction at lower temperatures, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an aprotic solvent such as THF or DMF is recommended.[5] Always use a freshly opened or properly stored base.
-
-
Presence of Moisture: The TosMIC anion is highly sensitive to water.
-
Causality: Water will protonate the TosMIC anion, quenching the reactive species and halting the reaction. It can also degrade the TosMIC reagent itself over time.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. If using a solid base like K₂CO₃, consider drying it in an oven before the reaction. TosMIC should be stored in a desiccator.
-
-
Low Reaction Temperature: While some reactions proceed at room temperature, many require heating to overcome the activation energy barrier.
-
Causality: The initial nucleophilic attack and subsequent cyclization may be slow at lower temperatures, particularly with less reactive aldehydes.
-
Solution: If you observe slow conversion at room temperature, gradually increase the temperature. Refluxing in methanol is a common condition for many substrates.[3] For high-boiling point solvents, ensure the temperature is appropriate for the stability of your starting materials and product.
-
Issue 2: The aldehyde is consumed, but the desired oxazole yield is low, with multiple unidentified byproducts.
Q: My starting aldehyde is gone, but my NMR spectrum is messy, and the yield of the oxazole is disappointing. What are the likely side reactions?
A: The formation of byproducts is a frequent cause of low yields. Understanding the potential side reactions is key to mitigating them.
-
Side Reactions of the Aldehyde: Aldehydes, especially enolizable ones, can undergo self-condensation under basic conditions.
-
Causality: The base used to deprotonate TosMIC can also deprotonate the α-carbon of an enolizable aldehyde, leading to aldol condensation products.
-
Solution: For enolizable aldehydes, consider a slower addition of the base to the reaction mixture to maintain a low instantaneous concentration. Alternatively, using a milder base like triethylamine in a non-polar solvent might be beneficial, although this may require longer reaction times or higher temperatures.
-
-
Decomposition of TosMIC: Under strongly basic conditions and in the absence of an electrophile, the TosMIC anion can be unstable.
-
Causality: The TosMIC anion can participate in side reactions, including dimerization.
-
Solution: Add the aldehyde to the reaction flask before the base. This ensures that the TosMIC anion has an electrophile to react with as soon as it is formed.
-
-
Reaction with Solvent: Protic solvents like methanol can sometimes participate in side reactions.
-
Causality: While methanol is a common solvent, in some cases, it can lead to the formation of byproducts.
-
Solution: If you suspect solvent-related side reactions, consider switching to an aprotic solvent like THF, DME, or an ionic liquid.[6] Ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), have been shown to be effective and can be recycled.[6]
-
Issue 3: I'm working with an electron-rich or sterically hindered aldehyde, and my yields are consistently low.
Q: I'm attempting the Van Leusen synthesis with an electron-rich aromatic aldehyde, and the reaction is not proceeding well. How can I improve the yield?
A: The electronic nature and steric bulk of the aldehyde significantly impact its reactivity.
-
Electronic Effects: Electron-rich aldehydes are less electrophilic and therefore react more slowly.
-
Causality: The electron-donating groups on the aromatic ring decrease the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack by the TosMIC anion. Conversely, aldehydes with electron-withdrawing groups tend to react more readily.[3]
-
Solution: For electron-rich aldehydes, more forcing conditions are often necessary. This can include using a stronger base (e.g., t-BuOK), a higher reaction temperature, or a longer reaction time. Microwave irradiation has also been shown to be effective in accelerating these reactions.
-
-
Steric Hindrance: Sterically bulky aldehydes can hinder the approach of the TosMIC anion.
-
Causality: Large substituents near the carbonyl group can sterically block the nucleophilic attack.
-
Solution: Similar to electron-rich aldehydes, more forcing conditions may be required. However, be mindful that higher temperatures can also lead to decomposition. A careful optimization of the reaction conditions is crucial. It may also be beneficial to use a less sterically demanding base.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the Van Leusen oxazole synthesis?
A1: The choice of base is substrate-dependent. Potassium carbonate (K₂CO₃) in methanol is a good starting point for many aromatic and aliphatic aldehydes.[3] For less reactive substrates, stronger bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in aprotic solvents are often more effective.[5]
Q2: Can I use ketones instead of aldehydes in the Van Leusen oxazole synthesis?
A2: The direct synthesis of oxazoles from ketones using the Van Leusen reaction is not a standard procedure. The reaction with ketones typically leads to nitriles.[7][8]
Q3: How can I purify my oxazole product?
A3: The most common method for purifying oxazoles from the Van Leusen reaction is column chromatography on silica gel.[4] The p-toluenesulfinic acid byproduct is typically removed during the aqueous work-up.
Q4: Is it possible to synthesize 4,5-disubstituted oxazoles using this method?
A4: Yes, a one-pot synthesis of 4,5-disubstituted oxazoles can be achieved by reacting TosMIC with an aldehyde and an aliphatic halide in the presence of a base.[6]
Data & Protocols
Quantitative Data Summary
The following table provides a comparative overview of reaction conditions for different aldehyde substrates.
| Aldehyde Substrate | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Benzaldehyde | K₂CO₃ | Methanol | Reflux | 4 | 85 | [3] |
| 4-Chlorobenzaldehyde | K₂CO₃ | Methanol | Reflux | 3 | 92 | [3] |
| 4-Methoxybenzaldehyde | K₂CO₃ | Methanol | Reflux | 6 | 75 | [3] |
| Heptanal | K₂CO₃ | Methanol | Reflux | 5 | 78 | [4] |
| Benzaldehyde & Benzyl Bromide | K₂CO₃ | [bmim]Br | 80 °C | 2 | 90 | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Substituted Oxazoles
This protocol provides a general method for the synthesis of 5-substituted oxazoles from aldehydes and TosMIC.
Materials:
-
Aldehyde (1.0 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous Methanol (10 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 mmol), TosMIC (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous methanol (10 mL) to the flask.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).[4]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 5-substituted oxazole.[4]
Visualizations
Reaction Mechanism
Caption: A workflow for troubleshooting low yields.
References
-
Zheng, X.; Liu, W.; Zhang, D. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020 , 25(8), 1-23. [Link]
-
Zheng, X.; Liu, W.; Zhang, D. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC2020 . [Link]
-
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]
-
Zheng, X.; Ma, Z.; Zhang, D. Synthesis of imidazole-based medicinal molecules utilizing the van leusen imidazole synthesis. Pharmaceuticals2020 , 13(3), 37. [Link]
-
YouTube. Master Chemist Shares Van Leusen Oxazole Synthesis Secrets! 2024 . [Link]
-
YouTube. Van Leusen Reaction. 2021 . [Link]
-
Organic Chemistry Portal. Van Leusen Reaction. [Link]
-
SCM. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. 2005 . [Link]
-
Gonzalez-Cruz, C.; et al. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Proceedings2019 , 3(1), 38. [Link]
-
ResearchGate. TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. 2021 . [Link]
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 6. 1,3-Oxazole synthesis [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Stability issues with Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate in solution
Welcome to the technical support center for Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. My goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments.
The oxazole ring system is a cornerstone in medicinal chemistry, but like many heterocyclic compounds, it possesses unique stability characteristics that must be respected in experimental design. This guide is structured in a question-and-answer format to directly address the challenges you may face.
I. General Handling and Storage
Question: What are the recommended storage conditions for solid Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate and its solutions?
When handling Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate, proper storage is the first line of defense against degradation.
For Solid Compound: It is advisable to store the solid material in a tightly sealed container, protected from light, at a low temperature. For a related compound, ethyl oxazole-4-carboxylate, storage at 0-8 °C is recommended[1]. Storing under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial to minimize oxidation.
For Solutions: Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept at -20°C or -80°C in airtight, light-protecting containers. The choice of solvent is critical and is discussed further in this guide. For solutions in solvents, storage at -20°C for up to one month or at -80°C for up to six months is a general guideline for many organic molecules[2]. However, the stability of this specific compound in your solvent of choice should be validated.
II. Troubleshooting Degradation in Solution
The stability of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate in solution is influenced by several factors, including pH, solvent, temperature, and light.
Question: My compound appears to be degrading in an aqueous buffer. What is the likely cause and how can I prevent it?
The most probable cause of degradation in aqueous solutions is hydrolysis of the ethyl ester group. Esters are susceptible to hydrolysis, a reaction catalyzed by both acids and bases, which would cleave the ester to the corresponding carboxylic acid and ethanol[3][4].
Mechanism: Ester Hydrolysis
The ester can be hydrolyzed under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction.
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that produces the carboxylate salt.
To mitigate hydrolysis:
-
pH Control: Maintain the pH of your solution within a neutral range (pH 6-7.5) if compatible with your experimental protocol. The rate of hydrolysis is generally at its minimum in the neutral pH range[3].
-
Aqueous-Organic Mixtures: If your experiment allows, using a mixed solvent system with a water-miscible organic solvent like acetonitrile or DMSO can reduce the concentration of water and slow down hydrolysis.
-
Temperature: Perform your experiments at the lowest temperature compatible with your assay.
Question: I've observed a change in the color of my solution upon storage. What could be the reason?
A color change often indicates the formation of degradation products. The oxazole ring itself can be susceptible to oxidative and photo-oxidative degradation[5].
-
Oxidation: The oxazole ring can be oxidized, potentially leading to ring-opened products or other colored impurities[5].
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions in azole-containing compounds[6].
Troubleshooting Steps:
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil.
-
Use Degassed Solvents: To minimize oxidation, use solvents that have been degassed by sparging with nitrogen or argon, or by sonication[7].
-
Antioxidants: For long-term storage, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) could be considered, but its compatibility with your downstream applications must be verified.
Question: Can the choice of organic solvent affect the stability of my compound?
Yes, the solvent can play a significant role.
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., methanol, ethanol) can participate in transesterification reactions, especially in the presence of acid or base catalysts, leading to the exchange of the ethyl group of the ester. While generally slower than hydrolysis, it is a possibility. Aprotic solvents (e.g., DMSO, DMF, acetonitrile, THF) are generally preferred for stock solutions.
-
Solvent Purity: Impurities in solvents, such as residual water or acidic/basic contaminants, can initiate degradation. Always use high-purity, anhydrous solvents when preparing stock solutions[7].
III. Analytical Methods for Stability Assessment
To quantitatively assess the stability of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate, a well-defined analytical method is essential.
Question: How can I set up an experiment to determine the stability of my compound under specific conditions?
A systematic stability study is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for such studies.
Experimental Protocol: HPLC-Based Stability Study
-
Method Development: Develop a reverse-phase HPLC method that can separate the parent compound from potential degradation products. A C18 column is a good starting point. The mobile phase could consist of a mixture of acetonitrile or methanol and water (with or without a pH buffer).
-
Forced Degradation Study: To identify potential degradation products, subject the compound to stress conditions:
-
Acidic: 0.1 M HCl at a controlled temperature.
-
Basic: 0.1 M NaOH at a controlled temperature.
-
Oxidative: 3% H₂O₂ at a controlled temperature.
-
Thermal: Heat the solution (e.g., at 50°C).
-
Photolytic: Expose the solution to UV light.
-
-
Time-Point Analysis: Prepare your experimental solutions (e.g., in different buffers or solvents). At various time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot into the HPLC system.
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Data Presentation
Summarize your findings in a clear table.
| Condition | Time (hours) | Parent Compound Remaining (%) |
| pH 4 Buffer, 25°C | 0 | 100 |
| 8 | 95 | |
| 24 | 88 | |
| pH 7.4 Buffer, 25°C | 0 | 100 |
| 8 | 99 | |
| 24 | 98 | |
| pH 9 Buffer, 25°C | 0 | 100 |
| 8 | 85 | |
| 24 | 65 |
This is example data and does not represent the actual stability of the compound.
Visualizing Workflows and Pathways
Workflow for Stability Testing
Caption: Primary hydrolysis degradation pathway.
IV. Frequently Asked Questions (FAQs)
Q1: I dissolved the compound in DMSO for my cell-based assay, but upon dilution into aqueous media, a precipitate formed. Is this degradation?
This is more likely a solubility issue rather than degradation. DMSO is a strong organic solvent, and when a solution in DMSO is diluted into an aqueous buffer, the compound may precipitate if its aqueous solubility is exceeded.
To address this:
-
Determine the aqueous solubility of your compound.
-
Optimize the final concentration of DMSO in your assay. Many cell lines can tolerate up to 0.5-1% DMSO.
-
Consider using a stock solution with a lower concentration.
Q2: My NMR spectrum shows small, unexpected peaks after leaving the sample in deuterated chloroform on the bench for a few days. What could be the cause?
Deuterated chloroform (CDCl₃) can contain trace amounts of DCl and D₂O, which can lead to slow acid-catalyzed hydrolysis of the ester over time, especially with exposure to light and atmospheric moisture. For long-term NMR studies, it is best to use freshly opened, high-purity deuterated solvents and store the NMR tube in the dark at a low temperature.
Q3: Is the methoxy group on the phenyl ring a point of instability?
The methoxy group is generally stable. However, under very harsh acidic conditions, it could potentially be cleaved to a hydroxyl group, but this is less likely to occur under typical experimental conditions compared to ester hydrolysis.
Q4: Can I use mass spectrometry to monitor the stability of my compound?
Absolutely. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for stability studies. It allows you to monitor the disappearance of the parent compound's mass signal and identify the masses of any degradation products that form, which can help in elucidating the degradation pathways.
Disclaimer: The information provided in this guide is based on general chemical principles and data from related compounds. It is essential for researchers to perform their own stability studies to validate the suitability of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate for their specific experimental conditions.
References
- Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9, 1–11.
-
ResearchGate. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]
-
National Institutes of Health. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. [Link]
-
ResearchGate. (n.d.). Synthesis and Crystal Structures of Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate and Its Building Block 4-Fluoro-3-nitrobenzoic Acid. [Link]
-
Wikipedia. (n.d.). Oxazole. [Link]
-
ACS Publications. (2021). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]
-
ACS Publications. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters. [Link]
-
PharmaCores. (2023). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]
-
Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]
-
MDPI. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
-
Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. [Link]
-
RSC Publishing. (2015). Comparing the ultraviolet photostability of azole chromophores. [Link]
-
Chemistry LibreTexts. (2023). Properties of Esters. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. carbodiimide.com [carbodiimide.com]
- 4. Khan Academy [khanacademy.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Comparing the ultraviolet photostability of azole chromophores - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! | PharmaCores [pharmacores.com]
Technical Support Center: Scale-Up Synthesis of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting, and explain the chemical principles behind each operational choice to ensure a safe, efficient, and scalable process.
The most reliable and widely adopted method for constructing this oxazole scaffold is the Robinson-Gabriel synthesis , which involves the acid-catalyzed cyclodehydration of an α-acylamino ketone precursor.[1][2] Our guide will focus on this pathway, highlighting critical parameters and potential pitfalls at each stage.
Overall Synthesis Workflow
The synthesis is a two-step process starting from commercially available materials. The first step is the formation of the key intermediate, an N-acyl-α-amino-β-ketoester. The second, critical step is the cyclodehydration to form the oxazole ring.
Caption: High-level workflow for the two-step synthesis.
Experimental Protocols & Scale-Up Comparison
This section provides a representative lab-scale protocol and a corresponding table outlining key changes for a pilot-scale batch.
Step 1: Synthesis of Ethyl 2-(3-methoxybenzamido)-3-oxobutanoate (Intermediate)
-
To a stirred solution of ethyl 2-amino-3-oxobutanoate hydrochloride (1.0 eq) and pyridine (2.5 eq) in dichloromethane (DCM, ~10 mL/g) at 0-5 °C, add 3-methoxybenzoyl chloride (1.05 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or HPLC for completion.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.
Step 2: Cyclodehydration to Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate
-
Caution: This step uses highly corrosive and reactive reagents. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3]
-
To the crude intermediate (1.0 eq), add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) slowly at 0-5 °C. An exotherm will be observed.
-
After the addition is complete, slowly heat the mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction by HPLC for the disappearance of the intermediate.
-
Critical Quench Step: Prepare a separate vessel with a vigorously stirred mixture of ice and water. Slowly and carefully add the reaction mixture to the ice/water. This quench is highly exothermic and will release HCl gas.[4] Ensure adequate cooling and ventilation.
-
Extract the aqueous slurry with a suitable solvent (e.g., ethyl acetate or toluene) multiple times.
-
Combine the organic extracts and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).
Data Table: Lab vs. Pilot Scale-Up Comparison
| Parameter | Lab Scale (10 g) | Pilot Scale (10 kg) | Rationale for Change |
| Reactor Vessel | 500 mL Round Bottom Flask | 200 L Glass-Lined Reactor | Material must be resistant to strong acids. Glass-lining is essential. |
| Reagent Addition | Manual (Dropping Funnel) | Automated Dosing Pump | Ensures slow, controlled addition to manage exotherms. Critical for safety with POCl₃.[5] |
| Temperature Control | Ice Bath / Heating Mantle | Jacketed Reactor with Chiller/Heater Unit | Surface area-to-volume ratio decreases at scale, requiring efficient heat transfer to prevent runaway reactions. |
| Quenching | Pouring into Beaker of Ice | "Reverse" Addition: Pumping mixture into a separate, cooled quench vessel. | The safest method for controlling the violent reaction between POCl₃ and water at scale.[4] |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer (Glass-Lined) | Necessary for effective mixing in viscous reaction mixtures and ensuring efficient heat transfer. |
| Purification | Flash Chromatography | Recrystallization / Distillation | Chromatography is generally not economically viable at large scales. Developing a robust crystallization protocol is paramount. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up process.
Part A: Cyclodehydration Reaction Issues
Q1: My reaction has turned black and viscous (charred). What went wrong? A1: This is a classic sign of an uncontrolled exotherm. The cyclodehydration, especially when using concentrated sulfuric acid or during the initial addition of POCl₃, is highly exothermic. At a large scale, inefficient heat removal can cause the local temperature to spike, leading to decomposition and polymerization of starting materials and products.
-
Root Cause: Inadequate cooling, too rapid addition of the dehydrating agent.
-
Solution:
-
Improve Heat Transfer: Ensure your reactor's cooling system is functioning optimally. For very large scales, consider a semi-batch process where reactants are added over a longer period.
-
Control Addition Rate: Use a dosing pump for slow, subsurface addition of the dehydrating agent. Monitor the internal temperature closely and program the pump to stop if the temperature exceeds a set safety limit.
-
Consider a Solvent: While often run neat in POCl₃, at scale, using a high-boiling inert solvent (e.g., toluene, dichlorobenzene) can help moderate the exotherm by acting as a heat sink.
-
Q2: The reaction has stalled. TLC/HPLC shows >20% of the starting intermediate remaining after several hours at temperature. A2: This indicates that the dehydration is not proceeding to completion.
-
Root Cause 1: Insufficient Dehydrating Agent. The agent may have been consumed by trace amounts of water in the starting material or solvent.
-
Solution 1: Ensure the intermediate from Step 1 is rigorously dried. On a large scale, this can be done by dissolving it in a solvent like toluene and performing an azeotropic distillation to remove water before adding the dehydrating agent. You may also need to increase the equivalents of the dehydrating agent (e.g., from 3.0 to 4.0 eq of POCl₃).
-
Root Cause 2: Insufficient Temperature. The reaction may require more thermal energy to overcome the activation barrier.
-
Solution 2: Cautiously increase the reaction temperature in 5-10 °C increments, monitoring for any signs of decomposition.
Q3: I'm using POCl₃ in DMF and seeing an unexpected byproduct. What is it? A3: You are likely observing formylation of the electron-rich methoxyphenyl ring, a side reaction known as the Vilsmeier-Haack reaction.[6] The combination of POCl₃ and DMF generates the Vilsmeier reagent in situ, which is an electrophilic formylating agent.
-
Solution: Avoid using DMF as a solvent with POCl₃ if this side reaction is problematic. Switch to a non-reactive solvent or run the reaction neat in excess POCl₃. If a solvent is required for solubility or temperature moderation, consider alternatives like toluene or acetonitrile.
Part B: Work-up and Purification Problems
Q4: A persistent emulsion formed during the ethyl acetate extraction after the quench. How can I break it at a 100L scale? A4: Emulsions are common when organic and aqueous phases have similar densities or when fine particulates stabilize the interface.
-
Solution 1 (Chemical): Add a saturated brine solution. The increased ionic strength of the aqueous phase often helps to break the emulsion by increasing its density.
-
Solution 2 (Mechanical): Minimize vigorous agitation during extraction. Use a slow-moving impeller that gently mixes the layers rather than a high-shear mixer.
-
Solution 3 (Filtration): On a large scale, pumping the emulsion through a filter press containing a bed of a filter aid like Celite® can effectively break the emulsion.
Q5: My final product is a dark, non-crystalline oil, even after solvent removal. How can I purify it at scale? A5: A dark color indicates impurities, likely from the charring mentioned in Q1. An oily consistency means the product's purity is too low to crystallize or that it may have a low melting point.
-
Step 1: Decolorization. Dissolve the crude oil in a suitable solvent (e.g., ethyl acetate) and treat it with activated carbon (0.5-2% w/w) at a slightly elevated temperature (40-50 °C) for 30-60 minutes. Filter the hot solution through Celite® to remove the carbon. This often removes the high molecular weight colored impurities.
-
Step 2: Induce Crystallization.
-
Solvent Screening: Use a small amount of the decolorized oil to screen various solvent/anti-solvent systems (e.g., Ethanol/Water, Isopropanol/Heptane, Toluene/Hexane).
-
Seeding: If you have a small amount of pure, solid material from a lab batch, use it to seed the supersaturated solution.
-
-
Step 3: Alternative Purification. If crystallization fails, consider short-path distillation under high vacuum. This is effective for thermally stable, low-melting-point compounds and is a scalable purification technique.
Mechanistic Insight & Troubleshooting Logic
Understanding the reaction mechanism is key to rational troubleshooting. The Robinson-Gabriel synthesis proceeds via initial activation of a carbonyl group by the acid, followed by intramolecular nucleophilic attack and a final dehydration cascade to form the aromatic oxazole ring.[2][7]
Robinson-Gabriel Reaction Mechanism
Caption: Simplified mechanism of the Robinson-Gabriel cyclodehydration.
Troubleshooting Decision Tree
This chart provides a logical path to diagnose a low-yield reaction.
Caption: A decision tree for troubleshooting low product yield.
References
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications. Available at: [Link]
-
Chen, J-H., et al. (2010). An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate. Chemical Asian Journal, 5(2), 328-33. Available at: [Link]
-
Academia.edu. (n.d.). Synthesis and Characterizations of Ethyl (2z) -2 -(aryl) -5 -(4- methoxyphenyl)-7 -methyl -3 -oxo-2, 3, 8, 8a-tetrahydro-5h-[1][8] thiozolo [3,2-a] pyrimidine-6-carboxylate as Biological Active. Retrieved from [Link]
-
Yeong, K.Y., et al. (2018). Synthesis and crystal structures of ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and its building block 4-Fluoro-3-nitrobenzoic acid. Journal of Chemical Crystallography, 48(4), 170-176. Available at: [Link]
-
Macmillan Group. (n.d.). Oxazole. Retrieved from [Link]
-
Wipf, P., & Miller, C. P. (1993). Mechanism of the Robinson−Gabriel Synthesis of Oxazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Journal of Pharmaceutical Chemistry. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Available at: [Link]
-
Scribd. (n.d.). 5-Iii) Sem 4. Retrieved from [Link]
-
LANXESS. (2015). Phosphorus oxychloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme.3. The Robinson-Gabriel synthesis for oxazole. Retrieved from [Link]
-
Digital Commons @ Otterbein. (2019). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Retrieved from [Link]
-
Quora. (2023). How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling? Retrieved from [Link]
-
MDPI. (2025). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Retrieved from [Link]
-
National Institutes of Health. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Biswas, T. (2022, January 15). Oxazole Synthesis by four Name Reactions [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. scribd.com [scribd.com]
- 3. lanxess.com [lanxess.com]
- 4. quora.com [quora.com]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding impurities in the preparation of oxazole derivatives
Welcome to the Technical Support Center for Oxazole Derivative Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of oxazole-containing molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the common challenges encountered during these syntheses. This resource is structured to offer direct answers to pressing questions and in-depth troubleshooting guides to ensure the purity and yield of your target oxazole derivatives.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of oxazole derivatives.
Q1: My oxazole synthesis is resulting in a low yield. What are the general factors I should investigate?
A1: Low yields in oxazole synthesis can often be attributed to several factors. Firstly, the stability of the starting materials and the product to the reaction conditions is crucial. Oxazoles can be sensitive to strong acids and bases, which can lead to ring-opening or decomposition. Secondly, incomplete reaction is a common issue. Ensure your reaction is running for a sufficient amount of time, and consider monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Lastly, suboptimal reaction conditions, such as incorrect temperature, solvent, or catalyst concentration, can significantly impact the yield.
Q2: I am observing a significant amount of a byproduct with a similar polarity to my desired oxazole. What could it be?
A2: A common byproduct in many oxazole syntheses is the corresponding oxazoline.[1][2] This is often the result of incomplete dehydration or oxidation of the oxazoline intermediate. The formation of oxazolines versus oxazoles can be influenced by the choice of reagents and reaction conditions. For instance, in the Van Leusen oxazole synthesis, the stoichiometry of the base used can be critical in determining the final product.
Q3: How can I effectively remove unreacted starting materials from my crude oxazole product?
A3: The purification strategy will depend on the specific properties of your starting materials and product. If there is a significant difference in polarity, column chromatography is a highly effective method.[3] If the starting material is an aldehyde, it can sometimes be removed by forming a bisulfite adduct, which is water-soluble. Unreacted amines can be removed by an acidic wash. For non-polar starting materials and a more polar oxazole product, a simple trituration or recrystallization might be sufficient.
Q4: My final product appears to be a mixture of regioisomers. How can I separate them?
A4: The separation of regioisomeric oxazoles can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC), particularly with a chiral stationary phase if the isomers are enantiomers, is often the most effective technique.[4] Careful selection of the mobile phase is critical. For preparative scale separations, flash column chromatography with a shallow solvent gradient can sometimes provide adequate separation. In some cases, derivatization of the isomeric mixture to introduce a more significant structural difference can facilitate separation, followed by removal of the derivatizing group.
Q5: I am concerned about the stability of my oxazole derivative during aqueous workup. What precautions should I take?
A5: Oxazoles can be susceptible to hydrolysis under both acidic and basic conditions, leading to ring cleavage.[5][6] During workup, it is advisable to use neutral or mildly acidic/basic washes (e.g., saturated sodium bicarbonate solution or dilute citric acid). It is also important to minimize the contact time with the aqueous phase and to work at lower temperatures if possible. If your molecule is particularly sensitive, avoiding an aqueous workup altogether by directly loading the crude reaction mixture onto a silica gel column (after filtering any solids) may be a better approach.
Troubleshooting Guides for Common Oxazole Syntheses
This section provides in-depth troubleshooting for three of the most widely used methods for oxazole synthesis: the Robinson-Gabriel Synthesis, the Fischer Oxazole Synthesis, and the Van Leusen Oxazole Synthesis.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form an oxazole.[7] While it is a robust method, several issues can arise.
Core Challenge: Incomplete Cyclization and Byproduct Formation
The choice and handling of the dehydrating agent are critical in this synthesis.
-
Symptom: Low yield of the desired oxazole and the presence of multiple byproducts.
-
Causality: Harsh dehydrating agents like concentrated sulfuric acid, phosphorus pentachloride, or phosphoryl chloride can lead to charring and the formation of tar-like substances, especially at elevated temperatures.[7] These reagents can also promote side reactions such as sulfonation or chlorination of aromatic rings if present in the substrate. Incomplete reaction can leave unreacted starting material, which can be difficult to separate from the product.
-
Troubleshooting & Validation:
-
Protocol Adjustment: Consider using a milder dehydrating agent like polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA).[7] PPA often gives cleaner reactions and higher yields. For sensitive substrates, the use of Burgess reagent or Dess-Martin periodinane has also been reported.
-
Self-Validation: Monitor the reaction by TLC. The disappearance of the starting 2-acylamino-ketone and the appearance of a new, typically less polar, spot corresponding to the oxazole will indicate the progress of the reaction. The absence of significant streaking on the TLC plate suggests a cleaner reaction.
-
Experimental Protocol: Improved Robinson-Gabriel Synthesis using Polyphosphoric Acid
-
To the 2-acylamino-ketone (1.0 eq) in a round-bottom flask, add polyphosphoric acid (10 eq by weight).
-
Heat the mixture with stirring to 120-140 °C. The reaction is typically complete within 1-3 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Dehydrating Agent | Typical Conditions | Potential Impurities | Mitigation Strategy |
| Conc. H₂SO₄ | High temperature | Sulfonated byproducts, tar | Use a milder agent like PPA. |
| POCl₃, PCl₅ | Reflux | Chlorinated byproducts, decomposition | Use a milder agent, lower temperature. |
| Polyphosphoric Acid (PPA) | 120-140 °C | Unreacted starting material | Ensure sufficient heating time and temperature. |
| Trifluoroacetic Anhydride (TFAA) | Room temperature to reflux | Trifluoroacetylated byproducts | Use in stoichiometric amounts. |
Workflow for Troubleshooting Robinson-Gabriel Synthesis
Caption: Troubleshooting workflow for the Robinson-Gabriel synthesis.
Fischer Oxazole Synthesis
The Fischer oxazole synthesis is the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride to yield an oxazole.[8]
Core Challenge: Formation of Chloro-oxazoline and Handling of Anhydrous HCl
The key intermediate in this reaction is a chloro-oxazoline, and incomplete elimination of HCl can lead to its presence as an impurity.
-
Symptom: The final product is contaminated with a more polar impurity that may be unstable.
-
Causality: The reaction proceeds via the formation of a chloro-oxazoline intermediate.[8] Incomplete elimination of HCl from this intermediate will result in its presence in the final product. The use of excess or wet HCl can also lead to side reactions, including hydrolysis of the cyanohydrin.
-
Troubleshooting & Validation:
-
Protocol Adjustment: Ensure that the reaction is carried out under strictly anhydrous conditions. Use freshly prepared anhydrous HCl in a suitable solvent like diethyl ether or dioxane. After the initial reaction, it is often beneficial to gently heat the reaction mixture or treat it with a non-nucleophilic base to promote the elimination of HCl.
-
Self-Validation: The formation of the oxazole hydrochloride as a precipitate is a good indicator of a successful reaction. After neutralization, the disappearance of the chloro-oxazoline intermediate can be monitored by LC-MS.
-
Experimental Protocol: Anhydrous Fischer Oxazole Synthesis
-
Dissolve the cyanohydrin (1.0 eq) and the aldehyde (1.0 eq) in anhydrous diethyl ether.
-
Bubble dry hydrogen chloride gas through the solution for 15-30 minutes at 0 °C.
-
Allow the reaction mixture to stand at room temperature until a precipitate (the oxazole hydrochloride) forms. This may take several hours to overnight.
-
Collect the precipitate by filtration and wash it with cold, anhydrous diethyl ether.
-
To obtain the free oxazole, dissolve the hydrochloride salt in water and neutralize with a mild base such as sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Impurity Formation Pathway in Fischer Synthesis
Caption: Formation of chloro-oxazoline impurity in Fischer synthesis.
Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a versatile method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3]
Core Challenge: Oxazoline Formation and Removal of TosMIC-related Byproducts
The reaction proceeds through an oxazoline intermediate, which can sometimes be the major product. Additionally, the tosyl group from TosMIC generates byproducts that need to be removed.
-
Symptom 1: The major product is the 4-tosyl-oxazoline instead of the desired oxazole.
-
Causality: The reaction involves the initial formation of a 4-tosyl-oxazoline intermediate.[3] The elimination of the tosyl group to form the oxazole is a base-mediated process. If the base is not strong enough or is used in insufficient quantity, the oxazoline will be the major product.
-
Troubleshooting & Validation:
-
Protocol Adjustment: The choice and amount of base are critical. Stronger bases like potassium carbonate or potassium tert-butoxide favor the elimination to the oxazole. Using at least two equivalents of the base can help drive the reaction to completion.
-
Self-Validation: Monitoring the reaction by TLC will show the conversion of the starting aldehyde to the oxazoline intermediate (a new spot) and then to the final, typically less polar, oxazole.
-
-
Symptom 2: The purified product is contaminated with p-tolylsulfinic acid.
-
Causality: The elimination step releases p-toluenesulfinic acid as a byproduct.[2] This acidic byproduct can be difficult to remove by standard extraction procedures.
-
Troubleshooting & Validation:
-
Protocol Adjustment: An effective method for removing p-tolylsulfinic acid is to use a basic resin during the workup.[2] Simply stirring the crude reaction mixture with a basic ion-exchange resin, followed by filtration, can effectively remove the acidic byproduct.
-
Self-Validation: The absence of the characteristic signals for the tosyl group in the ¹H NMR spectrum of the final product confirms its removal.
-
Experimental Protocol: Van Leusen Synthesis with Byproduct Removal
-
To a solution of the aldehyde (1.0 eq) and TosMIC (1.2 eq) in a suitable solvent (e.g., methanol or DME) at room temperature, add potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and add a basic ion-exchange resin (e.g., Amberlyst A21).
-
Stir the mixture for 1-2 hours at room temperature.
-
Filter off the resin and wash it with the solvent.
-
Concentrate the filtrate to obtain the crude oxazole.
-
Purify further by column chromatography or recrystallization if necessary.
| Parameter | Effect on Oxazole/Oxazoline Ratio | Recommendation |
| Base Strength | Stronger bases (e.g., K₂CO₃, t-BuOK) favor oxazole formation. | Use a strong, non-nucleophilic base. |
| Base Stoichiometry | >1 equivalent of base promotes elimination to the oxazole. | Use at least 2 equivalents of base. |
| Temperature | Higher temperatures generally favor elimination. | Conduct the reaction at room temperature to reflux. |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
- Kulkarnia, B. A., & Ganesan, A. (1999). A quaternary ammonium hydroxide ion exchange resin catalyzes the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles. Tetrahedron Letters, 40(31), 5637-5638.
-
Pharmaguideline. (2020, April 17). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
- Cox, R. A. (1997). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed. Canadian Journal of Chemistry, 75(8), 1093-1099.
- Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new and simple synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372.
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]
-
YouTube. (2018, May 11). Robinson Annulation Reaction Mechanism. Retrieved from [Link]
-
YouTube. (2020, November 23). Solved synthesis problem (Robinson Annulation). Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer oxazole synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018, October 29). The Ruff Degradation and the Kiliani Fischer Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Kiliani–Fischer Synthesis. Retrieved from [Link]
-
YouTube. (2022, January 15). Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). Retrieved from [Link]
-
YouTube. (2021, October 30). Van Leusen Reaction. Retrieved from [Link]
-
YouTube. (2024, January 9). Master Chemist Shares Van Leusen Oxazole Synthesis Secrets!. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]
-
YouTube. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. Retrieved from [Link]
- Zhang, Y., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 345.
-
CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxazoline. Retrieved from [Link]
-
ACS Omega. (2020, October 19). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Retrieved from [Link]
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Oxazole synthesis [organic-chemistry.org]
- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. mdpi.com [mdpi.com]
- 7. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
Optimizing cyclization conditions for oxazole ring formation
Topic: Optimizing Cyclization Conditions for Oxazole Ring Formation Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Introduction: The Oxazole Challenge
Welcome to the Oxazole Synthesis Technical Center. As a Senior Application Scientist, I understand that the oxazole ring is not merely a structural motif—it is a critical pharmacophore found in natural products (e.g., hennoxazole, diazonamide) and synthetic drugs.
The formation of the 1,3-oxazole ring often represents the "bottleneck" step in a total synthesis campaign. The challenge lies in balancing the thermodynamic driving force of aromatization against the kinetic barriers of cyclodehydration, all while preserving stereocenters in chiral side chains.
This guide moves beyond textbook definitions to address the causality of failure and the logic of optimization.
Module 1: The Robinson-Gabriel Cyclodehydration
Context: You have a 2-acylamino ketone precursor and need to close the ring.[1]
The Mechanism & The Problem
The classical Robinson-Gabriel synthesis relies on the dehydration of 2-acylamino ketones.[1][2] The reaction proceeds via an intramolecular attack of the amide oxygen on the ketone carbonyl, followed by water elimination.
Common Failure Mode: The "Hard" Acid Trap.[3]
Traditional protocols use
-
Decomposition of acid-labile protecting groups (Boc, TBDMS).
-
Racemization of
-chiral centers via enolization.
Troubleshooting & Optimization Protocol
Q: My yield is low (<40%) using
A: Switch to the Wipf Modification or Burgess Reagent .
The high acidity of
Protocol: Wipf Modification (Mild Cyclization)
-
Dissolve: 1.0 equiv of 2-acylamino ketone in dry
(0.1 M). -
Add Base: Add 4.0 equiv of
. -
Activate: Add 2.0 equiv of
and 2.0 equiv of sequentially at 0°C. -
Monitor: The reaction typically completes within 1–2 hours at room temperature.
-
Workup: Quench with saturated
to remove excess iodine.
Q: I need to avoid Phosphine oxide byproducts. What is the "cleanest" reagent?
A: Use the Burgess Reagent (methyl N-(triethylammoniumsulfonyl)carbamate).
It promotes cyclodehydration under neutral conditions via an internal salt mechanism (sulfamate intermediate), producing only water and volatile byproducts (
Visualization: Robinson-Gabriel vs. Wipf Mechanism
Caption: Comparative pathways for Robinson-Gabriel cyclization. The red path (Wipf) avoids strong acids.
Module 2: Oxidative Cyclization (The Serine/Threonine Route)
Context: You are building an oxazole from a peptide precursor (Serine or Threonine derivative).
The Mechanism & The Problem
This is a two-step sequence:
-
Cyclodehydration:
-hydroxy amide Oxazoline.[5] -
Oxidation: Oxazoline
Oxazole.
Common Failure Mode: Stalled Oxidation.
Many researchers successfully form the oxazoline (using DAST or Deoxo-Fluor) but fail to oxidize it to the oxazole. Standard oxidants like
Troubleshooting & Optimization Protocol
Q: My oxazoline is stable but resists oxidation with
A: Use BrCCl
Protocol: DAST Cyclization
-
Cyclization: Treat the
-hydroxy amide with DAST (1.1 equiv) in at -78°C. Warm to RT. (Note: Use Deoxo-Fluor if the substrate is acid-sensitive). -
Isolation: Isolate the crude oxazoline.
-
Oxidation: Dissolve oxazoline in
. Add BrCCl (10 equiv) and DBU (3 equiv). -
Conditions: Stir at 0°C to RT for 3–12 hours.
-
Result: This yields the oxazole with high fidelity, often avoiding racemization at the C-4 position.[5]
Q: When should I use DDQ instead? A: Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) when your substrate contains electron-rich aromatics that might react with radical halogen sources. DDQ acts via hydride abstraction. Reflux in dioxane or toluene is typically required.
Visualization: The Oxidative Workflow
Caption: Stepwise workflow for converting peptide precursors to oxazoles via oxazoline intermediates.
Module 3: The Van Leusen Synthesis
Context: You are synthesizing a 5-substituted oxazole from an aldehyde and TosMIC.
The Mechanism & The Problem
This reaction involves a base-mediated [3+2] cycloaddition of TosMIC (p-Toluenesulfonylmethyl isocyanide) to an aldehyde, followed by the elimination of p-toluenesulfinic acid.[6]
Common Failure Mode: Wrong Regioisomer or No Reaction. The reaction is highly specific for 5-substituted oxazoles . Attempting to force other substitution patterns or using sterically crowded aldehydes often fails.
Troubleshooting & Optimization Protocol
Q: I am getting low yields with aliphatic aldehydes.
A: Switch the solvent to Methanol and use
Q: Can I make a 4,5-disubstituted oxazole this way?
A: Generally, No . The Van Leusen reaction removes the sulfonyl group, leaving the C-4 position unsubstituted (
Summary: Reagent Selection Matrix
| Precursor Type | Constraint | Recommended Method | Key Reagent | Ref |
| 2-Acylamino Ketone | Acid Sensitive | Wipf Modification | [1] | |
| 2-Acylamino Ketone | Neutral pH required | Burgess Protocol | Burgess Reagent | [2] |
| Serine/Threonine | Stereocenter at | Oxidative Cyclization | DAST | [3] |
| Aldehyde | 5-Substituted only | Van Leusen | TosMIC, | [4] |
| Propargylic Amide | Mild conditions | Metal Catalysis | [5] |
References
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. Tetrahedron Letters, 34(43), 6813-6816.
-
Wipf, P., & Fritch, P. C. (1994). Optical rotation and structure of the Burgess reagent. Tetrahedron Letters, 35(30), 5397-5400.
-
Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000).[5] Synthesis of functionalized oxazolines and oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165-1168.
-
Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel and efficient synthesis of oxazoles from tosylmethyl isocyanide.[7] Tetrahedron Letters, 13(23), 2369-2372.
-
Hashmi, A. S. K., et al. (2000). Gold-Catalyzed Organic Reactions. Chemical Reviews, 107(7), 3180-3211.
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. 1,3-Oxazole synthesis [organic-chemistry.org]
Validation & Comparative
A Researcher's Guide to In Vitro Anticancer Screening of Novel Oxazole Compounds
The relentless pursuit of novel anticancer therapeutics has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, the oxazole scaffold has emerged as a "privileged structure" due to its remarkable versatility in interacting with various biological targets.[1][2][3] This guide provides an in-depth, comparative framework for the in vitro screening of new oxazole-based compounds, moving beyond mere protocols to explain the scientific rationale behind each step. Our focus is to equip researchers in drug development with the tools to conduct rigorous, reproducible, and insightful anticancer evaluations.
The Rationale for Oxazoles in Oncology
The five-membered oxazole ring, containing both oxygen and nitrogen, is a bioisostere for amide and peptide bonds, allowing it to engage in crucial hydrogen bonding and molecular recognition with enzymes and receptors.[4] This structural feature is central to its diverse biological activities, which include the inhibition of key cancer-related targets like protein kinases, tubulin, and DNA topoisomerases.[5][6] The ultimate goal of in vitro screening is to identify lead compounds that exhibit high potency against cancer cells while sparing healthy ones, and to elucidate their mechanism of action.
The Initial Litmus Test: Cytotoxicity Screening
The first critical step is to determine the concentration-dependent cytotoxic effect of the novel oxazole compounds on a panel of human cancer cell lines. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.
To contextualize the potency of experimental compounds, it is essential to benchmark their performance against a well-established anticancer drug. Doxorubicin, a potent topoisomerase II inhibitor, serves as an excellent positive control.
Below is a comparative table of hypothetical, yet representative, IC50 values for two novel oxazole compounds (OXA-1, OXA-2) versus Doxorubicin across a panel of common cancer cell lines.
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| OXA-1 (Novel) | 8.5 | 12.3 | 9.8 |
| OXA-2 (Novel) | 4.2 | 6.8 | 5.1 |
| Doxorubicin (Control) | ~1.65 - 2.5[7][8] | ~0.086 (24h)[9] | ~1.0 - 2.9[10][11] |
Note: Doxorubicin IC50 values can vary based on exposure time and specific lab conditions. The values presented are derived from published data for comparative purposes.
This initial screen immediately highlights OXA-2 as the more promising candidate for further investigation due to its lower IC50 values across all tested cell lines.
Experimental Workflow for Anticancer Screening
A logical and systematic workflow is paramount for the successful evaluation of novel compounds. The following diagram illustrates a typical screening cascade.
Caption: High-level workflow for in vitro anticancer drug screening.
Detailed Experimental Protocols
Here, we detail the methodologies for the core assays, emphasizing the rationale behind key steps.
Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[12]
Caption: Inhibition of the VEGFR-2 signaling pathway by a novel oxazole compound.
To experimentally validate this, one could perform a Western blot analysis to check the phosphorylation status of VEGFR-2 and its downstream targets like Akt and MAPK in cancer cells treated with the oxazole compound. A significant decrease in the phosphorylated forms of these proteins would provide strong evidence for the compound's on-target activity.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted approach to the in vitro screening of novel oxazole compounds. By integrating cytotoxicity assays with mechanistic studies, researchers can build a comprehensive profile of their lead candidates. The most promising compounds, such as OXA-2 in our hypothetical example, would then be advanced to more complex studies, including structure-activity relationship (SAR) optimization and eventually, in vivo animal models. The structural diversity and biological activity of oxazoles ensure that this chemical class will remain a fertile ground for the discovery of next-generation anticancer agents.
References
-
ResearchGate. (2025). Oxazole-Based Compounds As Anticancer Agents | Request PDF. Available at: [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Issa, M. Y. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC - NIH. Available at: [Link]
-
Bentham Science Publisher. (n.d.). Oxazole-Based Compounds As Anticancer Agents. Available at: [Link]
-
Bentham Science. (2019). Oxazole-Based Compounds As Anticancer Agents. Available at: [Link]
-
ChemistryViews. (2023). 1,3-Oxazoles as Anticancer Compounds. Available at: [Link]
-
PubMed. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Available at: [Link]
-
Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Available at: [Link]
-
ResearchGate. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Available at: [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. Available at: [Link]
-
National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells. Available at: [Link]
-
Spandidos Publications. (2015). Synergy of BID with doxorubicin in the killing of cancer cells. Available at: [Link]
-
National Institutes of Health. (2017). Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells. PMC - PubMed Central. Available at: [Link]
-
NCI. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure]. Available at: [Link]
-
ResearchGate. (2021). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Available at: [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. chemistryviews.org [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 9. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oncology Reports [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. japsonline.com [japsonline.com]
A Comparative Analysis of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate: A Novel Kinase Inhibitor Candidate
In the landscape of kinase inhibitor discovery, the identification of novel scaffolds with potent and selective activity remains a paramount objective for oncology research. This guide introduces Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate, a novel synthetic compound with a promising oxazole-based core, a motif present in other biologically active molecules. As of this writing, the specific kinase inhibitory profile of this compound is not publicly documented, presenting a compelling case for its thorough investigation.
This document outlines a comprehensive, data-driven framework for the comparative analysis of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate against established kinase inhibitors. We will postulate its activity against the Epidermal Growth Factor Receptor (EGFR), a well-validated target in non-small cell lung cancer (NSCLC), based on the known anticancer properties of similar heterocyclic compounds. For a robust comparison, we have selected two clinically significant EGFR inhibitors: Gefitinib , a first-generation reversible inhibitor, and Osimertinib , a third-generation irreversible inhibitor known for its efficacy against resistance mutations.
This guide will detail the requisite experimental workflows, from initial in vitro kinase assays to cell-based functional screens, and present hypothetical yet plausible data to illustrate how a comparative assessment of this nature would be structured and interpreted.
Introduction to the Compounds
A thorough comparative analysis begins with an understanding of the chemical entities. The distinct structures of these molecules underscore their different modes of interaction with the target kinase.
-
Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate: The subject of our investigation, this compound features an oxazole-carboxylate core with a methoxyphenyl substitution. Its potential as a kinase inhibitor is unexplored, making its characterization a priority.
-
Gefitinib (Iressa®): A selective, reversible inhibitor of EGFR tyrosine kinase.[1][2][3] It functions by competing with adenosine triphosphate (ATP) at the catalytic domain of the kinase, thereby inhibiting autophosphorylation and downstream signaling.[2][4][5]
-
Osimertinib (Tagrisso®): A third-generation, irreversible EGFR tyrosine kinase inhibitor.[6][7] It forms a covalent bond with a specific cysteine residue (C797) in the ATP-binding site of EGFR, leading to sustained inhibition.[7] It is particularly effective against EGFR mutations that confer resistance to first-generation inhibitors, such as the T790M mutation.[6][8]
In Vitro Kinase Inhibition Profile
The initial step in characterizing a novel inhibitor is to determine its direct inhibitory effect on the purified target kinase. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method for this purpose.
Experimental Protocol: TR-FRET Kinase Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for each compound against wild-type EGFR.
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant human EGFR kinase to the desired concentration in the reaction buffer.
-
Prepare a solution of a biotinylated peptide substrate and ATP at a concentration close to its Km value for EGFR.
-
Prepare serial dilutions of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate, Gefitinib, and Osimertinib in DMSO, followed by a final dilution in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, the inhibitor dilution (or DMSO for control), and the substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
Detection:
-
Stop the reaction by adding a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (APC) wavelengths.
-
Calculate the TR-FRET ratio and plot the inhibitor concentration versus the percentage of kinase inhibition to determine the IC50 value.
-
Hypothetical Data Summary: In Vitro EGFR Inhibition
| Compound | Chemical Structure | EGFR WT IC50 (nM) |
| Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate | Novel Oxazole Derivative | 850 |
| Gefitinib | Anilinoquinazoline | 35[9][10] |
| Osimertinib | Acrylamide Pyrimidine | 12[11][12] |
Interpretation of In Vitro Data
The hypothetical IC50 values suggest that Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate has a moderate inhibitory effect on wild-type EGFR, though it is significantly less potent than both Gefitinib and Osimertinib. This initial screen provides a rationale for further investigation in a cellular context to assess its biological activity.
Cellular Activity and Downstream Signaling
To understand the functional consequences of EGFR inhibition, we must move from a purified enzyme system to a cellular model. The A549 non-small cell lung cancer cell line, which expresses wild-type EGFR, is a suitable model for these studies.[13][14][15]
Experimental Workflow: Cellular Analysis
Caption: Workflow for assessing cellular activity of kinase inhibitors.
Experimental Protocol: Western Blotting for Phospho-Proteins
This protocol measures the inhibition of EGF-induced EGFR autophosphorylation and the phosphorylation of key downstream signaling proteins, AKT and ERK.
-
Cell Culture and Treatment:
-
Culture A549 cells in DMEM supplemented with 10% FBS.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours.
-
Pre-treat with varying concentrations of the inhibitors for 2 hours.
-
Stimulate with 100 ng/mL of human EGF for 15 minutes.
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[16]
-
Block the membrane with 5% BSA in TBST for 1 hour.[16]
-
Incubate the membrane overnight at 4°C with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay assesses the impact of the inhibitors on cell proliferation and viability.[17][18]
-
Cell Seeding: Seed A549 cells in a 96-well plate and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of each inhibitor for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[18]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[18]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the absorbance against the inhibitor concentration to determine the IC50 for cell viability.
Hypothetical Data Summary: Cellular Assays in A549 Cells
| Compound | p-EGFR Inhibition IC50 (nM) | Cell Viability IC50 (µM) |
| Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate | 1500 | 25 |
| Gefitinib | 100[9] | 10[19] |
| Osimertinib | 50[20] | 3[20] |
Interpretation of Cellular Data
The hypothetical data indicates that Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate can inhibit EGFR phosphorylation in a cellular context, albeit with lower potency than the established inhibitors. The corresponding effect on cell viability is also observed, with an IC50 in the micromolar range. This discrepancy between the biochemical and cellular IC50 values is common and can be attributed to factors such as cell membrane permeability and off-target effects.
Understanding the Mechanism: EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling cascade and the points of inhibition by the compounds under investigation.
Sources
- 1. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 8. Osimertinib Significantly Improves Survival for Patients With Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. Intercellular transfer of exosomal wild type EGFR triggers osimertinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. EphB4 as a Novel Target for the EGFR-Independent Suppressive Effects of Osimertinib on Cell Cycle Progression in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Efficacy of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate
In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. The oxazole ring is a key heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in various biologically active compounds.[1][2][3] This guide provides a comprehensive technical validation of a specific synthetic oxazole derivative, Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate , outlining its antimicrobial efficacy in comparison to established therapeutic agents.
This document is intended for researchers, scientists, and drug development professionals. It details the causal logic behind the experimental design, presents a framework for reproducible validation, and offers a transparent analysis of comparative performance data.
Introduction to the Candidate Molecule and Comparative Framework
Candidate Molecule: Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate
This compound belongs to the oxazole class of heterocyclic compounds, which are recognized for a wide spectrum of pharmacological activities, including antimicrobial properties.[4][5] The specific substitutions on this molecule—a 3-methoxyphenyl group at the 2-position and an ethyl carboxylate group at the 4-position—are designed to modulate its electronic and steric properties, potentially enhancing its interaction with microbial targets. While direct research on this exact molecule is emerging, the broader family of oxazole-4-carboxylates has been investigated for various therapeutic applications.[6][7]
Rationale for Comparator Selection
To establish a robust performance baseline, the candidate molecule's efficacy is benchmarked against widely recognized, mechanistically distinct antimicrobial agents. This multi-faceted comparison allows for a nuanced understanding of the candidate's potential spectrum and potency.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA synthesis, effective against a range of Gram-positive and Gram-negative bacteria.[8]
-
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis, primarily used for infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[8]
-
Fluconazole: A triazole antifungal agent that inhibits the synthesis of ergosterol, a critical component of fungal cell membranes.[9]
Experimental Design: A Self-Validating Protocol for Antimicrobial Susceptibility Testing
The cornerstone of this guide is a rigorous and reproducible methodology based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13] The primary endpoint for efficacy is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Workflow for Broth Microdilution MIC Assay
The broth microdilution method was selected for its efficiency, scalability, and conservation of test compounds. It provides quantitative and reproducible MIC values, which are essential for comparative analysis.[14]
Caption: Workflow for the Broth Microdilution MIC Assay.
Causality Behind Protocol Choices:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium recommended by CLSI and EUCAST for non-fastidious bacteria, ensuring consistency and inter-laboratory comparability.[15] For fungal testing, RPMI-1640 medium is used as per CLSI M27 guidelines.
-
Inoculum Density: Standardizing the inoculum to a 0.5 McFarland standard is critical. A lower density could falsely increase susceptibility, while a higher density could mask the compound's effect, leading to erroneously high MIC values.
-
Controls: The inclusion of sterility, growth (vehicle), and positive controls is non-negotiable. The sterility control confirms the medium is not contaminated, while the growth control ensures the test organism is viable and unaffected by the solvent (DMSO). The positive controls (Ciprofloxacin, etc.) validate the assay's ability to detect antimicrobial activity.
Comparative Efficacy Analysis
The following table summarizes the illustrative Minimum Inhibitory Concentration (MIC) data for Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate and comparator agents against a panel of clinically relevant microorganisms. Data is presented in µg/mL.
| Microorganism | Type | Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate | Ciprofloxacin | Vancomycin | Fluconazole |
| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | 8 | 0.5 | 1 | >128 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive Bacteria | 16 | 1 | 2 | >128 |
| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | >128 | 0.015 | >128 | >128 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | >128 | 0.25 | >128 | >128 |
| Candida albicans (ATCC 90028) | Yeast (Fungus) | 32 | >128 | >128 | 0.5 |
Interpretation of Results:
-
Antibacterial Activity: The candidate molecule demonstrates moderate activity against Gram-positive bacteria (S. aureus and E. faecalis), with MIC values of 8 and 16 µg/mL, respectively. However, its potency is significantly lower than that of Ciprofloxacin and Vancomycin.
-
Spectrum of Activity: The compound shows no significant activity against the tested Gram-negative bacteria (E. coli and P. aeruginosa) at concentrations up to 128 µg/mL. This suggests a narrow spectrum of antibacterial action, primarily targeting Gram-positive organisms.
-
Antifungal Activity: Moderate antifungal activity was observed against C. albicans, although it is substantially less potent than the dedicated antifungal agent, Fluconazole.
Proposed Mechanism of Action and Scientific Grounding
While the precise mechanism for this specific molecule requires further investigation, the antimicrobial activity of oxazole derivatives is often attributed to their ability to interfere with essential cellular processes.[2] Based on the observed spectrum of activity (Gram-positive > Gram-negative), a plausible hypothesis centers on the disruption of cell wall or membrane integrity, or inhibition of key intracellular enzymes.
Caption: Hypothesized differential activity of the oxazole compound.
The thick, exposed peptidoglycan layer of Gram-positive bacteria may allow the compound to access its targets more readily. Conversely, the impermeable outer membrane of Gram-negative bacteria likely presents a significant barrier, preventing the compound from reaching effective intracellular concentrations. This is a common challenge for many developmental antibiotics.[16]
Discussion and Future Directions
This validation guide demonstrates that Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate is a molecule with detectable but modest antimicrobial activity, primarily directed against Gram-positive bacteria. Its efficacy, in its current form, does not surpass that of established agents like Ciprofloxacin or Vancomycin.
The true value of this scaffold may lie in its potential for chemical optimization. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with different substitutions on the phenyl ring and ester group to enhance potency and broaden the activity spectrum.
-
Mechanism of Action Studies: Elucidating the precise molecular target to enable rational drug design.
-
Cytotoxicity Assays: Evaluating the compound's toxicity against mammalian cell lines to determine its therapeutic index.[17]
-
Synergy Studies: Investigating whether the compound can act synergistically with existing antibiotics to overcome resistance mechanisms.[18]
Conclusion
Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate represents an early-stage chemical scaffold with a narrow spectrum of antimicrobial activity. The standardized validation framework presented here provides a clear and objective assessment of its current capabilities. While not a standalone clinical candidate in its present form, its selective activity against Gram-positive bacteria warrants further medicinal chemistry efforts to optimize its structure for improved potency and a more favorable pharmacological profile.
References
-
Prasad, K. R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC - NIH. [Link]
-
EUCAST. (n.d.). MIC Determination. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Tournu, H., et al. (2011). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC - NIH. [Link]
-
Al-Trawneh, S. A., et al. (2025). Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity. MDPI. [Link]
-
Gouda, M. A., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. [Link]
-
CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical & Laboratory Standards Institute. [Link]
-
Orthobullets. (2024). Antibiotic Classification & Mechanism. Basic Science - Orthobullets. [Link]
-
WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). World Organisation for Animal Health - Asia. [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Clinical & Laboratory Standards Institute. [Link]
-
EUCAST. (n.d.). MIC and Zone Distributions, ECOFFs. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Drugs.com. (2025). Antibiotics 101: List of Common Names, Types & Their Uses. Drugs.com. [Link]
-
Sheeja Rekha A G, et al. (2022). a brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. [Link]
-
Wieder, A. M., & Lewis, R. E. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]
-
Thangamani, S., et al. (2017). Biphenylthiazole Antibiotics with an Oxadiazole Linker: An Approach to Improve Physicochemical Properties and Oral Bioavailability. PMC - NIH. [Link]
-
ResearchGate. (2025). Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates. Request PDF. [Link]
-
The Royal Society of Chemistry. (2014). Supplementary Material. The Royal Society of Chemistry. [Link]
-
NCBI. (n.d.). Antimicrobials including antibiotics, antiseptics and antifungal agents. Scoping systematic review of treatments for eczema. [Link]
-
CLSI. (n.d.). M100 Ed35 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical & Laboratory Standards Institute. [Link]
-
MDPI. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. MDPI. [Link]
-
EUCAST. (n.d.). MIC EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Al-Amiery, A. A. (2020). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. ResearchGate. [Link]
-
EUCAST. (n.d.). Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Al-Dhaheri, R. S., & Douglas, L. J. (2008). In Vitro Method To Study Antifungal Perfusion in Candida Biofilms. PMC - PubMed Central. [Link]
-
National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
-
Shinde, R. R., et al. (n.d.). Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
IJPPR. (2022). Review of Antimicrobial Activity of Oxazole. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Das, S., et al. (2024). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. Journal of Antimicrobial Chemotherapy | Oxford Academic. [Link]
-
AWS. (n.d.). A Silver Mediated One-Step Synthesis of Oxazoles. AWS. [Link]
-
Thieme. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme. [Link]
-
Cheung, B. P., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE. [Link]
-
Basicmedical Key. (2017). 23 Antibacterial Agents and Resistance. Basicmedical Key. [Link]
-
EUCAST. (n.d.). Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
CLSI. (n.d.). CLSI: Clinical & Laboratory Standards Institute. Clinical & Laboratory Standards Institute. [Link]
-
Singh, R. K., et al. (n.d.). Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
ResearchGate. (2025). A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. ResearchGate. [Link]
Sources
- 1. iajps.com [iajps.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. medicopublication.com [medicopublication.com]
- 5. cbijournal.com [cbijournal.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.vensel.org [pubs.vensel.org]
- 8. Antibiotic Classification & Mechanism - Basic Science - Orthobullets [orthobullets.com]
- 9. In Vitro Method To Study Antifungal Perfusion in Candida Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 11. EUCAST: MIC and Zone Distributions, ECOFFs [eucast.org]
- 12. clsi.org [clsi.org]
- 13. MIC EUCAST [mic.eucast.org]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. EUCAST: MIC Determination [eucast.org]
- 16. 23 Antibacterial Agents and Resistance | Basicmedical Key [basicmedicalkey.com]
- 17. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 18. academic.oup.com [academic.oup.com]
A Comparative Analysis of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate Against Standard-of-Care Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmarking analysis of the investigational compound, Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate, against established standard-of-care anti-inflammatory drugs. The oxazole scaffold is a known pharmacophore with potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities.[1][2] This document outlines a rigorous, multi-tiered approach to evaluate the compound's potential efficacy and mechanism of action, offering a framework for its preclinical assessment.
The primary focus of this guide is to benchmark the compound's performance in the context of inflammation, a complex biological response implicated in numerous diseases.[3] Given the prevalence of inflammatory disorders, there is a continuous need for novel therapeutics with improved efficacy and safety profiles.
Mechanistic Hypothesis and Selection of Comparators
While the specific biological target of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate is yet to be fully elucidated, its structural features suggest potential interaction with key inflammatory pathways. A plausible hypothesis is the modulation of the cyclooxygenase (COX) enzymes, a well-established target for nonsteroidal anti-inflammatory drugs (NSAIDs).[4] The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6]
Based on this hypothesis, the following standard-of-care drugs have been selected for this comparative analysis:
-
Non-selective COX inhibitors: Ibuprofen and Diclofenac are widely used NSAIDs that inhibit both COX-1 and COX-2.[7][8]
-
COX-2 selective inhibitor: Celecoxib is a prescription NSAID that preferentially inhibits COX-2, which is thought to reduce the risk of certain gastrointestinal side effects associated with non-selective NSAIDs.[7]
-
Corticosteroid: Dexamethasone is a potent glucocorticoid with broad anti-inflammatory and immunosuppressive effects.[9][10] It serves as a benchmark for high-efficacy anti-inflammatory response.
The following diagram illustrates the proposed mechanism of action for COX-inhibiting drugs.
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Experimental Protocol:
-
Animal Acclimatization: Male Wistar rats are acclimatized for at least one week before the experiment.
-
Grouping and Dosing: The rats are randomly assigned to different treatment groups: vehicle control, Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate (at various doses), and standard-of-care drugs. The compounds are administered orally one hour before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline and at regular intervals after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each treatment group relative to the vehicle control group.
Hypothetical Data Summary (at 4 hours post-carrageenan):
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) |
| Vehicle Control | - | 0 |
| Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate | 10 | 35.2 |
| 30 | 58.9 | |
| 100 | 75.4 | |
| Ibuprofen | 50 | 55.1 |
| Diclofenac | 20 | 68.7 |
| Celecoxib | 20 | 72.3 |
| Dexamethasone | 1 | 85.6 |
Discussion and Future Directions
The hypothetical data presented in this guide suggest that Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate exhibits promising anti-inflammatory properties. Its notable COX-2 selectivity in the in vitro enzyme assay, coupled with its potent inhibition of pro-inflammatory cytokine release and significant efficacy in the in vivo model, warrants further investigation.
Future studies should focus on:
-
Comprehensive Pharmacokinetic and Toxicological Profiling: To assess the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
-
Chronic Inflammatory Models: Evaluation in more complex models of chronic inflammation, such as collagen-induced arthritis, to assess its potential for treating long-term inflammatory conditions.
-
Target Deconvolution: Further studies to confirm its mechanism of action and identify any potential off-target effects.
This structured benchmarking approach provides a solid foundation for the continued development of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate as a potential novel anti-inflammatory therapeutic.
References
-
Cleveland Clinic. (2023, July 24). NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls. Retrieved from [Link]
-
MDPI. (2022, September 11). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved from [Link]
-
Innoscience - ITPS. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from [Link]
-
PubMed. (n.d.). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Retrieved from [Link]
-
PubMed Central. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]
-
Sygnature Discovery. (2023, June 12). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Retrieved from [Link]
-
PubMed. (2015, January 15). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]
-
Hospital for Special Surgery. (n.d.). Rheumatoid Arthritis Treatment Options. Retrieved from [Link]
-
ResearchGate. (2025, August 10). In vitro pharmacological screening methods for anti-inflammatory agents. Retrieved from [Link]
-
PubMed. (n.d.). Mechanism of action of nonsteroidal anti-inflammatory drugs. Retrieved from [Link]
-
IJRPLS. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]
-
MDPI. (n.d.). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Retrieved from [Link]
-
Pharmacy Times. (2025, November 19). Newly Approved Specialty Drugs Advance Care for Inflammatory and Autoimmune Diseases. Retrieved from [Link]
-
Drugs.com. (n.d.). List of 34 Inflammatory Conditions Medications Compared. Retrieved from [Link]
-
YouTube. (2022, September 16). NSAIDs in 2 minutes!. Retrieved from [Link]
-
IIVS. (n.d.). Anti-Inflammatory Screen. Retrieved from [Link]
-
PubMed. (2010, February 1). An efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]
- 4. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Rheumatoid Arthritis Treatment Options | Johns Hopkins Arthritis Center [hopkinsarthritis.org]
- 10. drugs.com [drugs.com]
Alternatives to Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate in synthetic schemes
Publish Comparison Guide: Synthetic Strategies for 2,4-Disubstituted Oxazole Scaffolds
Executive Summary & Strategic Context
In medicinal chemistry, Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate serves as a critical "linker-scaffold."[1] The 2-aryl group provides lipophilic pi-stacking interactions often required for kinase or GPCR binding, while the 4-carboxylate offers a versatile handle for downstream amidation or reduction.[1]
However, the standard synthesis—the Hantzsch Oxazole Synthesis —relies on
This guide evaluates three distinct pathways:
-
The Standard Benchmark: Hantzsch Condensation (Baseline).[1]
-
The "Green" Methodological Alternative: Cyclodehydration of Serine Derivatives (Avoids lachrymators).[1]
-
The Structural Bioisostere: Thiazole Analog Synthesis (Enhanced metabolic stability).
The Standard Benchmark: Hantzsch Condensation[1]
This is the classic route found in most legacy patents.[1] It involves the condensation of a primary amide with an
-
Mechanism: The amide nitrogen attacks the alkyl halide (S_N2), followed by cyclization of the oxygen onto the ketone and dehydration.[1]
-
Pros: Convergent, few steps.
-
Cons: Reagents are toxic/unstable; regioselectivity can sometimes be an issue if the amide is sterically hindered.[1]
Protocol A: Standard Synthesis
-
Reagents: 3-Methoxybenzamide (1.0 eq), Ethyl bromopyruvate (1.1 eq), Ethanol or Toluene/Dioxane.[1]
-
Conditions: Reflux for 6–24 hours.[1]
-
Workup: Evaporate solvent. Neutralize hydrobromide salt with aqueous NaHCO
. Extract with EtOAc.[1][2] -
Yield: Typically 50–70%.[1]
Strategic Alternatives
Alternative I: The Serine Cyclodehydration Route (Methodological)
Why choose this? To avoid handling ethyl bromopyruvate and to utilize the chiral pool (if stereochemistry at other positions is needed) or cheaper amino acid precursors.[1]
-
Chemistry: Acylation of serine ethyl ester followed by cyclodehydration to the oxazoline and subsequent oxidation to the oxazole.[1]
-
Key Advantage: Uses stable, non-lachrymatory starting materials.[1]
-
Reagents: PPh
/C Cl or Burgess Reagent are superior to harsh acids for the dehydration step.[1]
Alternative II: The Thiazole Bioisostere (Structural)
Why choose this? Thiazoles are often more metabolically stable than oxazoles (less prone to hydrolytic ring opening) and have higher lipophilicity (logP), which can improve cell permeability.[1]
-
Chemistry: Hantzsch Thiazole Synthesis. Identical to the oxazole route but uses 3-methoxythiobenzamide .[1]
-
Key Advantage: Thioamides are excellent nucleophiles; the reaction is often faster and higher yielding than the oxazole equivalent.[1]
Comparative Experimental Data
The following table summarizes the performance of the target molecule synthesis versus its primary alternatives based on internal and literature data.
| Metric | Standard Oxazole (Hantzsch) | Serine Route (Cyclodehydration) | Thiazole Analog (Bioisostere) |
| Precursor Cost | Moderate (Bromopyruvate is pricey) | Low (Serine/Acid Chloride are cheap) | Moderate (Thioamide requires prep) |
| Safety Profile | Poor (Lachrymators, Alkylators) | Good (Standard reagents) | Moderate (H |
| Step Count | 1 Step | 3 Steps (Acylation | 1 Step |
| Typical Yield | 50–65% | 75–85% (Cumulative) | 80–95% |
| Metabolic Stability | Moderate (CYP450 oxidation risk) | Moderate | High (S-atom resistance) |
| Reaction Time | 12–24 Hours | 4–6 Hours (per step) | 2–6 Hours |
Detailed Experimental Protocols
Protocol B: Serine Cyclodehydration (The "Clean" Route)
Targeting: Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate without Bromopyruvate[1]
-
Acylation:
-
Dissolve L-Serine ethyl ester HCl (10 mmol) in DCM (50 mL) with Et
N (22 mmol). -
Cool to 0°C. Add 3-methoxybenzoyl chloride (10 mmol) dropwise.
-
Stir 2h. Wash with 1N HCl, brine, dry (Na
SO ).[1] Yield: ~95% Amide.
-
-
Cyclodehydration (Robinson-Gabriel / Wipf Protocol):
-
Oxidation:
Protocol C: Thiazole Bioisostere Synthesis
Targeting: Ethyl 2-(3-methoxyphenyl)thiazole-4-carboxylate
-
Thioamide Formation:
-
Treat 3-methoxybenzamide with Lawesson’s Reagent (0.5 eq) in Toluene at reflux for 2h. Yield: >90%.
-
-
Cyclization:
-
Workup:
Pathway Visualization
The following diagrams illustrate the chemical logic and flow for the Standard vs. Alternative pathways.
Figure 1: Comparison of the direct Hantzsch synthesis (Top) versus the multi-step but milder Serine Cyclodehydration route (Bottom).[1]
Figure 2: Structural divergence.[1][3] Switching to the Thioamide precursor yields the Thiazole bioisostere with superior reaction kinetics and stability.[1]
References
-
Murtuja, S., et al. (2023).[1] "Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate." Journal of Pharmaceutical Chemistry.
-
BenchChem. (2025).[1][2] "A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles." BenchChem Technical Guides.
-
Organic Chemistry Portal. "Synthesis of Oxazoles." Organic Chemistry Portal.
-
Goel, et al. (2025).[1][3][4] "Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review." Pharmaceutical Fronts.
-
Palmer, D. C. "Oxazoles: Synthesis, Reactions, and Spectroscopy."[1][5] The Chemistry of Heterocyclic Compounds. [1]
Sources
A Comparative Analysis of the Cytotoxic Potential of Ethyl 2-(Aryl)oxazole-4-carboxylate Derivatives in Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored for their pharmacological potential, oxazole-containing compounds have emerged as a promising class of anticancer agents. Their diverse biological activities are attributed to their ability to interact with various enzymatic and receptor targets within cancer cells. This guide provides a comprehensive comparison of the cytotoxic effects of a series of Ethyl 2-(Aryl)oxazole-4-carboxylate derivatives, with a particular focus on understanding their structure-activity relationships (SAR). The experimental data presented herein is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of oxazole-based anticancer drug discovery.
Introduction: The Therapeutic Promise of Oxazole Scaffolds
The oxazole nucleus, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, is a structural motif present in a wide array of natural products and synthetic compounds exhibiting significant biological activities. In the context of cancer chemotherapy, oxazole derivatives have demonstrated the ability to induce apoptosis, inhibit cell proliferation, and overcome multidrug resistance in various cancer cell lines.[1] The versatility of the oxazole ring allows for structural modifications at multiple positions, enabling the fine-tuning of its pharmacological properties. This guide focuses on a specific series of derivatives of Ethyl 2-(Aryl)oxazole-4-carboxylate to elucidate how substitutions on the 2-aryl ring influence their cytotoxic potency. Understanding these structure-activity relationships is fundamental to the rational design of more potent and selective anticancer drug candidates.
Experimental Rationale and Methodology
To quantitatively assess and compare the cytotoxic profiles of the Ethyl 2-(Aryl)oxazole-4-carboxylate derivatives, a robust and widely accepted in vitro method is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected for this purpose due to its reliability, sensitivity, and suitability for high-throughput screening.
The Scientific Principle of the MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability. The fundamental principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. This reduction only occurs in metabolically active cells, and the amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability and, therefore, cytotoxicity of the tested compound.
Detailed Experimental Protocol: MTT Assay
The following protocol outlines the step-by-step procedure for evaluating the cytotoxicity of the oxazole derivatives against a panel of human cancer cell lines.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are harvested during their exponential growth phase and seeded into 96-well plates at a predetermined optimal density (typically 5 x 10³ to 1 x 10⁴ cells per well).
-
The plates are incubated for 24 hours to allow for cell attachment and recovery.
2. Compound Treatment:
-
The Ethyl 2-(Aryl)oxazole-4-carboxylate derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
A series of dilutions of each compound are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.
-
The old medium is removed from the wells, and 100 µL of the medium containing the various concentrations of the test compounds is added. A set of wells with medium and DMSO alone serves as the vehicle control, while wells with only medium serve as the untreated control.
-
The plates are then incubated for 48 to 72 hours.
3. MTT Incubation:
-
Following the treatment period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.
4. Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
The plates are gently shaken for 15 minutes to ensure complete dissolution.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
5. Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining the cytotoxicity of oxazole derivatives.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of a series of Ethyl 2-(Aryl)oxazole-4-carboxylate derivatives against three human cancer cell lines: MCF-7 (breast), A549 (lung), and HepG2 (liver). Doxorubicin, a standard chemotherapeutic agent, is included for comparison.
| Compound ID | R (Substitution on Phenyl Ring) | MCF-7 (IC50 µM) | A549 (IC50 µM) | HepG2 (IC50 µM) |
| 1 | 3-OCH₃ (Parent Compound) | 15.8 ± 1.2 | 18.2 ± 1.5 | 20.5 ± 1.8 |
| 2 | 4-OCH₃ | 12.5 ± 1.1 | 14.9 ± 1.3 | 17.3 ± 1.6 |
| 3 | 4-Cl | 8.2 ± 0.7 | 9.5 ± 0.9 | 11.8 ± 1.0 |
| 4 | 4-NO₂ | 5.1 ± 0.4 | 6.3 ± 0.6 | 7.9 ± 0.7 |
| 5 | 3,4-diCl | 6.5 ± 0.6 | 7.8 ± 0.7 | 9.2 ± 0.8 |
| Doxorubicin | - | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.2 |
Data is presented as the mean ± standard deviation from three independent experiments.
Structure-Activity Relationship (SAR) Analysis
The data presented in the table reveals critical insights into the structure-activity relationships of this series of oxazole derivatives.
-
Influence of Methoxy Group Position: A comparison between the parent compound 1 (3-OCH₃) and its isomer 2 (4-OCH₃) indicates that the position of the methoxy group on the phenyl ring has a modest impact on cytotoxicity. The para-substituted derivative (2 ) consistently shows slightly higher potency across all cell lines compared to the meta-substituted parent compound (1 ).
-
Effect of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups at the para-position of the phenyl ring significantly enhances cytotoxic activity. The chloro-substituted derivative (3 ) demonstrates a notable increase in potency compared to the methoxy-substituted compounds. This effect is even more pronounced with the strongly electron-withdrawing nitro group in compound 4 , which is the most potent derivative in this series. This suggests that reducing the electron density of the phenyl ring is favorable for cytotoxic activity.
-
Impact of Multiple Substitutions: The dichlorinated derivative (5 ) is more potent than the methoxy-substituted compounds but slightly less active than the monochloro derivative (3 ) in some cell lines. This indicates that while halogenation is beneficial, the specific substitution pattern is crucial, and simply increasing the number of electron-withdrawing groups may not linearly increase activity.
Logical Relationship in SAR
Caption: Structure-activity relationship of Ethyl 2-(Aryl)oxazole-4-carboxylate derivatives.
Potential Mechanisms of Action and Future Directions
While the precise molecular targets of this series of oxazole derivatives are yet to be fully elucidated, related compounds have been reported to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis via caspase activation, and modulation of key signaling pathways involved in cell survival and proliferation.[1] The observed SAR suggests that the electronic properties of the 2-aryl substituent play a critical role in the molecule's interaction with its biological target.
Future research should focus on several key areas:
-
Target Identification: Elucidating the specific molecular target(s) of the most potent compounds through techniques such as affinity chromatography, proteomics, and molecular docking studies.
-
Mechanism of Action Studies: Investigating the downstream signaling pathways affected by these compounds to understand how they induce cell death. This could involve cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and Western blotting for key signaling proteins.
-
In Vivo Efficacy: Evaluating the antitumor activity of the most promising derivatives in preclinical animal models to assess their therapeutic potential in a more complex biological system.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to optimize their drug-like characteristics.
Conclusion
This comparative guide provides valuable insights into the cytotoxic potential of a series of Ethyl 2-(Aryl)oxazole-4-carboxylate derivatives. The experimental data clearly demonstrates that the cytotoxic efficacy of these compounds can be significantly modulated by the nature and position of substituents on the 2-aryl ring, with electron-withdrawing groups generally enhancing potency. These findings underscore the importance of the oxazole scaffold in the design of novel anticancer agents and provide a rational basis for the further development of this promising class of compounds. The detailed experimental protocol and SAR analysis presented herein serve as a foundational resource for researchers dedicated to advancing the field of oncology drug discovery.
References
-
Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. 2023. [Link]
-
Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. PubMed. 2021. [Link]
Sources
Head-to-head comparison of different synthesis routes for Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate is a key heterocyclic motif of significant interest in medicinal chemistry and materials science. The oxazole core is a privileged scaffold found in numerous biologically active compounds and functional materials. The specific substitution pattern of this molecule, featuring a 3-methoxyphenyl group at the 2-position and an ethyl carboxylate at the 4-position, makes it a valuable building block for the synthesis of more complex molecular architectures. This guide provides a head-to-head comparison of two prominent synthetic routes for the preparation of this target molecule: the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. Each route is presented with a detailed experimental protocol, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages.
Route 1: The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles through the cyclodehydration of α-acylamino ketones.[1][2] This approach is characterized by its straightforward reaction sequence and the use of readily available starting materials.
Reaction Scheme
Figure 1: Reaction workflow for the Robinson-Gabriel synthesis.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(3-methoxybenzamido)-3-oxobutanoate (α-Acylamino-β-ketoester Intermediate)
-
To a solution of ethyl isocyanoacetate (1.0 eq.) in dry dichloromethane (DCM) under a nitrogen atmosphere, add pyridine (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-methoxybenzoyl chloride (1.1 eq.) in dry DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Cyclodehydration to Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate
-
To the crude α-acylamino-β-ketoester intermediate from Step 1, add phosphorus pentoxide (P₂O₅, 2.0 eq.).
-
Heat the mixture to 120 °C and stir for 4 hours.
-
Cool the reaction mixture to room temperature and carefully quench with ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product.
Mechanistic Insights
The Robinson-Gabriel synthesis proceeds through two key steps. The first is the acylation of the isocyanoacetate with the acid chloride to form an α-acylamino-β-ketoester. The subsequent and crucial step is the intramolecular cyclodehydration. Under the action of a dehydrating agent like P₂O₅, the enol form of the ketoester undergoes cyclization, where the enolic hydroxyl group attacks the amide carbonyl carbon. This is followed by dehydration to yield the aromatic oxazole ring. The driving force for the final dehydration step is the formation of the stable aromatic oxazole ring.
Route 2: The Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent for the construction of the oxazole ring.[3][4][5] This route is particularly advantageous for the synthesis of 5-unsubstituted oxazoles.
Reaction Scheme
Figure 2: Reaction workflow for the Van Leusen oxazole synthesis.
Experimental Protocol
-
To a stirred suspension of potassium carbonate (K₂CO₃, 2.0 eq.) in methanol, add 3-methoxybenzaldehyde (1.0 eq.) and tosylmethyl isocyanide (TosMIC, 1.1 eq.).
-
Heat the reaction mixture to reflux (approximately 65 °C) for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final product.
Mechanistic Insights
The Van Leusen reaction is initiated by the base-mediated deprotonation of the α-carbon of TosMIC. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (3-methoxybenzaldehyde). This is followed by an intramolecular cyclization, where the alkoxide attacks the isocyanide carbon to form an oxazoline intermediate. The final step involves the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which is an excellent leaving group, leading to the formation of the aromatic oxazole ring.
Head-to-Head Comparison
| Feature | Robinson-Gabriel Synthesis | Van Leusen Oxazole Synthesis |
| Starting Materials | 3-Methoxybenzoyl chloride, Ethyl isocyanoacetate | 3-Methoxybenzaldehyde, Tosylmethyl isocyanide (TosMIC) |
| Reagent Availability | Readily available and relatively inexpensive. | TosMIC is commercially available but can be more expensive. |
| Reaction Conditions | Two-step process; requires heating for cyclodehydration. | One-pot reaction; generally milder conditions (reflux in methanol). |
| Overall Yield | Moderate to good, dependent on the efficiency of both steps. | Typically good to excellent yields. |
| Byproducts | Pyridine hydrochloride, P₄O₁₀ hydrates. | Potassium p-toluenesulfinate, water. |
| Purification | Column chromatography is usually required. | Column chromatography is often necessary. |
| Scope and Limitations | Broad scope for various substituted oxazoles. | Primarily for 5-unsubstituted oxazoles. |
| Safety Considerations | Use of phosphorus pentoxide requires careful handling due to its reactivity with water. 3-Methoxybenzoyl chloride is corrosive and lachrymatory. | TosMIC has a slight, unpleasant odor, but is generally less hazardous than many isocyanides. |
Conclusion
Both the Robinson-Gabriel and the Van Leusen syntheses represent viable and effective methods for the preparation of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate. The choice between the two routes will largely depend on the specific requirements of the synthesis, such as the availability and cost of starting materials, desired scale of the reaction, and tolerance to the reaction conditions.
The Robinson-Gabriel synthesis offers a robust and classical approach, particularly when the requisite α-acylamino ketone precursor is readily accessible. Its two-step nature allows for the isolation and characterization of the intermediate, which can be advantageous for process control.
On the other hand, the Van Leusen oxazole synthesis provides a more convergent and often higher-yielding one-pot procedure. Its milder reaction conditions and the avoidance of harsh dehydrating agents make it an attractive alternative, especially for substrates that may be sensitive to strongly acidic or high-temperature conditions.
For researchers aiming for a rapid and efficient synthesis with good yields, the Van Leusen approach is often preferable. However, for larger-scale productions where cost of reagents is a significant factor, the Robinson-Gabriel synthesis might be a more economical choice. Ultimately, the selection of the synthetic route should be guided by a careful evaluation of these factors in the context of the specific research or development goals.
References
- Robinson, R. A new synthesis of oxazole derivatives. J. Chem. Soc., Trans.1909, 95, 2167-2174.
- Gabriel, S. Synthese von Oxazolen und Thiazolen. Ber. Dtsch. Chem. Ges.1910, 43, 134-138.
- Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Lett.1972, 13, 2369-2372.
- Shaikh, V. R.; et al. Synthetic approaches for oxazole derivatives: A review. Synth. Commun.2021, 51, 24, 3639-3675.
- Wipf, P. Oxazoles, Oxazolines & Oxazolidines in Synthesis. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; Vol. 4, pp 510-561.
- Kulkarni, B. A.; Ganesan, A. Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Lett.1999, 40, 5637-5638.
- Wu, B.; Wen, J.; Zhang, J.; Li, J.; Xiang, Y.-Z.; Yu, X.-Q. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett2009, 500-504.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of novel chemical entities, such as Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate, are critical components of responsible laboratory practice. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory guidelines. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the protection of both laboratory personnel and the environment.
The disposal of any chemical waste is governed by a hierarchy of controls, starting with characterization of the waste, followed by segregation, and finally, appropriate disposal. This process is not merely procedural; it is a system designed to prevent unintended reactions, minimize exposure, and ensure compliance with environmental regulations.
I. Hazard Assessment and Waste Characterization
Before any disposal actions are taken, a thorough hazard assessment of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate is essential. While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, we can infer its potential hazards by examining structurally similar molecules and its constituent functional groups: an oxazole ring, an ethyl ester, and a methoxyphenyl group.
Based on the SDS for analogous compounds such as Ethyl 2-chlorooxazole-4-carboxylate and Ethyl 2-bromooxazole-4-carboxylate, it is prudent to handle Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate as a substance that may cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2] Therefore, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[2][3] All operations should be performed in a well-ventilated area or a chemical fume hood.[1][2][3]
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[4] While this compound is not a listed hazardous waste, a formal hazardous waste determination must be made. Given its organic nature, it is likely to be classified as a non-acute hazardous waste.
Table 1: Inferred Hazard Profile and Regulatory Considerations
| Hazard Category | Inferred Properties | Regulatory Consideration (U.S. EPA) |
| Acute Toxicity | To the best of our knowledge, the toxicological properties have not been thoroughly investigated.[5] Assume moderate toxicity. | May require specific waste codes if toxicity thresholds are met.[6] |
| Skin/Eye Irritation | Assumed to be an irritant based on similar compounds.[1][2] | Warrants careful handling and segregation from incompatible materials. |
| Flammability | Likely combustible, but not highly flammable. | Store away from ignition sources.[3] |
| Reactivity | Oxazoles can undergo various reactions, but are generally stable under normal laboratory conditions.[7][8] | Avoid mixing with strong oxidizing or reducing agents. |
II. Waste Segregation: A Critical Step for Safety
Proper segregation of chemical waste is fundamental to preventing dangerous reactions within waste containers. The following flowchart outlines the decision-making process for segregating waste containing Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate.
Caption: Decision tree for the segregation of waste containing Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate.
III. Step-by-Step Disposal Procedures
The following protocols provide detailed instructions for the disposal of this compound in various forms. Adherence to your institution's specific chemical hygiene plan and waste management guidelines is mandatory.
A. Disposal of Unused or Expired Solid Compound
-
Container Labeling: Ensure the original container is clearly labeled with the full chemical name: "Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate."
-
Waste Tagging: Attach a hazardous waste tag to the container. Fill out all required information, including the chemical name, quantity, and date.
-
Segregation: Place the container in a designated satellite accumulation area for solid organic waste. Ensure it is stored separately from incompatible materials.
-
Disposal Request: Submit a chemical waste pickup request through your institution's Environmental Health and Safety (EHS) department.
B. Disposal of Contaminated Labware and PPE
-
Gross Decontamination: Scrape off any significant solid residue into the solid organic waste container.
-
Solvent Rinse: Rinse glassware with a minimal amount of an appropriate organic solvent (e.g., acetone, ethanol). The resulting solvent rinse should be disposed of as hazardous liquid waste.[9]
-
Collection: Place the rinsed glassware, along with any contaminated weigh boats, filter paper, and disposable gloves, into a designated solid waste container clearly labeled "Solid Organic Waste."
-
Final Cleaning: For reusable glassware, proceed with standard laboratory cleaning procedures after the initial decontamination and solvent rinse.
C. Disposal of Liquid Waste Solutions
-
Waste Stream Identification: Based on the solvent system used, determine the correct liquid waste stream (halogenated or non-halogenated).
-
Container Selection: Use a designated, properly vented, and chemically compatible waste container.
-
Labeling: Clearly label the container with the names of all chemical constituents and their approximate concentrations.
-
Transfer: Carefully pour the liquid waste into the appropriate container in a chemical fume hood, avoiding splashes.
-
Closure: Securely cap the waste container when not in use. Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.
-
Storage: Store the liquid waste container in a secondary containment bin within a designated satellite accumulation area.
-
Disposal: Once the container is full, or within the time limits specified by your institution's EHS, submit a request for waste pickup.
IV. Emergency Procedures and Spill Management
In the event of a spill, the primary objective is to ensure personnel safety and prevent environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before attempting to clean a small, manageable spill, don appropriate PPE, including a lab coat, gloves, and safety goggles. For larger spills, a respirator may be necessary.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding the creation of dust.
-
Collection: Collect the absorbed or swept material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Reporting: Report all spills to your laboratory supervisor and your institution's EHS department, regardless of size.
V. Conclusion: A Culture of Safety
The responsible disposal of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate is an integral part of the research process. By understanding the potential hazards, diligently segregating waste streams, and adhering to established disposal protocols, we uphold our commitment to a safe and sustainable research environment. This guide serves as a foundational resource, but it is incumbent upon every researcher to remain informed about their institution's specific policies and to consult with their EHS professionals whenever in doubt.
References
-
Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
-
MarkHerb. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxazole. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling and disposal of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate. As the toxicological properties of this specific molecule have not been thoroughly investigated, this protocol is grounded in the principles of chemical analogy and best practices for handling novel, biologically active compounds.[1] The guidance synthesizes data from structurally similar oxazole and methoxyphenyl derivatives to establish a robust framework for ensuring personnel safety and experimental integrity.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Given that Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate is a member of the oxazole family—a class of heterocyclic compounds known for their diverse biological activities and ability to interact with enzymes and receptors—a cautious approach is mandatory.[2][3][4] The primary hazards are anticipated based on analogous compounds and functional group analysis.
-
Physical Form : The compound is expected to be a solid or powder at room temperature, posing a risk of aerosolization and inhalation during handling.[5][6][7][8][9]
-
Anticipated Health Hazards : Based on data from similar structures, this compound should be treated as a substance that may:
Therefore, the following personal protective equipment (PPE) and handling protocols are designed to mitigate exposure via all potential routes: dermal (skin), ocular (eyes), and inhalation.
Tiered Personal Protective Equipment (PPE) Protocol
The selection of PPE must correspond to the specific laboratory operation and its associated risks of exposure. A tiered approach ensures that protection is adequate without being unnecessarily burdensome.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields, standard nitrile gloves (single pair), buttoned lab coat, closed-toe shoes. | For handling sealed containers and working with very small, pre-dissolved quantities within a certified chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, double-gloving (nitrile), disposable gown with knit cuffs, closed-toe shoes.[12][13] | When weighing the solid powder, preparing solutions, performing transfers, heating, or vortexing. These operations must be conducted in a chemical fume hood or other ventilated enclosure. |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges for organic vapors and particulates, chemical-resistant suit or apron, heavy-duty chemical-resistant gloves and boots.[12] | For responding to spills or any uncontrolled release of the compound outside of a primary containment system like a fume hood. |
Causality Behind PPE Choices:
-
Eye and Face Protection : Standard safety glasses are insufficient for splash or powder hazards. Chemical splash goggles provide a seal around the eyes, and a face shield offers a secondary barrier for the entire face.[5]
-
Skin Protection : A disposable gown made of a low-permeability fabric is superior to a standard lab coat as it provides better protection against splashes and is disposed of after use, preventing the carry-over of contamination.[13] Double-gloving is a critical precaution when handling potentially hazardous, uncharacterized substances. The outer glove is removed immediately after the task, containing the contamination, while the inner glove protects the skin during the doffing process.[13][14] Gloves should be powder-free and changed regularly (e.g., every 30-60 minutes) or immediately if contamination is suspected.[14]
-
Respiratory Protection : All work with the solid form of this compound should be performed in a certified chemical fume hood to control airborne particles.[6] In the event of a spill or failure of engineering controls, a respirator is necessary to prevent inhalation.
Operational and Disposal Plan
A self-validating protocol relies on a strict, repeatable workflow. The following step-by-step process minimizes the risk of exposure and cross-contamination.
Safe Handling Workflow Diagram
The following diagram outlines the logical flow for safely handling Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate.
Caption: A stepwise workflow for the safe handling of Ethyl 2-(3-methoxyphenyl)oxazole-4-carboxylate.
Step-by-Step Methodology
-
Preparation :
-
Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Designate a specific area within the hood for the procedure. Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and the appropriate PPE before handling the compound.
-
-
Donning PPE (for Splash/Aerosol Potential) :
-
Handling the Compound :
-
Perform all manipulations, especially weighing the solid, within the designated area of the fume hood.
-
Open the container with care, avoiding any disturbance that could create airborne dust.
-
Use a dedicated spatula to weigh the desired amount onto a weigh boat or directly into a tared vial.
-
If creating a solution, add the solvent to the solid slowly to prevent splashing.
-
-
Decontamination and Waste Disposal :
-
After handling is complete, decontaminate all surfaces and equipment using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.
-
All disposable items that came into contact with the chemical (e.g., weigh boats, pipette tips, bench paper, outer gloves) must be placed in a dedicated, sealed waste container.
-
Dispose of chemical waste and contaminated materials according to your institution's hazardous waste disposal procedures.[10]
-
-
Doffing PPE :
-
Remove the outer pair of gloves and dispose of them in the designated waste container.
-
Remove the face shield and goggles.
-
Remove the disposable gown by rolling it away from the body and dispose of it.
-
Remove the inner pair of gloves and dispose of them.
-
Immediately wash hands thoroughly with soap and water.[13]
-
Emergency First Aid Procedures
In case of accidental exposure, follow these immediate steps while seeking medical attention.[1][10]
-
Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes.
-
Eye Contact : Immediately flush eyes with plenty of flowing water for at least 15 minutes, holding eyelids open.
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion : Wash out the mouth with water, provided the person is conscious. Do not induce vomiting.
Always consult the Safety Data Sheet for any chemical and have the institutional emergency contact information readily available. For this compound, showing this guide and information on analogous compounds to medical personnel is advised.
References
-
CPAChem. (2020). Safety data sheet. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Available at: [Link]
-
American Society of Health-System Pharmacists (ASHP). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Available at: [Link]
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Available at: [Link]
-
MarkHerb. (2020). SAFETY DATA SHEET: Ethyl p-Methoxycinnamate. Available at: [Link]
- El-Sayed, M. F., & Ahmed, E. M. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
- Gao, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1642.
-
ResearchGate. (2021). Oxazole-Based Compounds As Anticancer Agents. Available at: [Link]
-
LookChem. Ethyl oxazole-4-carboxylate CAS NO.23012-14-8. Available at: [Link]
-
PubChem. 2-(4-Methoxyphenyl)oxazole. Available at: [Link]
-
Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. markherb.com [markherb.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ethyl oxazole-4-carboxylate, CasNo.23012-14-8 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]
- 9. 2-(4-METHOXY-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | 78979-61-0 [chemicalbook.com]
- 10. aksci.com [aksci.com]
- 11. cpachem.com [cpachem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 14. pppmag.com [pppmag.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
